2,4-Dibromo-6-fluoropyridin-3-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-6-fluoropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2FNO/c6-2-1-3(8)9-5(7)4(2)10/h1,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVVJNAZWKGBBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,4-Dibromo-6-fluoropyridin-3-ol
Abstract
This technical guide provides a comprehensive overview of a robust and scientifically grounded synthetic route to 2,4-Dibromo-6-fluoropyridin-3-ol, a highly functionalized pyridine derivative with significant potential in medicinal chemistry and materials science. The described pathway is designed for optimal regioselectivity and yield, commencing from a commercially available fluorinated pyridine precursor. The synthesis is articulated in two primary stages: the formation of the key intermediate, 6-fluoropyridin-3-ol, via a boronic ester, and its subsequent regioselective dibromination. This document offers an in-depth analysis of the reaction mechanisms, rationale for reagent selection, and detailed experimental protocols, intended for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Functionalized Fluoropyridinols
Substituted pyridinols are a cornerstone of many pharmaceutical compounds, owing to their ability to act as bioisosteres of phenols and their versatile chemical handles for further derivatization. The introduction of fluorine into such scaffolds can profoundly influence their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The target molecule, this compound, combines the features of a pyridinol with the electronic effects of a fluorine atom and the synthetic versatility of two bromine atoms, making it a valuable building block for the synthesis of complex molecular architectures. The bromine atoms can be readily functionalized through various cross-coupling reactions, enabling the exploration of a diverse chemical space.
Overall Synthetic Strategy
The synthesis of this compound is strategically designed in two key stages. This approach allows for the controlled introduction of the required functional groups onto the pyridine ring.
3.2. Causality Behind Experimental Choices:
-
Halogen-Metal Exchange: The synthesis initiates with a lithium-halogen exchange on 5-bromo-2-fluoropyridine. n-Butyllithium (n-BuLi) is a strong organolithium base that selectively abstracts the bromine atom over the fluorine atom at low temperatures (-78 °C), due to the greater polarizability of the C-Br bond. This generates a highly reactive 3-lithio-6-fluoropyridine intermediate in situ. [1]* Borylation: The generated lithiated species is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate (B(OiPr)3). This forms a boronate ester intermediate. The reaction is quenched at low temperature to prevent side reactions.
-
Oxidation: The C-B bond of the boronic ester is then oxidatively cleaved to a C-O bond using a standard protocol of basic hydrogen peroxide (H2O2/NaOH). [2]This step proceeds with high fidelity and is a cornerstone of boronic acid chemistry in organic synthesis. [3] 3.3. Experimental Protocol:
| Reagent | Molar Mass ( g/mol ) | Amount | Equivalents |
| 5-Bromo-2-fluoropyridine | 175.98 | 17.6 g | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 44 mL | 1.1 |
| Triisopropyl borate | 188.08 | 28.2 mL | 1.2 |
| Hydrogen peroxide (30% aq.) | 34.01 | 20 mL | - |
| Sodium hydroxide (3 M aq.) | 40.00 | 100 mL | - |
| Tetrahydrofuran (THF), anhydrous | - | 500 mL | - |
Procedure:
-
To a solution of 5-bromo-2-fluoropyridine (17.6 g, 100 mmol) in anhydrous THF (500 mL) under an inert atmosphere (argon or nitrogen), cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (44 mL, 110 mmol, 2.5 M in hexanes) dropwise over 30 minutes, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (28.2 mL, 120 mmol) dropwise, ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C in an ice bath and slowly add 3 M aqueous NaOH solution (100 mL), followed by the dropwise addition of 30% aqueous hydrogen peroxide (20 mL).
-
Stir the mixture at room temperature for 4 hours.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-fluoropyridin-3-ol.
Step 2: Regioselective Dibromination of 6-Fluoropyridin-3-ol
The second stage of the synthesis involves the electrophilic aromatic substitution of the activated 6-fluoropyridin-3-ol ring with two bromine atoms. The regioselectivity of this reaction is dictated by the directing effects of the existing substituents.
3.4. Reaction Scheme:
3.5. Causality Behind Experimental Choices:
-
Electrophilic Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. [4][5]It is a mild and selective source of electrophilic bromine, which is particularly effective for the bromination of activated aromatic and heteroaromatic rings. [6][7]The use of NBS avoids the harsh conditions and potential side reactions associated with using elemental bromine.
-
Regioselectivity: The hydroxyl group at the 3-position is a strong activating group and an ortho, para-director. It therefore directs the incoming electrophilic bromine to the 2- and 4-positions. The fluorine atom at the 6-position is a deactivating group, which further enhances the selectivity for substitution at the 2- and 4-positions. The use of two equivalents of NBS ensures the dibromination of the activated ring. [6]* Solvent: Acetonitrile is a suitable polar aprotic solvent for this reaction, facilitating the dissolution of the starting materials and reagents.
3.6. Experimental Protocol:
| Reagent | Molar Mass ( g/mol ) | Amount | Equivalents |
| 6-Fluoropyridin-3-ol | 113.09 | 11.3 g | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 39.2 g | 2.2 |
| Acetonitrile | - | 400 mL | - |
Procedure:
-
Dissolve 6-fluoropyridin-3-ol (11.3 g, 100 mmol) in acetonitrile (400 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add N-bromosuccinimide (39.2 g, 220 mmol) portion-wise to the solution at room temperature over 20 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (300 mL) and wash with water (2 x 150 mL) and brine (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound.
Conclusion
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. By leveraging well-established synthetic transformations, including lithium-halogen exchange, borylation-oxidation, and regioselective electrophilic bromination, this guide offers a practical approach for obtaining this valuable and highly functionalized building block. The provided protocols are designed to be reproducible and scalable, empowering researchers in the fields of medicinal chemistry and materials science to explore the potential of this versatile molecule.
References
- Wikipedia contributors, "N-Bromosuccinimide," Wikipedia, The Free Encyclopedia. [Link]
- Organic Chemistry Portal, "N-Bromosuccinimide (NBS)," [Link]
- ResearchGate, "Unexpected reaction on bromination of 3,4-dihydropyridin-2(1H)
- V. Snieckus, "Recent progress in the synthesis of pyridinylboronic acids and esters," Arkivoc, vol. 2008, no. 1, pp. 1-25, 2008. [Link]
- J. Ashenhurst, "N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry," Master Organic Chemistry, 2011. [Link]
- A. F. Kyle et al., "Mild Cu-catalyzed oxidation of benzylic boronic esters to ketones," White Rose Research Online, 2018. [Link]
- P. Knochel et al., "Regioselective difunctionalization of pyridines via 3,4-pyridynes," PubMed Central, 2013. [Link]
- A. V. Chernyh et al., "Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®," MDPI, 2020. [Link]
- S. G. F. S. Azevedo et al., "Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives," NSF Public Access Repository, 2022. [Link]
- Google Patents, "Preparation method of fluoropyridine compounds," Google P
- Organic Syntheses, "3-pyridylboronic acid," [Link]
- ResearchGate, "Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester.
- M. H. G. P. D. Silva et al.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
An In-depth Technical Guide to the Chemical Properties and Applications of 2,4-Dibromo-6-fluoropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 2,4-dibromo-6-fluoropyridin-3-ol, a halogenated pyridinol with significant potential as a versatile building block in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from closely related structural analogs and established principles of heterocyclic chemistry to provide a robust predictive profile of its properties, reactivity, and potential applications.
Molecular Structure and Physicochemical Properties
This compound possesses a highly functionalized pyridine core, characterized by the presence of two bromine atoms, a fluorine atom, and a hydroxyl group. This unique substitution pattern imparts a distinct set of electronic and steric properties that govern its reactivity and potential utility.
Structure:
Caption: Molecular structure of this compound.
Predicted Physicochemical Properties:
The properties of this compound are largely influenced by its halogen and hydroxyl substituents. The following table provides predicted values based on the analysis of structurally similar compounds and computational models.
| Property | Predicted Value/Information | Rationale and Comparative Insights |
| Molecular Formula | C₅H₂Br₂FNO | Confirmed by supplier data.[1] |
| Molecular Weight | 270.88 g/mol | Calculated from the molecular formula.[1] |
| Melting Point | 130-150 °C | Halogenated aromatic compounds are typically solids with relatively high melting points due to strong intermolecular interactions. The presence of a hydroxyl group allows for hydrogen bonding, further increasing the melting point compared to the non-hydroxylated analog, 2,4-dibromo-6-fluoropyridine. |
| Boiling Point | >300 °C (decomposes) | High boiling points are expected for polyhalogenated pyridinols due to their polarity and high molecular weight. Thermal decomposition before boiling is common for such highly functionalized heterocycles. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, acetone). Sparingly soluble in non-polar solvents (e.g., hexane). Slightly soluble in water. | The hydroxyl group imparts some polar character and hydrogen bonding capability, enhancing solubility in polar solvents. The large, halogenated aromatic ring limits water solubility. |
| pKa (hydroxyl group) | 6.5 - 7.5 | The electron-withdrawing effects of the two bromine atoms and the fluorine atom are expected to increase the acidity of the hydroxyl group compared to unsubstituted pyridin-3-ol (pKa ≈ 8.7).[2] |
| pKa (pyridinium ion) | 1.0 - 2.0 | The strong inductive and mesomeric electron-withdrawing effects of the halogens significantly reduce the basicity of the pyridine nitrogen, making it a weak base.[2] |
| Tautomerism | Exists in equilibrium with its pyridone tautomer. The pyridinol form is expected to be a significant contributor due to the aromaticity of the pyridine ring. | The tautomeric equilibrium is a key feature of hydroxypyridines. The position of the equilibrium is influenced by the solvent and substitution pattern.[2] |
Synthesis Strategies
Proposed Synthetic Pathway:
A potential retrosynthetic analysis suggests that the target molecule could be synthesized from a fluorinated pyridin-3-ol precursor, which is then subjected to bromination.
Caption: Retrosynthetic analysis for this compound.
Detailed Protocol (Hypothetical):
Step 1: Synthesis of 6-Fluoropyridin-3-ol
This intermediate can be prepared through various methods, such as from 6-aminopyridin-3-ol via a Balz-Schiemann reaction or from a suitable fluorinated precursor.
Step 2: Bromination of 6-Fluoropyridin-3-ol
The hydroxyl group is an activating group for electrophilic aromatic substitution, directing the incoming electrophiles to the ortho and para positions (positions 2 and 4).
-
Reaction Setup: In a fume hood, dissolve 6-fluoropyridin-3-ol (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane).
-
Reagent Addition: Slowly add a solution of bromine (2.2 eq) in the same solvent to the reaction mixture at room temperature. The reaction is likely exothermic, so cooling may be necessary to maintain control. Alternatively, N-bromosuccinimide (NBS) can be used as a milder brominating agent.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate. Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by its multiple functional groups. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen and the three halogen substituents. This electronic nature, combined with the presence of three distinct halogen atoms and a hydroxyl group, provides a platform for a variety of chemical transformations.
Key Reactive Sites:
Caption: Key reactive sites and potential transformations of this compound.
A. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig)
The bromine atoms at positions 2 and 4 are excellent leaving groups for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3][4][5] The differential reactivity of the bromine atoms may allow for selective functionalization. The bromine at the 2-position, being ortho to the nitrogen, might exhibit different reactivity compared to the bromine at the 4-position.
Experimental Protocol: Suzuki-Miyaura Coupling (General)
This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction.[6]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Purification: The organic layer is dried, concentrated, and the product is purified by column chromatography.
B. Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 6-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing effect of the pyridine nitrogen.[7] This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates. The bromine atoms are generally less reactive in SNAr reactions compared to fluorine under typical conditions.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine (General)
This protocol outlines a general procedure for an SNAr reaction with an amine nucleophile.
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq), the desired amine (1.2-2.0 eq), and a base (e.g., K₂CO₃ or DIPEA, 2.0 eq) in a polar aprotic solvent such as DMSO or NMP.
-
Reaction Execution: Heat the mixture to a temperature between 100 and 150 °C.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Purification: The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography.
C. Reactions of the Hydroxyl Group
The hydroxyl group at the 3-position can undergo typical reactions of phenols, such as O-alkylation and O-acylation, to introduce further diversity into the molecular scaffold.
Spectroscopic Characterization (Predicted)
Predicting the spectroscopic data is crucial for the identification and characterization of this compound in a research setting.
¹H NMR Spectroscopy:
-
Aromatic Region: A single proton signal is expected in the aromatic region, corresponding to the hydrogen at the 5-position. This signal will likely appear as a doublet due to coupling with the fluorine atom at the 6-position (³JH-F). The chemical shift is predicted to be in the range of 7.0-7.5 ppm.
-
Hydroxyl Proton: A broad singlet for the hydroxyl proton is expected, with a chemical shift that is dependent on the solvent and concentration. This peak will be exchangeable with D₂O.
¹³C NMR Spectroscopy:
-
Five distinct carbon signals are expected for the pyridine ring. The chemical shifts will be influenced by the attached halogens and the hydroxyl group. Carbons attached to bromine will show a downfield shift, while the carbon attached to fluorine will exhibit a large C-F coupling constant.
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl group.
-
C=C and C=N Stretching: A series of sharp to medium bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic pyridine ring.
-
C-Halogen Stretching: Absorptions for C-Br and C-F bonds will be present in the fingerprint region (below 1200 cm⁻¹).
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for a compound containing two bromine atoms (M⁺, M⁺+2, M⁺+4 in an approximate 1:2:1 ratio).
-
Fragmentation: Fragmentation patterns are likely to involve the loss of bromine atoms, CO, and HCN from the pyridine ring.
Safety and Handling
As a polyhalogenated aromatic compound, this compound should be handled with appropriate safety precautions.[8][9][10][11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Disposal: Dispose of as hazardous chemical waste in accordance with local regulations.
Applications in Drug Discovery and Materials Science
The highly functionalized nature of this compound makes it a valuable scaffold for the synthesis of complex molecules with potential biological activity or unique material properties.
-
Medicinal Chemistry: Pyridinol and pyridone structures are considered "privileged scaffolds" in drug discovery, appearing in numerous approved drugs.[12] The presence of multiple, selectively addressable reactive sites on this molecule allows for the rapid generation of libraries of diverse compounds for screening against various biological targets. The fluorine atom can enhance metabolic stability and binding affinity.
-
Materials Science: The rigid, electron-deficient aromatic core can be incorporated into polymers or organic electronic materials. The potential for extensive functionalization through cross-coupling and nucleophilic substitution reactions allows for the fine-tuning of electronic and photophysical properties.
Conclusion
This compound is a promising, albeit understudied, chemical entity with significant potential for applications in research and development. This guide has provided a detailed, predictive overview of its chemical properties, synthesis, and reactivity based on established chemical principles and data from analogous compounds. It is our hope that this document will serve as a valuable resource for scientists and researchers, enabling them to unlock the synthetic potential of this versatile building block.
References
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.
- Buy 4,6-Dibromo-2-fluoropyridin-3-ol (EVT-1473272). EvitaChem.
- 2-Bromo-6-fluoropyridine(144100-07-2) 1H NMR spectrum. ChemicalBook.
- 2-BroMo-6-fluoropyridin-3-ol(1256822-94-2) 1H NMR. ChemicalBook.
- 1421602-80-3|this compound. BLDpharm.
- Buchwald–Hartwig amin
- A Technical Guide to the Physicochemical Properties of Fluorinated Pyridinols for Drug Discovery. Benchchem.
- 2-Bromo-6-fluoropyridine | C5H3BrFN | CID 639438. PubChem.
- SAFETY D
- Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.
- 4-bromo-6-fluoropyridin-3-ol (C5H3BrFNO). PubChemLite.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- 2551116-99-3|4-Bromo-6-fluoropyridazin-3(2H)-one. BLDpharm.
- 2,4,6-Tribromopyridin-3-ol | C5H2Br3NO | CID 81078. PubChem.
- Buchwald-Hartwig Amin
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Suzuki reaction. Wikipedia.
- 2-Bromo-6-fluoropyridine | 144100-07-2. Sigma-Aldrich.
- Prediction of physicochemical properties. PubMed.
- Pyridones in drug discovery: Recent advances. PubMed.
- CN102898358A - Preparation method of fluoropyridine compounds.
- SAFETY D
- Pyridinium poly(hydrogen fluoride).
- 1068976-51-1|2-Bromo-6-fluoropyridin-3-amine|BLD Pharm.
- 4-Bromo-6-fluoropyridin-3-ol. 东莞康润实验科技有限公司.
- US3974166A - Process for the manufacture of bromopyridines.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- 2,4-Dibromo-6-methylpyridin-3-ol | 23003-29-4. Sigma-Aldrich.
- CN102993086A - Method for synthesizing 2,6-dibromo pyridine.
- Suzuki Coupling. Organic Chemistry Portal.
- Safety D
- 1805239-62-6|2-Bromo-6-(difluoromethyl)-4-(trifluoromethyl)pyridin-3-ol. BLDpharm.
- 6-bromo-4-fluoropyridin-3-ol (C5H3BrFNO). PubChemLite.
- 4-Bromo-6-fluoropyridin-3-ol | C5H3BrFNO | CID 73553491. PubChem.
- MX2009006266A - Processes for the preparation of 3-(4-(2,4-difluorobenzyloxy)-3-b romo-6-methyl-2-oxopyridin-1(2h)-yl)-n,4-dimethylbenzamide.
- 2-bromopyridin-3,5,6-d3-4-ol. ChemicalBook.
- Pyridine - Safety D
- Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem.
- CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.
- 2-Bromo-6-iodopyridin-3-ol | C5H3BrINO | CID 10979479. PubChem.
- An analysis of the physicochemical properties of oral drugs
- Structure-Reactivity relationship of olefins as Electrophiles and Nucleophiles: Factors Influencing. ChemRxiv.
- 2-Amino-4-bromopyridin-3-ol | 114335-54-5 | PEA33554. Biosynth.
- 477252-20-3 | 2-(4-Bromopyridin-2-yl)propan-2-ol. ChemScene.
Sources
- 1. 1421602-80-3|this compound|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. 2-BroMo-6-fluoropyridin-3-ol(1256822-94-2) 1H NMR [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 10. stobec.com [stobec.com]
- 11. carlroth.com [carlroth.com]
- 12. americanelements.com [americanelements.com]
Spectroscopic Characterization of 2,4-Dibromo-6-fluoropyridin-3-ol: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 2,4-Dibromo-6-fluoropyridin-3-ol (CAS: 1421602-80-3), a halogenated pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental data for this specific isomer, this document synthesizes theoretical predictions, comparative analysis with its structural isomer, 4,6-Dibromo-2-fluoropyridin-3-ol, and established principles of spectroscopic analysis for halogenated aromatic systems. The methodologies provided herein are designed to serve as a robust framework for researchers undertaking the empirical characterization of this compound.
Molecular Structure and Expected Spectroscopic Behavior
This compound is a polysubstituted pyridine ring with a molecular formula of C₅H₂Br₂FNO and a molecular weight of approximately 270.88 g/mol . The strategic placement of two bromine atoms, a fluorine atom, and a hydroxyl group dictates its electronic and structural properties, which in turn govern its spectroscopic signature. The electron-withdrawing nature of the halogen substituents and the pyridine nitrogen, combined with the hydrogen-bonding capability of the hydroxyl group, are expected to be the dominant influences on its NMR, IR, and Mass spectra.
A critical point of comparison is its structural isomer, 4,6-Dibromo-2-fluoropyridin-3-ol. While sharing the same molecular formula, the different positioning of the halogens will lead to distinct spectroscopic features, particularly in the NMR spectra due to different neighboring proton and carbon environments.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this compound. The expected spectra are detailed below, with a rationale grounded in the analysis of its isomer and general principles of NMR for halogenated pyridines.
¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to be simple, revealing two key signals:
-
Aromatic Proton (H-5): A singlet is expected for the sole aromatic proton at the 5-position. Its chemical shift will be influenced by the adjacent bromine at C-4 and the fluorine at C-6. While bromine provides some shielding, the cumulative electron-withdrawing effects of the fluorine and the pyridine nitrogen are likely to deshield this proton, placing its resonance downfield, likely in the range of δ 7.5-8.0 ppm . This is in contrast to the H-5 proton in the 4,6-dibromo isomer, which is predicted to be further downfield (δ ~8.2–8.5 ppm) due to being flanked by two bromine atoms.[1]
-
Hydroxyl Proton (-OH): A broad singlet is anticipated for the hydroxyl proton, with a chemical shift highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. Given the electron-withdrawing environment, this signal is expected to appear significantly downfield, likely in the range of δ 10.0-11.5 ppm .[1] The absence of an ortho-fluorine, as seen in the 2-fluoro isomer, means the hydroxyl group in this compound is a stronger intermolecular hydrogen bond donor, which could contribute to this downfield shift.[1]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be heavily influenced by the attached halogens and the hydroxyl group.
-
C-3 (hydroxyl-attached): This carbon will be significantly deshielded by the directly attached electronegative oxygen atom, with an expected chemical shift around δ 150-155 ppm .[1]
-
C-6 (fluoro-substituted): The carbon atom bonded to the highly electronegative fluorine will exhibit a large downfield shift and will appear as a doublet due to one-bond C-F coupling (¹JCF), with an anticipated chemical shift in the region of δ 155-160 ppm .
-
C-2 & C-4 (bromo-substituted): The carbons bearing bromine atoms are expected to have chemical shifts in the range of δ 125-140 ppm .[1] Their exact positions will depend on the combined electronic effects of the other substituents.
-
C-5: This carbon, situated between two halogenated carbons, is predicted to be the most upfield of the ring carbons, likely appearing around δ 105-115 ppm .[1]
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, which is effective for polar compounds and allows for the observation of the hydroxyl proton.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Tuning and Shimming: Lock the field frequency using the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024-4096) will be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
-
Referencing: Calibrate the chemical shift axis by referencing the spectra to the residual solvent signal.
-
Analysis: Integrate the peaks in the ¹H spectrum and assign the chemical shifts for all signals in both spectra.
Infrared (IR) Spectroscopy
IR spectroscopy will provide valuable information about the functional groups present in the molecule. The spectrum is expected to be characterized by the following key absorption bands:
-
O-H Stretch: A strong and broad absorption band in the region of 3200–3400 cm⁻¹ is expected for the hydroxyl group's stretching vibration, broadened due to intermolecular hydrogen bonding.[1]
-
C=C/C=N Stretches: Aromatic ring stretching vibrations for the pyridine core are anticipated in the 1500–1600 cm⁻¹ region.[1]
-
C-F Stretch: A strong, sharp absorption band characteristic of the C-F bond stretch is expected in the 1100–1250 cm⁻¹ range.[1]
-
C-Br Stretches: Vibrations involving the C-Br bonds will appear at lower frequencies, typically below 800 cm⁻¹ .[1]
Experimental Protocol for IR Data Acquisition (ATR)
Caption: Workflow for ATR-FTIR data acquisition.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
-
Background Scan: Perform a background scan to record the spectrum of the ambient environment, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹, co-adding 16 to 32 scans to improve the signal-to-noise ratio.
-
Cleaning: After acquisition, clean the sample from the crystal and pressure arm.
-
Data Analysis: Analyze the resulting spectrum, identifying and labeling the key absorption bands corresponding to the molecule's functional groups.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the isotopic distribution of the bromine atoms.
-
Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected. Due to the two bromine atoms, a characteristic isotopic cluster will be observed. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. For a dibrominated compound, this results in a triplet of peaks for the molecular ion:
-
[M+H]⁺: Composed of two ⁷⁹Br isotopes.
-
[M+2+H]⁺: Composed of one ⁷⁹Br and one ⁸¹Br isotope.
-
[M+4+H]⁺: Composed of two ⁸¹Br isotopes. The relative intensity of these peaks will be approximately 1:2:1 .[2] For this compound (MW ≈ 270.88), the [M+H]⁺ cluster is expected around m/z 271, 273, and 275 .
-
-
Fragmentation: While dependent on the ionization energy, potential fragmentation pathways could involve the loss of HF or HBr.
Experimental Protocol for MS Data Acquisition (LC-MS with ESI)
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.
-
Instrumentation Setup: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.
-
Chromatography (Optional but Recommended): If purity is a concern, inject the sample onto a C18 column with a simple isocratic or gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate the analyte from any impurities before it enters the mass spectrometer.
-
MS Acquisition: Set the mass spectrometer to scan in positive ion mode over a relevant m/z range (e.g., 100-500).
-
Data Analysis: Examine the mass spectrum for the characteristic 1:2:1 isotopic cluster of the [M+H]⁺ ion to confirm the presence of two bromine atoms and the molecular weight of the compound.
Summary of Anticipated Spectroscopic Data
| Spectroscopic Technique | Feature | Expected Value/Observation | Rationale |
| ¹H NMR | Aromatic H-5 | δ 7.5-8.0 ppm (singlet) | Deshielded by F and N-atom. |
| Hydroxyl -OH | δ 10.0-11.5 ppm (broad singlet) | Strong H-bonding and electron-withdrawing environment.[1] | |
| ¹³C NMR | C-3 (-OH) | δ 150-155 ppm | Deshielded by attached oxygen. |
| C-6 (-F) | δ 155-160 ppm (doublet, ¹JCF) | Deshielded by attached fluorine. | |
| C-2, C-4 (-Br) | δ 125-140 ppm | Influence of bromine and other ring substituents. | |
| C-5 | δ 105-115 ppm | Shielded position between two halogenated carbons. | |
| IR Spectroscopy | O-H stretch | 3200–3400 cm⁻¹ (broad) | Intermolecular hydrogen bonding.[1] |
| C=C/C=N stretch | 1500–1600 cm⁻¹ | Aromatic ring vibrations.[1] | |
| C-F stretch | 1100–1250 cm⁻¹ (strong) | Characteristic C-F bond vibration.[1] | |
| Mass Spectrometry | [M+H]⁺ | m/z 271, 273, 275 | Isotopic cluster for a dibrominated compound (1:2:1 ratio).[2] |
Conclusion
This guide provides a theoretically grounded and methodologically detailed framework for the spectroscopic characterization of this compound. By leveraging comparative data from its structural isomer and fundamental spectroscopic principles, researchers can confidently approach the acquisition and interpretation of empirical data. The provided protocols for NMR, IR, and MS are designed to be self-validating, ensuring high-quality, reproducible results for the definitive structural elucidation of this compound.
References
- MDPI. (2022, January 24). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122.
- ResearchGate. (2023, July 13). Decoding the infrared spectra changes upon formation of molecular complexes: The case of halogen bonding in pyridine.
- MDPI. (n.d.). Metal–Halogen Bonding Seen through the Eyes of Vibrational Spectroscopy.
- YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry.
- PubMed Central (PMC). (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.
Sources
An In-Depth Technical Guide to 2,4-Dibromo-6-fluoropyridin-3-ol (CAS Number 1421602-80-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, halogenated heterocycles are indispensable building blocks. Their unique electronic properties and versatile reactivity allow for the construction of complex molecular architectures with tailored biological activities. Among these, substituted pyridinols represent a privileged scaffold, present in numerous therapeutic agents. This guide provides a comprehensive technical overview of 2,4-Dibromo-6-fluoropyridin-3-ol , a compound identified by the CAS number 1421602-80-3 . As a Senior Application Scientist, the following sections will synthesize available data with field-proven insights to elucidate its structure, properties, and potential applications, thereby empowering researchers in their scientific endeavors.
Chemical Identity and Structural Elucidation
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This compound is a polysubstituted pyridine ring with the following key structural features:
-
Pyridine Core: A six-membered aromatic heterocycle containing one nitrogen atom.
-
Hydroxyl Group (-OH) at C3: This functional group imparts acidic properties and can act as a hydrogen bond donor. Its presence is crucial for potential biological interactions and further chemical modifications.
-
Bromine Atoms at C2 and C4: These heavy halogens significantly influence the electronic distribution of the pyridine ring and serve as excellent leaving groups in cross-coupling reactions.
-
Fluorine Atom at C6: The highly electronegative fluorine atom further modulates the electronic properties of the scaffold, impacting its reactivity, pKa, and metabolic stability.
A critical aspect to consider is the existence of a structural isomer, 4,6-Dibromo-2-fluoropyridin-3-ol . The differential placement of the halogen atoms has profound implications for the molecule's physicochemical properties and reactivity, a concept that will be explored in subsequent sections.
Molecular and Physicochemical Properties
While experimentally determined data for this compound is not extensively available in peer-reviewed literature, we can infer its properties based on data from suppliers and comparison with related structures.
| Property | Value (Predicted/Inferred) | Source(s) |
| CAS Number | 1421602-80-3 | |
| Molecular Formula | C₅H₂Br₂FNO | [1] |
| Molecular Weight | 270.88 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | |
| Boiling Point | 341.2 ± 37.0 °C at 760 mmHg (Predicted for a related isomer) | [1] |
| Solubility | Likely soluble in polar organic solvents like DMSO and DMF | |
| pKa | The hydroxyl group is expected to be acidic, and the pyridine nitrogen basic. The exact pKa values will be influenced by the electron-withdrawing effects of the halogens. The presence of fluorine is known to decrease the basicity of the pyridine nitrogen and increase the acidity of the hydroxyl group in pyridinols. | [2] |
Spectroscopic Characterization (Anticipated)
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on its structure, the following spectral features are anticipated:
-
¹H NMR: A single aromatic proton signal is expected, appearing as a singlet. The chemical shift will be influenced by the deshielding effects of the adjacent bromine and fluorine atoms. The hydroxyl proton will likely appear as a broad singlet, with its chemical shift being solvent-dependent.
-
¹³C NMR: Five distinct carbon signals are expected for the pyridine ring. The carbons attached to the halogens and the hydroxyl group will show characteristic chemical shifts.
-
¹⁹F NMR: A singlet is expected for the fluorine atom at the C6 position. ¹⁹F NMR is a powerful tool for confirming the presence and environment of fluorine in a molecule.[3]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak would be expected around m/z 270.
Synthesis and Reactivity
The synthesis of this compound is not explicitly detailed in the available literature. However, a general and logical synthetic approach would involve the halogenation of a suitable pyridin-3-ol precursor.
Proposed Synthetic Pathway
A plausible synthetic route would start from a commercially available or readily synthesized fluorinated pyridin-3-ol, followed by bromination.
A proposed synthetic workflow for this compound.
Experimental Considerations:
-
Brominating Agent: N-Bromosuccinimide (NBS) or molecular bromine (Br₂) are common reagents for the bromination of aromatic rings.[4] The choice of reagent and solvent can influence the regioselectivity and yield of the reaction.
-
Reaction Conditions: The reaction temperature and time would need to be carefully optimized to achieve the desired dibromination without side reactions. The pyridine ring is electron-deficient, which can make electrophilic aromatic substitution challenging, but the activating effect of the hydroxyl group facilitates the reaction.
Chemical Reactivity and Potential for Cross-Coupling
The two bromine atoms at positions 2 and 4 are the primary sites of reactivity for this molecule, making it a valuable building block for introducing further molecular diversity. These positions are susceptible to a variety of palladium-catalyzed cross-coupling reactions.[5][6]
Potential cross-coupling reactions of this compound.
Regioselectivity in Cross-Coupling Reactions:
A key consideration for synthetic chemists is the potential for regioselective functionalization. The electronic environment of the C2 and C4 positions is different. The C2 position is ortho to the ring nitrogen, while the C4 position is para. This difference in electronic and steric environment can often be exploited to achieve selective mono-functionalization under carefully controlled reaction conditions, followed by a second coupling at the remaining bromine atom. Studies on 2,4-dibromopyridine have shown that regioselective Suzuki cross-coupling can be achieved at the C2 position.[4]
Potential Applications in Drug Discovery and Medicinal Chemistry
While there is no direct evidence of the biological activity of this compound in the public domain, the pyridin-3-ol scaffold is a well-established pharmacophore in medicinal chemistry.[1][7][8] The introduction of bromine and fluorine atoms can further enhance the drug-like properties of molecules.
Inferred Biological Relevance
-
Kinase Inhibition: Substituted pyridines and pyridinones are known to act as hinge-binding motifs in various protein kinases.[1] The pyridin-3-ol core of the target molecule could potentially be elaborated into potent kinase inhibitors for applications in oncology and inflammatory diseases.
-
Antibacterial Agents: Pyridine derivatives have been extensively investigated for their antibacterial properties.[9] The unique substitution pattern of this compound could serve as a starting point for the development of novel anti-infective agents.
-
CNS-Active Compounds: The pyridine scaffold is present in many centrally active drugs. The lipophilicity and electronic properties imparted by the halogen atoms could be tuned to optimize blood-brain barrier penetration for potential applications in neuroscience.
The primary utility of this compound in drug discovery is likely as a versatile intermediate for the synthesis of compound libraries for high-throughput screening. Its two reactive handles (the bromine atoms) allow for the rapid generation of a diverse set of derivatives.
Safety and Handling
-
Hazard Classification (Inferred): Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation, and respiratory irritation.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12][13]
-
Handling: Use only in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[10][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
This compound (CAS: 1421602-80-3) is a strategically functionalized heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. While direct experimental data on this specific molecule is limited, a comprehensive understanding of its properties and reactivity can be inferred from its structural features and comparison with related compounds. Its two bromine atoms at chemically distinct positions offer the potential for selective, sequential functionalization, making it an attractive starting material for the synthesis of diverse compound libraries. For researchers in drug discovery, this compound represents a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of kinase inhibition and anti-infectives. As with any chemical reagent, proper safety precautions should be strictly followed during its handling and use.
References
- Role of pyridines as enzyme inhibitors in medicinal chemistry. (URL: [Link])
- Recent Advances of Pyridinone in Medicinal Chemistry. (URL: [Link])
- Recent Advances of Pyridinone in Medicinal Chemistry. (URL: [Link])
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (URL: [Link])
- Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases - MDPI. (URL: [Link])
- Pyridine•BrF3, the missing link for clean fluorinations of aromatic deriv
- Rational Design of Novel Pyridinol-Fused Ring Acetaminophen Analogues - PMC - NIH. (URL: [Link])
- Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PubMed Central. (URL: [Link])
- meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. (URL: [Link])
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. (URL: [Link])
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine.
- Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine - ResearchG
- Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test - PubMed. (URL: [Link])
- Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo ... - PubMed. (URL: [Link])
- Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods - PubMed. (URL: [Link])
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. (URL: [Link])
- Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. (URL: [Link])
- Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst | ACS C
Sources
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. synquestlabs.com [synquestlabs.com]
An In-Depth Technical Guide to 2,4-Dibromo-6-fluoropyridin-3-ol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromo-6-fluoropyridin-3-ol is a halogenated pyridinol derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two bromine atoms, a fluorine atom, and a hydroxyl group on a pyridine core, offers a rich scaffold for the synthesis of complex molecular architectures. The interplay of these functional groups imparts distinct electronic and steric properties, influencing its reactivity and potential biological activity. This guide provides a comprehensive overview of its synthesis, chemical characteristics, and prospective applications, with a focus on its utility in drug discovery and development.
Molecular Structure and Properties
The fundamental characteristics of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1421602-80-3 |
| Molecular Formula | C₅H₂Br₂FNO |
| Molecular Weight | 270.88 g/mol |
| IUPAC Name | This compound |
The presence of electron-withdrawing bromine and fluorine atoms significantly influences the electron density of the pyridine ring, affecting its basicity and the acidity of the hydroxyl group. The fluorine atom at the 6-position is expected to have a pronounced effect on the molecule's metabolic stability and membrane permeability, key considerations in drug design.[1][2]
Synthesis of this compound: A Proposed Pathway
While a specific, detailed synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible and logical synthetic route can be devised based on established organic chemistry principles for the synthesis of polysubstituted pyridines.[3][4][5] The proposed synthesis involves a multi-step process starting from a suitable pyridine precursor.
A potential synthetic strategy could involve the bromination of a 6-fluoropyridin-3-ol precursor. The hydroxyl group is an activating group that directs electrophilic aromatic substitution to the ortho and para positions.
Caption: Proposed synthetic route to this compound.
Detailed Experimental Protocol (Hypothesized)
Step 1: Bromination of 6-Fluoropyridin-3-ol
-
Reaction Setup: To a solution of 6-fluoropyridin-3-ol in a suitable solvent (e.g., acetic acid or a chlorinated solvent), a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine is added portion-wise at a controlled temperature, typically between 0 °C and room temperature.[6][7][8]
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the product.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.
Spectroscopic Characterization (Predicted)
The structural confirmation of this compound would rely on a combination of spectroscopic techniques. The expected spectral data are summarized below.
| Technique | Expected Observations |
| ¹H NMR | A singlet for the C5-H proton, likely in the downfield region due to the deshielding effects of the adjacent bromine and fluorine atoms. A broad singlet for the hydroxyl proton, the chemical shift of which would be solvent-dependent. |
| ¹³C NMR | Five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts would be influenced by the attached halogens and the hydroxyl group. |
| ¹⁹F NMR | A singlet corresponding to the fluorine atom at the C6 position. |
| Mass Spectrometry | A molecular ion peak with a characteristic isotopic pattern for two bromine atoms. |
| IR Spectroscopy | A broad absorption band for the O-H stretching vibration, characteristic C-Br, C-F, and C=N stretching frequencies. |
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by its array of functional groups, making it a valuable intermediate for further chemical transformations.
Caption: Potential reaction sites on this compound.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atoms at the C2 and C4 positions are susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents, enabling the rapid diversification of the core structure.[9]
-
Nucleophilic Aromatic Substitution: The fluorine atom at the C6 position can potentially undergo nucleophilic aromatic substitution (SNAAr) with various nucleophiles, although this may require forcing conditions depending on the nucleophile's reactivity.
-
Reactions of the Hydroxyl Group: The hydroxyl group at the C3 position can be readily functionalized through etherification or esterification reactions, providing another avenue for structural modification.
-
Metalation: The C5-H bond can be deprotonated with a strong base to generate a lithiated species, which can then be reacted with various electrophiles to introduce substituents at this position.
Applications in Drug Discovery and Medicinal Chemistry
The polysubstituted fluorinated pyridine scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds. The unique properties conferred by fluorine, such as enhanced metabolic stability and increased binding affinity, make it a valuable element in drug design.[1][2]
This compound serves as an excellent starting point for the synthesis of libraries of compounds for screening against various biological targets. The ability to selectively functionalize the different positions of the pyridine ring allows for the systematic exploration of the structure-activity relationship (SAR) of a given pharmacophore. Potential therapeutic areas where derivatives of this compound could find application include oncology, infectious diseases, and neurodegenerative disorders.
Conclusion
References
- Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry. 2021-07-05. [Link]
- De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cycliz
- Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PubMed Central. 2024-11-12. [Link]
- Pyridine synthesis. Organic Chemistry Portal. [Link]
- Synthesis of polysubstituted pyridines | Download Scientific Diagram.
- BICYCLIC KETONES FOR THE SYNTHESIS OF TROPINOIDS: 2α,4α-DIMETHYL-8-OXABICYCLO[3.2.1]OCT-6-EN-3-ONE. Organic Syntheses. [Link]
- Fluorination Reactions. Professor Steven V. Ley Research Group. [Link]
- Fluorination Str
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
- 2,4-Dibromo-6-fluoropyridine | CAS 1622844-17-0. AMERICAN ELEMENTS. [Link]
- Current and emerging applications of fluorine in medicinal chemistry.
- Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
- The role of fluorine in medicinal chemistry | Request PDF.
- Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.
- Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry. [Link]
- What Is Bromination In Organic Chemistry?. YouTube. 2025-02-05. [Link]
- the spectroscopic analysis of 2,4'-dibromoacetophenone moleculeby using quantum chemical calculations.
- Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis.
- Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergradu
- Radical Bromination: The Primary Alkane Reaction (Theory & Practice). YouTube. 2018-01-21. [Link]
- 18.
- THE SPECTROSCOPIC ANALYSIS OF 2,4'-DIBROMOACETOPHENONE MOLECULE BY USING QUANTUM CHEMICAL CALCULATIONS Etem KÖSE* ABSTRACT 1. I. DergiPark. 2016-10-27. [Link]
- Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. MDPI. 2023-03-15. [Link]
- Molecular Filters in Medicinal Chemistry. MDPI. 2023-04-18. [Link]
- 3-Bromo-6-fluoropyridin-2-amine | C5H4BrFN2 | CID 53485465. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pyridine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Introduction: The Privileged Role of Polyhalogenated Pyridines in Modern Synthesis
An In-Depth Technical Guide to the Reactivity Profile of Polyhalogenated Pyridines
The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and advanced materials.[1][2] Among the vast arsenal of pyridine-based building blocks, polyhalogenated derivatives stand out for their exceptional versatility and tunable reactivity. The presence of multiple halogen atoms on the electron-deficient pyridine ring creates a unique electronic landscape, unlocking a diverse range of synthetic transformations that are often challenging or impossible with their non-halogenated counterparts. These molecules are not mere intermediates; they are powerful platforms for constructing complex molecular architectures with high precision.
This guide provides a comprehensive exploration of the reactivity profile of polyhalogenated pyridines. Moving beyond a simple catalog of reactions, we will delve into the fundamental electronic principles that govern their behavior, explain the causality behind experimental choices, and provide field-proven protocols for their strategic functionalization. For researchers, scientists, and drug development professionals, a deep understanding of these substrates is critical for accelerating discovery and innovation.
Chapter 1: The Electronic Landscape of the Polyhalogenated Pyridine Ring
The reactivity of any aromatic system is dictated by its electron distribution. In polyhalogenated pyridines, this distribution is governed by a confluence of powerful electronic effects from both the ring nitrogen and the halogen substituents.
-
The Influence of the Nitrogen Heteroatom: The nitrogen atom is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect (σ-withdrawal) across the ring. This effect, coupled with the lone pair's position in an sp² orbital within the plane of the ring (meaning it does not donate into the π-system), renders the entire pyridine nucleus electron-deficient compared to benzene. This inherent "π-deficiency" makes the ring susceptible to nucleophilic attack and generally deactivates it towards electrophilic aromatic substitution.
-
The Dual Nature of Halogen Substituents: Halogen atoms exhibit a dual electronic character. They are highly electronegative, leading to a strong electron-withdrawing inductive effect that further depletes the ring of electron density.[3] Simultaneously, they possess lone pairs of electrons that can be donated into the aromatic π-system via a resonance effect (π-donation).[3] For halogens, the inductive effect overwhelmingly dominates the resonance effect.[3] The net result is a powerful deactivation of the ring, with the magnitude of this effect correlating with electronegativity (F > Cl > Br > I).
The combination of these factors makes polyhalogenated pyridines exceptionally electron-poor. This profound electronic perturbation is the key to their unique reactivity, primarily activating them for nucleophilic aromatic substitution and providing distinct handles for transition-metal-catalyzed cross-coupling.[4][5][6]
Chapter 2: Nucleophilic Aromatic Substitution (SNAr): The Dominant Reaction Pathway
The most characteristic and synthetically valuable reaction of polyhalogenated pyridines is Nucleophilic Aromatic Substitution (SNAr). The severe electron-deficient nature of the ring allows it to readily accept electron density from a nucleophile, proceeding via a well-established two-step addition-elimination mechanism.
Mechanism and Regioselectivity
The reaction initiates with the attack of a nucleophile on an electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge in this intermediate is delocalized onto the electronegative atoms of the ring system. The subsequent expulsion of a halide leaving group restores aromaticity and yields the substituted product.
The regioselectivity of this attack is predictable and is governed by the ability of the ring to stabilize the negative charge of the Meisenheimer intermediate. For most polyhalogenated pyridines, the order of reactivity is:
C4 (para) > C2/C6 (ortho) >> C3/C5 (meta)
This preference is rooted in electronics:
-
Attack at C4 or C2/C6: Allows the negative charge to be delocalized directly onto the electronegative ring nitrogen, providing significant stabilization.
-
Attack at C4: The para position is often the most reactive site, particularly in highly halogenated systems like pentafluoropyridine.[7][8] This is because the intermediate is stabilized by both the ring nitrogen and the inductive effect of the halogens at the C3 and C5 positions.
-
Attack at C3/C5: Does not allow for direct delocalization of the negative charge onto the ring nitrogen, resulting in a much less stable intermediate and significantly slower reaction rates.
Pentafluoropyridine (PFP) serves as a classic example. Under mild conditions with a stoichiometric amount of a nucleophile, substitution occurs almost exclusively at the C-4 position.[9][10] More forcing conditions or stronger nucleophiles are required to achieve substitution at the C-2 and C-6 positions.[9][10]
Leaving Group Ability
A distinctive feature of SNAr reactions is the leaving group trend, which is often F > Cl > Br > I.[11] This is contrary to SN1 and SN2 reactions where iodide is the best leaving group. This "element effect" is because the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex, not the departure of the leaving group.[11] The highly electronegative fluorine atom makes the carbon to which it is attached more electrophilic and better able to stabilize the incoming negative charge, thus accelerating the rate-determining attack.[12][13]
Field-Proven Protocol: SNAr Reaction of Pentafluoropyridine with a Phenolic Nucleophile
This protocol describes the selective C4-substitution of pentafluoropyridine with 3-hydroxybenzaldehyde, a representative oxygen nucleophile.[10]
Objective: Synthesize 3-((tetrafluoro-4-pyridyl)oxy)benzaldehyde.
Materials:
-
Pentafluoropyridine (PFP) (1.0 equiv)
-
3-hydroxybenzaldehyde (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (1.3 equiv), finely powdered
-
Anhydrous acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzaldehyde (1.0 equiv) and potassium carbonate (1.3 equiv).
-
Causality: The flask is dried to prevent water from hydrolyzing the PFP or competing as a nucleophile. K₂CO₃ is a mild base used to deprotonate the phenol, generating the more nucleophilic phenoxide in situ. An excess ensures complete deprotonation.
-
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Causality: While not always strictly necessary for SNAr, an inert atmosphere is good practice to prevent potential side reactions, especially if the nucleophile is sensitive to oxidation.
-
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., MeCN) via syringe. Stir the suspension for 10-15 minutes at room temperature. Then, add pentafluoropyridine (1.0 equiv) dropwise via syringe.
-
Causality: A polar aprotic solvent like MeCN or DMF is ideal as it dissolves the reactants and stabilizes the charged Meisenheimer intermediate without protonating the nucleophile. Dropwise addition helps to control any potential exotherm.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting materials.
-
Causality: The reaction is typically complete within a few hours at room temperature due to the high reactivity of the C4 position of PFP.[10]
-
-
Workup and Purification: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 4-substituted product.
-
Causality: The workup removes the base and its byproducts. Chromatography separates the desired product from any unreacted starting material or minor impurities.
-
Chapter 3: Transition Metal-Catalyzed Cross-Coupling Reactions
While SNAr is powerful, transition metal-catalyzed cross-coupling reactions provide a complementary and arguably more versatile toolkit for functionalizing polyhalogenated pyridines, enabling the formation of C-C, C-N, and C-S bonds.[14][15]
Regioselectivity: A Paradigm Shift
In contrast to the predictable electronic control of SNAr, regioselectivity in cross-coupling is a more complex interplay of factors, including the catalyst, ligands, and substrate. Conventionally, oxidative addition of a palladium(0) catalyst is faster at C-X bonds adjacent to the nitrogen (C2/C6) than at other positions.[16] However, modern catalysis has provided methods to override this inherent preference.
-
Ligand-Controlled Selectivity: The use of sterically hindered ligands, such as bulky N-heterocyclic carbenes (NHCs) or phosphines, can dramatically alter the site of reaction. For a substrate like 2,4-dichloropyridine, a bulky ligand can sterically block access to the C2 position, forcing the catalyst to react at the C4 position.[16] This allows for selective C4-arylation or alkylation, leaving the C2-chloride available for subsequent SNAr or another coupling reaction.[16][17]
-
Ligand-Free Conditions: In some cases, ligand-free conditions, such as those described by Jeffery, can also promote unconventional selectivity, for instance, favoring C5-coupling in 2,5-dichloropyridine.[16]
Table 1: Regioselectivity Comparison on Dichloropyridines
| Substrate | Reaction Type | Major Product Position | Controlling Factor | Reference |
| 2,4-Dichloropyridine | SNAr (e.g., with NaOMe) | C4-substitution | Electronics | General SNAr principles |
| 2,4-Dichloropyridine | Pd-catalyzed Suzuki (Std. Ligands) | C2-coupling | Catalyst's electronic preference | [16] |
| 2,4-Dichloropyridine | Pd-catalyzed Suzuki (Bulky NHC Ligand) | C4-coupling | Ligand sterics | [16] |
| 2,5-Dichloropyridine | Pd-catalyzed Buchwald-Hartwig | C2-amination | Catalyst's electronic preference | [14] |
| 2,5-Dichloropyridine | Pd-catalyzed Suzuki (Ligand-Free) | C5-coupling | Reaction conditions | [16] |
C-F Bond Activation
The activation of C-F bonds, which are typically robust, is a significant challenge in cross-coupling. While palladium catalysts can be used, nickel-based catalytic systems have proven particularly effective for the cross-coupling of polyfluorinated pyridines, such as PFP.[18][19] These reactions can activate a C-F bond, typically at the C2 position, to form new C-C bonds.
Field-Proven Protocol: Suzuki-Miyaura C-C Coupling of 2,5-Dichloropyridine
This protocol describes a typical procedure for the mono-arylation of 2,5-dichloropyridine at the C5-position, leaving the C2-chloro substituent for further functionalization.[14]
Objective: Synthesize a 5-aryl-2-chloropyridine derivative.
Materials:
-
2,5-Dichloropyridine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Degassed solvent system (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1)
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask, combine 2,5-dichloropyridine (1.0 equiv), the arylboronic acid (1.1 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).
-
Causality: The boronic acid is the coupling partner. A slight excess ensures complete consumption of the limiting pyridine substrate. The base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.
-
-
Catalyst Pre-formation (Optional but Recommended): In a separate small vessel under inert gas, stir the palladium precursor and the phosphine ligand in a small amount of the reaction solvent for 10-15 minutes.
-
Causality: Pre-forming the active Pd(0) catalyst can lead to more consistent results and shorter reaction times.
-
-
Assembly under Inert Gas: Evacuate and backfill the main Schlenk flask with an inert gas (Argon) three times. Add the degassed solvent system, followed by the catalyst solution.
-
Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated. Degassed solvents and an inert atmosphere are critical for maintaining catalytic activity.
-
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Causality: Heat is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Causality: This aqueous workup removes the inorganic base and salts.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-chloropyridine.[14]
-
Causality: This final step isolates the pure product from the catalyst residue, ligand, and any side products.
-
Chapter 4: Directed ortho-Metalation (DoM) and Halogen Dance Reactions
For accessing highly substituted or non-canonically substituted pyridines, Directed ortho-Metalation (DoM) and the related Halogen Dance (HD) rearrangement offer unparalleled precision. These methods rely on the use of strong organolithium bases.
-
Directed ortho-Metalation (DoM): A Directed Metalation Group (DMG) on the pyridine ring, such as an amide or O-carbamate, coordinates to a lithium base (e.g., LDA, n-BuLi).[20][21] This coordination directs the deprotonation to an adjacent ortho position, creating a lithiated species that can be trapped with an electrophile. This allows for functionalization at a position that might otherwise be unreactive.[21]
-
Halogen Dance (HD): This is an intriguing base-induced isomerization of an aryl halide.[22] A halogenated pyridine is first deprotonated (often via DoM), but instead of quenching, the lithiated species undergoes a series of halogen-metal exchange steps, causing the halogen to "dance" around the ring until it settles at the most thermodynamically stable position, leaving the lithium at its original site.[22][23] Quenching this intermediate with an electrophile results in a product that appears to have undergone formal metalation at a site remote from the DMG.
Combining DoM and HD strategies allows for the synthesis of complex, polysubstituted pyridines that are difficult to obtain through other means.[22][23][24]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buy 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine | 1134-04-9 [smolecule.com]
- 5. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Catalytic C-F activation of polyfluorinated pyridines by nickel-mediated cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. uwindsor.ca [uwindsor.ca]
- 21. baranlab.org [baranlab.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 24. researchgate.net [researchgate.net]
2,4-Dibromo-6-fluoropyridin-3-ol structural analysis
An In-Depth Technical Guide to the Structural Analysis of 2,4-Dibromo-6-fluoropyridin-3-ol
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] The strategic introduction of halogen atoms, particularly fluorine, is a well-established method for modulating a molecule's physicochemical and pharmacological properties, including metabolic stability, bioavailability, and target affinity.[2][3] this compound is a polysubstituted pyridine derivative that combines these features with a hydroxyl group, presenting a unique molecular architecture of significant interest for drug discovery and chemical biology.
This guide provides a comprehensive framework for the complete structural elucidation of this compound (CAS 1421602-80-3). As experimental spectra for this specific compound are not widely published, this document serves as both a predictive analysis and a methodological blueprint for researchers. We will explore the expected outcomes from primary spectroscopic techniques—NMR, IR, and Mass Spectrometry—and detail the definitive method of X-ray crystallography. The causality behind predicted spectral features is explained, and field-proven experimental protocols are provided to empower researchers in their analytical endeavors.
Molecular Profile and Physicochemical Properties
A foundational understanding begins with the basic molecular and physical characteristics, which are essential for sample preparation, handling, and data interpretation.
| Property | Value | Source |
| CAS Number | 1421602-80-3 | [4][5] |
| Molecular Formula | C₅H₂Br₂FNO | [4] |
| Molecular Weight | 270.88 g/mol | [4] |
| IUPAC Name | This compound | [5] |
| Predicted LogP | 1.6888 | [6] |
| Topological Polar Surface Area | 33.12 Ų | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
Molecular Structure Diagram
The unique arrangement of substituents on the pyridine ring dictates the molecule's electronic properties and, consequently, its spectroscopic signature.
Caption: Structure of this compound with atom numbering.
Predictive Spectroscopic Analysis Workflow
A multi-spectroscopic approach is essential for a comprehensive structural analysis. The workflow below outlines the logical progression from initial characterization to definitive confirmation.
Caption: Logical workflow for the structural elucidation of a novel compound.
¹H NMR Spectroscopy: Proton Environment Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other nuclei. For this compound, we expect two distinct signals.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Predicted Shift (δ, ppm) | Assignment | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| ~10.5 - 11.5 | -OH | Broad Singlet (br s) | N/A | The acidic proton of the hydroxyl group is expected to be a broad signal due to hydrogen bonding and exchange. Its chemical shift is significantly downfield, a characteristic seen in analogous compounds like 4,6-dibromo-2-fluoropyridin-3-ol.[7] |
| ~7.8 - 8.2 | H-5 | Doublet (d) | J(H-F) ≈ 2-4 Hz | This sole aromatic proton is on C5. It experiences deshielding from the electronegative nitrogen and halogens. Crucially, it will be split into a doublet by the fluorine atom at C6 through a four-bond coupling (⁴JHF). |
Causality Behind Experimental Choices:
-
Solvent: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and, importantly, for its tendency to slow the exchange rate of hydroxyl protons, often allowing them to be observed.
-
High Field (500 MHz): A higher magnetic field strength provides better signal dispersion, which is critical for resolving small coupling constants like the expected ⁴JHF.
Protocol for ¹H NMR Data Acquisition:
-
Sample Preparation: Dissolve ~5 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
Acquisition Parameters:
-
Set the spectral width to cover a range of -2 to 16 ppm.
-
Use a 30-degree pulse angle to allow for a shorter relaxation delay.
-
Set the relaxation delay (d1) to 2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO at δ 2.50 ppm.
¹³C NMR Spectroscopy: Carbon Skeleton Mapping
Carbon-13 NMR provides a map of the carbon backbone of the molecule. Due to the lack of symmetry, five distinct signals are expected for the pyridine ring carbons.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Predicted Shift (δ, ppm) | Assignment | Expected C-F Coupling | Rationale |
| ~155-160 | C6 | ¹JC-F ≈ 230-250 Hz | Carbon directly bonded to fluorine shows a very large one-bond C-F coupling and is shifted significantly downfield. |
| ~145-150 | C3 | ³JC-F ≈ 5-10 Hz | Carbon bearing the hydroxyl group. Its chemical shift is influenced by the oxygen's electronegativity. It will exhibit a smaller three-bond coupling to fluorine. |
| ~138-142 | C5 | ³JC-F ≈ 15-20 Hz | The sole CH carbon in the ring. It will show a three-bond coupling to the fluorine on C6. |
| ~115-120 | C2 | ²JC-F ≈ 20-30 Hz | Carbon bonded to bromine and adjacent to the nitrogen. It will exhibit a two-bond coupling to fluorine. |
| ~100-105 | C4 | ⁴JC-F ≈ 2-5 Hz | Carbon bonded to bromine. It is expected to be the most upfield of the ring carbons and will show the smallest long-range coupling to fluorine. |
Causality Behind Experimental Choices:
-
Proton Decoupling: Standard ¹³C NMR is acquired with broadband proton decoupling to simplify the spectrum, resulting in singlets for each carbon (before considering C-F coupling). This removes complex C-H coupling patterns.
-
Long Acquisition Time: The low natural abundance of ¹³C (~1.1%) necessitates acquiring a larger number of scans (often several hundred to thousands) to achieve an adequate signal-to-noise ratio.
Protocol for ¹³C NMR Data Acquisition:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Use a 125 MHz (corresponding to a 500 MHz ¹H) NMR spectrometer.
-
Acquisition Parameters:
-
Use a standard pulse program with proton decoupling (e.g., zgpg30).
-
Set a spectral width of ~0 to 200 ppm.
-
Acquire at least 1024 scans.
-
-
Processing: Process the data similarly to the ¹H spectrum, referencing the DMSO-d₆ solvent peak at δ 39.52 ppm.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted Key IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3500 - 3200 (Broad) | O-H Stretch | Hydroxyl (-OH) | The broadness of this peak is a hallmark of hydrogen bonding, a key intermolecular interaction for this molecule. |
| 1600 - 1550 | C=C / C=N Stretch | Pyridine Ring | These absorptions are characteristic of the aromatic ring stretching vibrations. |
| 1250 - 1150 | C-O Stretch | Phenolic C-O | Strong absorption typical for the stretching of an sp² carbon to a hydroxyl oxygen. |
| 1100 - 1000 | C-F Stretch | Aryl-Fluoride | A strong, characteristic absorption for the carbon-fluorine bond.[8] |
| 700 - 550 | C-Br Stretch | Aryl-Bromide | Absorptions for carbon-bromine bonds are found in the fingerprint region. |
Protocol for Attenuated Total Reflectance (ATR) FTIR Spectroscopy:
-
Sample Preparation: Place a small amount (~1-2 mg) of the solid this compound sample directly onto the ATR crystal.
-
Background Scan: With the clean ATR crystal, run a background scan to capture the spectrum of the ambient environment (air, CO₂), which will be automatically subtracted from the sample spectrum.
-
Sample Scan: Lower the ATR press and apply firm, even pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Analysis: Identify the key absorption bands and correlate them with the expected functional groups.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers clues about the molecule's structure and stability.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Value | Proposed Fragment | Rationale |
| 271 / 269 / 267 | [M]⁺˙ (C₅H₂Br₂FNO)⁺˙ | Molecular Ion Peak Cluster: The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) will result in a characteristic M, M+2, M+4 peak cluster with a relative intensity ratio of approximately 1:2:1. This is a definitive signature for a dibrominated compound.[9] |
| 242 / 240 / 238 | [M - CHO]⁺ | Loss of a formyl radical (CHO) is a common fragmentation pathway for phenols. |
| 188 / 186 | [M - Br]⁺ | Loss of a bromine radical is a highly probable fragmentation event. |
| 160 / 158 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide (CO) from the [M-Br]⁺ fragment. |
| 109 | [M - 2Br]⁺ | Loss of the second bromine atom from the [M-Br]⁺ fragment. |
Causality Behind Experimental Choices:
-
High-Resolution MS (HRMS): Using a high-resolution technique like Time-of-Flight (TOF) or Orbitrap is crucial. It can determine the mass-to-charge ratio to four or more decimal places, allowing for the unambiguous determination of the molecular formula by comparing the exact mass to calculated values.
-
Electron Ionization (EI): EI is a "hard" ionization technique that imparts significant energy into the molecule, leading to predictable and reproducible fragmentation patterns that are invaluable for structural confirmation.[6]
Protocol for High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Analysis: Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Data Interpretation:
-
Identify the molecular ion peak cluster and confirm its m/z matches the calculated mass for C₅H₂Br₂FNO.
-
Analyze the isotopic pattern to confirm the presence of two bromine atoms.
-
Propose structures for the major fragment ions observed in the spectrum.
-
Definitive Elucidation: Single-Crystal X-ray Crystallography
While spectroscopy provides powerful evidence, single-crystal X-ray crystallography is the gold standard, offering an unambiguous determination of the three-dimensional atomic arrangement, bond lengths, bond angles, and intermolecular interactions.[1][10]
Protocol for Crystal Growth and X-ray Diffraction:
-
Crystal Growth (Self-Validating System):
-
Purity is Paramount: The compound must be of the highest possible purity (>99%). Recrystallize the bulk sample if necessary.
-
Method 1: Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture like ethanol/water) in a clean vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free location for several days to weeks.[11][12]
-
Method 2: Vapor Diffusion: Place the saturated solution from Method 1 in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane). The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting slow crystal growth.[12]
-
Selection: Identify a well-formed, clear crystal with sharp edges, ideally 0.1-0.3 mm in each dimension, using a microscope.[3]
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.
-
Using a modern X-ray diffractometer, irradiate the crystal with monochromatic X-rays.
-
Collect a series of diffraction images as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the model against the experimental data, adjusting atomic positions and thermal parameters until the calculated and observed diffraction patterns show the best possible agreement.
-
Proposed Synthesis Route
The synthesis of highly substituted pyridines often requires a de novo approach, building the ring from acyclic precursors. A plausible route to this compound could be adapted from modern palladium-catalyzed cyclization strategies.[13][14][15]
Caption: A plausible multi-step synthesis strategy for the target molecule.
This approach offers regiochemical control, allowing for the precise placement of substituents on the pyridine core before the final halogenation steps. The hydroxyl group at the 3-position is particularly valuable as it can direct electrophilic aromatic substitution and can be transformed into other functionalities via cross-coupling reactions of its triflate derivative.[13]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the structural motifs suggest that precautions for related halogenated aromatic compounds should be followed.
-
General Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]
-
Toxicology: The compound is likely harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4]
Conclusion
The structural analysis of this compound requires a synergistic application of modern spectroscopic techniques. This guide establishes a robust predictive and methodological framework for this process. ¹H and ¹³C NMR will reveal the precise electronic environment and connectivity of the atoms, with characteristic C-F and H-F couplings serving as key diagnostic markers. IR spectroscopy will confirm the presence of the critical hydroxyl functional group, while high-resolution mass spectrometry will verify the elemental composition and reveal structurally informative fragmentation patterns, most notably the 1:2:1 isotopic signature of a dibrominated species. Ultimately, single-crystal X-ray crystallography stands as the definitive technique to provide an unambiguous three-dimensional structure. The insights and protocols detailed herein are designed to equip researchers and drug development professionals with the necessary tools to confidently elucidate the structure of this and other novel, highly functionalized heterocyclic compounds.
References
- D. J. C. Constable et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry, 9(5), 411-420.
- Ito, K., Doi, T., & Tsukamoto, H. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules, 28(3), 1370.
- Zhou, Y. et al. (2016). Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II−III Clinical Trials of Major Pharmaceutical Companies: New Structural Trends and Therapeutic Areas. Chemical Reviews, 116(2), 422-518.
- Ito, K., Doi, T., & Tsukamoto, H. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI.
- Ito, K., Doi, T., & Tsukamoto, H. (2023). Synthetic methods for 3-hydroxypyridines. (a) Yanagisawa's method, (b) this work. ResearchGate.
- Michigan State University Department of Chemistry. X-Ray Crystallography Laboratory.
- Metherall, J. P. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8), 2814-2838.
- Creative BioMart. (n.d.). X-ray Crystallography.
- Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.
- Sajed, T. et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
- Waskowska, A. et al. (2014). x Ray crystallography. Journal of Clinical Pathology, 57(9), 897-902.
- ChemAxon. (n.d.). NMR Predictor. ChemAxon Docs.
- Clark, J. (2023). mass spectra - fragmentation patterns. Chemguide.
- Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry.
- Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube.
- Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound. YouTube.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication.
- Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1. YouTube.
- Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor.
- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- virtual Chemistry 3D. (n.d.). 13C NMR predictor.
- Szymański, P. et al. (2023). FTIR fingerprint — testing a new representation of the binary fingerprint based on FTIR spectra in the prediction of physicochemical properties. Science, Technology and Innovation.
- Rohman, A. et al. (2019). The employment of Fourier Transform Infrared Spectroscopy (FTIR) and chemometrics for analysis of candlenut oil in binary mixture. Food Research.
- Irnawati, et al. (2019). The employment of FTIR spectroscopy and chemometrics for authentication of pumpkin seed oil from sesame oil. Food Research.
- Sundaraganesan, N. et al. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(1), 84-92.
Sources
- 1. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. 1421602-80-3|this compound|BLD Pharm [bldpharm.com]
- 5. 1421602-80-3 | this compound | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. Buy 4,6-Dibromo-2-fluoropyridin-3-ol (EVT-1473272) | 1211597-14-6 [evitachem.com]
- 8. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. How To [chem.rochester.edu]
- 13. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization - ProQuest [proquest.com]
- 14. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization - ProQuest [proquest.com]
- 15. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization [mdpi.com]
electronic properties of fluorinated pyridines
An In-Depth Technical Guide to the Electronic Properties of Fluorinated Pyridines
Executive Summary
The strategic incorporation of fluorine into the pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth analysis of the profound electronic perturbations induced by fluorination. We move beyond a simple recitation of facts to explore the underlying principles governing these changes, from the dual inductive and mesomeric effects of the fluorine substituent to their ultimate consequences on basicity, aromaticity, reactivity, and intermolecular interactions. By understanding the causality behind these electronic shifts, researchers can more effectively harness fluorinated pyridines to design next-generation pharmaceuticals and advanced materials with precisely tailored properties. This document serves as a technical resource for scientists, offering field-proven insights, detailed experimental and computational methodologies, and a robust framework for rational molecular design.
The Transformative Influence of Fluorine in Pyridine Chemistry
The pyridine ring is a ubiquitous structural motif in countless biologically active compounds and functional materials.[1] Its inherent electron-deficient nature, a consequence of the electronegative nitrogen heteroatom, defines its fundamental chemical character. The introduction of fluorine, the most electronegative element, dramatically amplifies and modulates these intrinsic properties.[2] The judicious placement of fluorine atoms can productively influence a molecule's conformation, pKa, metabolic stability, and pharmacokinetic profile.[3] This is not merely an additive effect; it is a fundamental alteration of the pyridine core's electronic landscape. Understanding these alterations is critical for predicting molecular behavior and rationally designing molecules with enhanced function, whether for improved receptor binding affinity in a drug candidate or for tuning the HOMO/LUMO gap in an organic semiconductor.[1][4]
The Electronic Core of Pyridine: A Baseline for Comparison
To appreciate the impact of fluorination, one must first understand the electronic structure of the parent pyridine molecule. The nitrogen atom is more electronegative than carbon, leading to a net polarization of the ring's sigma (σ) and pi (π) electron systems toward the nitrogen. This results in:
-
Electron-Deficient Carbons: The carbon atoms, particularly at the C2, C4, and C6 positions, bear a partial positive charge.
-
Basicity: The lone pair of electrons on the nitrogen atom is available for protonation, giving pyridine a characteristic basicity (pKa of its conjugate acid is ~5.2 in water).
-
Reactivity: The electron-deficient nature of the ring makes it susceptible to nucleophilic attack (especially with a leaving group present) and generally resistant to electrophilic substitution compared to benzene.
How Fluorination Reshapes the Electronic Landscape
Fluorine's influence stems from a powerful dichotomy in its electronic effects: a dominant, electron-withdrawing inductive effect and a weaker, electron-donating mesomeric (resonance) effect.
The Duality of Inductive and Mesomeric Effects
The C-F bond is extremely polarized due to fluorine's high electronegativity, resulting in a strong electron-withdrawing effect through the sigma bond framework (-I effect).[5] This effect decreases with distance. Simultaneously, the lone pairs on the fluorine atom can donate electron density into the pyridine ring's π-system (+M effect). The interplay between these opposing forces is position-dependent and is the primary determinant of fluorine's overall impact on the ring's electronics.
Caption: A typical DFT workflow for analyzing fluoropyridine electronics.
Ramifications for Chemical Reactivity and Synthesis
The altered electronic landscape of fluorinated pyridines dictates their chemical reactivity, opening up unique synthetic pathways.
Enhanced Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The most significant consequence of fluorination on reactivity is the dramatic acceleration of Nucleophilic Aromatic Substitution (SNAr) reactions, particularly for fluorine at the 2- and 4-positions. [6]The strong electron-withdrawing nature of both the ring nitrogen and the fluorine atom makes the attached carbon highly electrophilic and stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack. [7]Fluorine's high electronegativity makes it an excellent leaving group in this context; the reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine. [6]
Caption: Mechanism of SNAr on 2-fluoropyridine.
Experimental Protocol: SNAr of 2-Fluoropyridine with a Generic Amine Nucleophile
This protocol is a representative example and must be adapted for specific nucleophiles and substrates under appropriate safety precautions.
-
Reactor Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen), add 2-fluoropyridine (1.0 eq).
-
Solvent and Base: Add a suitable aprotic polar solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Add a non-nucleophilic base, typically potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Nucleophile Addition: Dissolve the amine nucleophile (1.1-1.5 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically 80-120 °C). The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The causality for heating is to provide sufficient activation energy to overcome the barrier for the formation of the Meisenheimer complex.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The aqueous layer removes the inorganic salts and polar solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired substituted pyridine.
Applications Driven by Electronic Modulation
The ability to fine-tune the electronic properties of the pyridine ring has profound implications in applied sciences.
-
Drug Discovery: Fluorinated pyridines are invaluable in medicinal chemistry. [1]Strategic fluorination can:
-
Block Metabolic Oxidation: The strength of the C-F bond prevents enzymatic hydroxylation at that position, improving the metabolic stability and half-life of a drug. [8] * Enhance Binding Affinity: The polarized C-F bond can engage in favorable electrostatic and hydrogen-bonding interactions with protein targets. [9][10] * Improve Pharmacokinetics: Modulating pKa and lipophilicity can enhance membrane permeability and bioavailability while reducing undesirable off-target activities. [2][11]* Materials Science: The thermal stability and modified make them attractive building blocks for high-performance polymers, liquid crystals, and organic electronics. [4][12]Fluorination lowers both the HOMO and LUMO energy levels, which can facilitate electron injection and increase resistance to oxidative degradation in organic electronic devices. [4]
-
Conclusion
Fluorination is not merely a substitution but a powerful strategy for the fundamental redesign of the pyridine core. The strong inductive electron withdrawal, modulated by a weaker mesomeric donation, provides chemists with a precise tool to manipulate basicity, reactivity, and stability. This deep understanding of the electronic consequences of fluorination empowers researchers in drug discovery to craft molecules with superior pharmacokinetic and pharmacodynamic profiles and enables materials scientists to develop next-generation materials with enhanced performance and durability. The continued exploration of these electronic principles will undoubtedly fuel further innovation across the chemical sciences.
References
- Synthesis of Some Fluorinated Pyridines Using Tetrabutylammonium Fluoride. (Source: Taylor & Francis Online) [URL: https://www.tandfonline.com/doi/full/10.1080/10426500600936856]
- The Role of Fluorinated Pyridines in Modern Drug Discovery. (Source: NINGBO INNO PHARMCHEM CO.,LTD.) [URL: https://www.inno-pharmchem.
- Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. (Source: ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/ol5027818]
- Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. (Source: PMC - NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4233202/]
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/25/12/2864]
- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (Source: PMC - NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8651280/]
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (Source: NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10966453/]
- New method for introducing fluorinated components into molecules. (Source: Universität Münster) [URL: https://www.uni-muenster.de/news/view.php?cmdid=13840]
- Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. (Source: RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlelanding/2019/cp/c9cp04533k]
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/27/21/7222]
- The Role of Fluorinated Pyridine Derivatives in Drug Discovery. (Source: NINGBO INNO PHARMCHEM CO.,LTD.) [URL: https://www.inno-pharmchem.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (Source: PMC - NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4414672/]
- 3-Fluoropyridine CAS#: 372-47-4. (Source: ChemicalBook) [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6705763.htm]
- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (Source: ACS Omega) [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c04175]
- An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. (Source: The Journal of Physical Chemistry A - ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/jp506253g]
- 3-Fluoropyridine CAS#: 372-47-4. (Source: ChemicalBook) [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB6705763EN.htm]
- perfluoropyridine. (Source: Pipzine Chemicals) [URL: https://www.pipzine.com/chemicals/perfluoropyridine]
- The Chemistry of 2-Fluoropyridine: Properties, Purity, and Handling for Industrial Use. (Source: NINGBO INNO PHARMCHEM CO.,LTD.) [URL: https://www.inno-pharmchem.com/news/the-chemistry-of-2-fluoropyridine-properties-purity-and-handling-for-industrial-use]
- Aromatic character of fluorinated pyridines. (Source: ResearchGate) [URL: https://www.researchgate.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (Source: PMC - PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8306352/]
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (Source: PMC - PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7520422/]
- Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. (Source: Springer) [URL: https://link.springer.com/article/10.1007/s11307-009-0275-x]
- Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Chloro-2-fluoropyridin-3-amine. (Source: Benchchem) [URL: https://www.benchchem.
- Fluorinated Protein–Ligand Complexes: A Computational Perspective. (Source: PMC - NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11252192/]
- Fluorinated Protein–Ligand Complexes: A Computational Perspective. (Source: ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/acs.jctc.4c00216]
- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/28/1/365]
- Study of Electronic and Dielectric Properties of Fluorinated Pyridine-2-dicarboxamide. (Source: TSI Journals) [URL: https://www.tsijournals.
- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (Source: PMC - NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4634538/]
- Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/38451837/]
- Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/336499872_Impact_of_fluorination_and_chlorination_on_the_electronic_structure_topology_and_in-plane_ring_normal_modes_of_pyridines]
- 694-52-0(4-Fluoropyridine) Product Description. (Source: ChemicalBook) [URL: https://www.chemicalbook.com/ProductDesc_EN_CB9705764.htm]
- Pyridine pK a (THF) changes caused by substituent effects. (Source: ResearchGate) [URL: https://www.researchgate.net/figure/Pyridine-pK-a-THF-changes-caused-by-substituent-effects_tbl1_273763784]
- Applications of Fluorine in Medicinal Chemistry. (Source: ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/jm501108n]
- Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. (Source: Accounts of Chemical Research - ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.0c00421]
- The Many Roles for Fluorine in Medicinal Chemistry. (Source: ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/jm070406e]
- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (Source: ACS Omega) [URL: https://pubs.acs.org/doi/full/10.1021/acsomega.1c04175]
- Photonic and Electronic Properties of Fluoride Materials: Progress in Fluorine Science Series. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/281358983_Photonic_and_Electronic_Properties_of_Fluoride_Materials_Progress_in_Fluorine_Science_Series]
- Fluorinated Aromatic Compounds. (Source: ResearchGate) [URL: https://www.researchgate.
- Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. (Source: Chemical Communications - RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlelanding/2007/cc/b703719g]
- Effect of atomic Charge on pka 's of Substituted pyridines. (Source: Tikrit Journal of Pure Science) [URL: https://www.iasj.net/iasj/article/11714]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of substituted pyridinols
An In-Depth Technical Guide to the Discovery and History of Substituted Pyridinols for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyridinols, existing in tautomeric equilibrium with their corresponding pyridone forms, represent a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," this heterocyclic system is integral to a multitude of FDA-approved therapeutics, spanning applications from oncology to infectious diseases and cardiovascular conditions.[1][2][3] This guide provides a comprehensive exploration of the discovery and historical evolution of substituted pyridinols, tracing their development from early, arduous synthetic methods to the sophisticated, highly efficient protocols employed today. We will delve into the distinct synthetic strategies for 2-, 3-, and 4-pyridinols, elucidate the mechanistic underpinnings of key transformations, and examine the structure-activity relationships that have guided their successful application in drug discovery. Detailed experimental protocols, comparative data tables, and workflow visualizations are provided to offer both foundational knowledge and practical insights for professionals in the field.
Foundational Concepts: The Pyridinol-Pyridone Tautomerism
A critical feature of hydroxylated pyridines is their existence as tautomeric isomers. 2- and 4-hydroxypyridines predominantly exist as their pyridone counterparts (the lactam form) due to the thermodynamic stability conferred by the amide resonance.[4] In contrast, 3-hydroxypyridine, unable to form a stable keto tautomer, exists primarily as the aromatic alcohol (the lactim form).[5] This fundamental difference in electronic structure and reactivity dictates the synthetic approaches and biological interactions of each isomeric class.
Historical Perspective: From Coal Tar to Controlled Synthesis
The journey of pyridinols is intrinsically tied to the history of their parent heterocycle. Pyridine was first isolated in its impure form from bone oil in 1846 by Scottish chemist Thomas Anderson.[6][7] The subsequent challenge was the controlled functionalization of the stable aromatic ring.
Early methods for preparing hydroxypyridines were often harsh and low-yielding. For instance, one of the first successful routes to 3-hydroxypyridine involved the sulfonation of pyridine, followed by fusion with an alkali at extremely high temperatures.[6] Another foundational method was the diazotization of 3-aminopyridine and subsequent hydrolysis of the diazonium salt.[6] While groundbreaking for their time, these methods lacked the efficiency, scalability, and substrate scope required for modern drug development, setting the stage for profound innovations in synthetic organic chemistry.
The Evolution of Synthetic Methodologies
Modern synthetic strategies have largely moved away from the functionalization of a pre-formed pyridine ring towards de novo syntheses that build the ring from acyclic precursors. This approach provides superior regiochemical control, which is paramount in drug design.
Synthesis of 2-Pyridinols (2-Pyridones)
The 2-pyridone motif is exceptionally common in pharmaceuticals. Its synthesis has been a subject of intense study, leading to several robust methods.
-
The Guareschi-Thorpe Condensation: A classic named reaction, reported in the late 19th and early 20th centuries, involves the condensation of a cyanoacetamide with a 1,3-diketone to form a substituted 2-pyridone.[8] This method was one of the first to provide a reliable route to functionalized 2-pyridone cores.
-
Rearrangement of Pyridine N-Oxides: A widely used and mechanistically elegant method is the rearrangement of pyridine N-oxides in acetic anhydride.[8][9] The N-oxide, formed by oxidizing pyridine, activates the C2 position for nucleophilic attack by acetate. Subsequent elimination and hydrolysis yield the 2-pyridone.[9] The choice to proceed via an N-oxide intermediate is a classic example of leveraging electronic modification to achieve a desired reactivity that is absent in the parent heterocycle.
-
Multicomponent Reactions (MCRs): MCRs have revolutionized the synthesis of complex molecules by combining three or more reactants in a single pot.[10] These reactions are highly atom-economical and efficient. For 2-pyridones, a common MCR involves the one-pot reaction of an aldehyde, an active methylene compound (like malononitrile), and a compound like phenyl acetamide in the presence of a base.[10]
Synthesis of 3-Pyridinols
As 3-hydroxypyridine cannot tautomerize to a stable pyridone, its chemistry is distinct. Modern methods focus on building the ring with the hydroxyl group already in place.
-
"Anti-Wacker"-Type Cyclization: A contemporary and powerful de novo strategy involves the palladium-catalyzed arylative cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids.[5] This is followed by oxidation and elimination to yield highly substituted 3-hydroxypyridines. This method provides excellent regiocontrol and allows for the introduction of diverse substituents from readily available starting materials like amino acids and propargyl alcohols.[5]
Experimental Protocol: De Novo Synthesis of a Substituted 3-Hydroxypyridine [5]
-
Step A: Arylative Cyclization:
-
To an oven-dried flask under an argon atmosphere, add the N-propargyl-N-tosyl-aminoaldehyde (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (0.025 equiv), and tricyclohexylphosphine (PCy₃) (0.10 equiv).
-
Add anhydrous toluene via syringe.
-
Stir the mixture at 80 °C for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridine.
-
-
Step B: Oxidation:
-
Dissolve the tetrahydropyridine from Step A (1.0 equiv) in dichloromethane.
-
Add Dess-Martin periodinane (1.5 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC indicates consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude 3-oxo intermediate.
-
-
Step C: Elimination:
-
Dissolve the crude 3-oxo intermediate from Step B (1.0 equiv) in anhydrous acetonitrile.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv).
-
Stir the mixture at room temperature for 1-3 hours.
-
Concentrate the reaction mixture and purify by column chromatography to afford the final polysubstituted 3-hydroxypyridine.
-
Synthesis of 4-Pyridinols (4-Pyridones)
The synthesis of 4-pyridinols has also benefited greatly from modern synthetic innovations.
-
Three-Component Synthesis from Alkoxyallenes: In a serendipitous discovery, a highly versatile three-component synthesis was established starting from alkoxyallenes, nitriles, and carboxylic acids.[11] This method allows for the creation of highly functionalized 4-pyridinols with a broad scope of compatible starting materials. The rationale for using these components lies in their sequential reaction to build the pyridine core in a controlled manner.
-
Catalytic Cyclization of Diynones: Gold nanoparticle-supported catalysts can efficiently promote the hydration and 6-endo cyclization of skipped diynones.[12] In the presence of aqueous methylamine, this pathway is diverted to an analogous hydroamination/cyclization cascade, exclusively forming N-methyl-4-pyridones in good yields.[12] This exemplifies the power of catalyst control in directing reaction outcomes.
The Pyridinol Scaffold in Drug Discovery
The pyridinol/pyridinone core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[2][4][10] Its utility stems from a combination of advantageous physicochemical properties.
-
Hydrogen Bonding: The N-H and C=O groups of the pyridone ring can act as both hydrogen bond donors and acceptors, enabling strong and specific interactions with protein targets.[1][2][4]
-
Bioisosterism: The pyridone scaffold is an effective bioisostere for amides, phenols, pyridines, and other heterocycles, allowing chemists to modulate properties like metabolic stability, solubility, and lipophilicity while retaining biological activity.[2][4]
-
Structural Versatility: The ring can be substituted at multiple positions, providing a template for creating large libraries of compounds to explore structure-activity relationships (SAR).[1][13]
Table 1: Selected FDA-Approved Drugs Featuring a Pyridinone Core
| Drug Name | Therapeutic Area | Key Structural Feature |
| Milrinone | Cardiology | A bipyridine derivative used as a phosphodiesterase 3 inhibitor for acute heart failure.[2] |
| Pirfenidone | Pulmonology | An anti-fibrotic and anti-inflammatory agent for idiopathic pulmonary fibrosis.[2] |
| Doravirine | Antiviral | A non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1.[2] |
| Deferiprone | Hematology | An iron chelator used to treat iron overload in patients with thalassemia.[2] |
| Ciclopirox | Antifungal | A broad-spectrum antifungal agent used topically.[2] |
Structure-Activity Relationship (SAR) Principles
SAR studies aim to understand how specific structural modifications to a lead compound affect its biological activity. For pyridinols, substitutions at different positions can fine-tune potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Analysis of numerous pyridinone-based inhibitors has shown that substitutions on the nitrogen (R¹) often influence solubility and pharmacokinetics, while groups at the C3 and C5 positions are frequently critical for target binding affinity and selectivity.[1][14] Modifications at C6 can be used to block metabolic pathways, thereby increasing the drug's half-life.
Conclusion and Future Outlook
The history of substituted pyridinols is a microcosm of the evolution of synthetic organic chemistry itself. The field has progressed from relying on harsh, non-selective reactions on the parent heterocycle to the elegant and precise construction of the core through catalytic and multicomponent strategies. This control has been fundamental to the elevation of the pyridinol scaffold from a chemical curiosity to a validated "privileged structure" in drug discovery.
Future advancements will likely focus on several key areas:
-
Late-Stage Functionalization: Developing methods to directly and selectively functionalize the C-H bonds of already complex pyridinol-containing molecules will accelerate the generation of new drug candidates.[15][16]
-
Novel Catalysis: The discovery of new catalytic systems, including photoredox and enzymatic catalysts, will provide access to previously inaccessible chemical space under milder and more sustainable conditions.[17][18]
-
Computational Chemistry: The integration of in silico modeling with synthesis will enable more rational design of pyridinol derivatives with optimized binding affinities and drug-like properties, reducing the trial-and-error component of drug discovery.
The substituted pyridinol core, with its rich history and versatile chemistry, is poised to remain a vital and enduring scaffold in the development of new medicines for decades to come.
References
- Flögel, O., & Reissig, H.-U. (2004). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. This document appears to be a chapter or review, source not explicitly named.
- Song, J., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.[Link]
- Zantioti-Chatzouda, E.-M., Kotzabasaki, V., & Stratakis, M. (2022). Synthesis of 4-pyridones. Organic Chemistry Portal.[Link]
- Song, J., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]
- Wikipedia. (n.d.). 2-Pyridone. Wikipedia.[Link]
- Selness, S. R., et al. (2009). Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters, 19(20), 5851-6. [Link]
- NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange.[Link]
- Reyes-Gutiérrez, P. E., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.[Link]
- Zhang, Y., & Pike, A. (2020). Pyridones in drug discovery: Recent advances.
- Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-3. [Link]
- Varela, J. A., et al. (2003). Metal-catalysed Pyridine Ring Synthesis. WordPress.[Link]
- Shiri, M., & Zolfigol, M. A. (2020). Recent advances in catalytic synthesis of pyridine derivatives.
- Minisci, F., et al. (2019). Functionalization of Pyridines, Quinolines, and Isoquinolines.
- García-Contreras, R., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences.[Link]
- Demuner, A. J., et al. (2009). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules.[Link]
- Zhang, Y., & Pike, A. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery.[Link]
- García-Contreras, R., et al. (2024).
- Yanagisawa, A., et al. (2023).
- Demuner, A. J., et al. (2009). Reagents and conditions for the synthesis of pyridones 4a-h.
- Tomoda, H., et al. (1997). Chemical modification and structure-activity relationships of pyripyropenes. 3. Synthetic conversion of pyridine-pyrone moiety. The Journal of Antibiotics.[Link]
- Ghaffari, M. A., & Gribble, G. W. (2020). C-H Functionalization of Pyridines.
- Bolduc, P. (2010). The Synthesis of Pyridine; Over a Century of Research. SlideServe.[Link]
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PPT - The Synthesis of Pyridine; Over a Century of Research PowerPoint Presentation - ID:3663825 [slideserve.com]
- 8. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. soc.chim.it [soc.chim.it]
- 12. 4-Pyridone synthesis [organic-chemistry.org]
- 13. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 2,4-Dibromo-6-fluoropyridin-3-ol in Modern Organic Synthesis
Introduction: A Multifunctional Scaffold for Complex Molecule Synthesis
The substituted pyridine motif is a cornerstone of modern medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] 2,4-Dibromo-6-fluoropyridin-3-ol (CAS: 1421602-80-3) emerges as a highly versatile and strategically valuable building block for the synthesis of complex, poly-functionalized pyridine derivatives.[2] Its unique arrangement of four distinct functional groups—two differentiable bromine atoms, a reactive fluorine atom, and a nucleophilic hydroxyl group—offers chemists a powerful platform for controlled, sequential modifications.
This guide provides an in-depth exploration of the reactivity and synthetic applications of this compound. We will move beyond simple procedural descriptions to elucidate the chemical principles governing its reactivity, offering detailed, field-proven protocols for its strategic application in cornerstone organic reactions. The protocols are designed to be self-validating, with explanations for each step, empowering researchers in drug discovery and chemical development to leverage this potent synthetic intermediate.
Reactivity Profile and Strategic Considerations
The synthetic utility of this compound is rooted in the orthogonal reactivity of its substituents. The two bromine atoms serve as primary handles for transition metal-catalyzed cross-coupling reactions, the fluorine atom is primed for nucleophilic aromatic substitution (SNAr), and the hydroxyl group can be derivatized or used as a directing group.
The regioselectivity of these transformations is a critical consideration. The electronic environment of the pyridine ring, influenced by the nitrogen heteroatom and the electron-withdrawing/donating properties of the substituents, dictates the reactivity of each site.
Sources
The Strategic Utility of 2,4-Dibromo-6-fluoropyridin-3-ol in Medicinal Chemistry: Application Notes and Protocols
Introduction: In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and the use of versatile heterocyclic scaffolds are paramount for optimizing the pharmacological profiles of lead compounds. The pyridine ring, a privileged structure in medicinal chemistry, offers a key platform for developing novel therapeutics. When functionalized with multiple halogens, it becomes a powerful building block for complex molecular architectures. This guide provides an in-depth technical overview of 2,4-dibromo-6-fluoropyridin-3-ol, a highly functionalized pyridine derivative with significant potential as a versatile intermediate in the synthesis of biologically active molecules.
This document will explore the reactivity of this building block, focusing on its application in palladium-catalyzed cross-coupling reactions. Detailed, field-proven insights and step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are provided to guide researchers in leveraging the unique synthetic utility of this compound.
Physicochemical Properties and Safety
A foundational understanding of a building block's properties is critical for its effective and safe use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₂Br₂FNO | |
| Molecular Weight | 270.88 g/mol | [1] |
| CAS Number | 1421602-80-3 | [1] |
| Appearance | (Not specified, typically off-white to light brown solid) | - |
| Solubility | (Expected to be soluble in common organic solvents like THF, Dioxane, DMF, DMSO) | - |
Safety Information: While specific safety data for this compound is not extensively published, it should be handled with the standard precautions for halogenated aromatic compounds. It is advisable to consult the Safety Data Sheet (SDS) from the supplier. As a general guideline for similar brominated pyridines, the compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Synthetic Strategy and Regioselectivity
The synthetic utility of this compound lies in the differential reactivity of its two bromine substituents in palladium-catalyzed cross-coupling reactions. The electronic environment of the pyridine ring, influenced by the fluorine and hydroxyl groups, dictates the regioselectivity of these transformations.
Based on studies of 2,4-dibromopyridine, the C2-bromide is generally more susceptible to oxidative addition to a palladium(0) catalyst than the C4-bromide.[2][3][4][5] This preferential reactivity at the C2 position allows for sequential, site-selective functionalization, making this building block a powerful tool for constructing highly substituted pyridine cores.
Caption: Sequential functionalization workflow for this compound.
Application Protocol 1: Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[6][7] For this compound, a regioselective mono-arylation or vinylation at the C2 position can be achieved under carefully controlled conditions.
Rationale for Experimental Choices:
-
Catalyst: A palladium catalyst with appropriate phosphine ligands is crucial. Pd(PPh₃)₄ is a common choice, though more advanced catalyst systems involving bulky, electron-rich phosphine ligands can offer higher reactivity and selectivity.[4]
-
Base: A base is required to activate the boronic acid partner.[6] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used to facilitate the dissolution of both the organic and inorganic reagents.
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl or vinyl boronic acid (1.1-1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
-
Inert Atmosphere:
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
-
Solvent and Catalyst Addition:
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) under a positive pressure of inert gas.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 4-bromo-2-aryl/vinyl-6-fluoropyridin-3-ol.
-
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Application Protocol 2: Regioselective Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted pyridines.[8][9] Similar to the Suzuki reaction, this coupling is expected to occur preferentially at the C2 position.
Rationale for Experimental Choices:
-
Catalyst System: The Sonogashira reaction typically employs a dual-catalyst system of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI).[8][9] Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.[10]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the generated HX.[8]
-
Solvent: Anhydrous, deoxygenated solvents like THF or DMF are commonly used.
Detailed Step-by-Step Protocol:
-
Reagent and Solvent Preparation:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the copper(I) co-catalyst (e.g., CuI, 0.1 eq.).
-
Seal the flask and purge with an inert gas.
-
-
Addition of Reagents:
-
Add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 2.0-3.0 eq.).
-
Add the terminal alkyne (1.1-1.2 eq.) dropwise via syringe.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 2-alkynyl-4-bromo-6-fluoropyridin-3-ol.
-
Caption: Step-by-step workflow for the Sonogashira coupling reaction.
Application Protocol 3: Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines onto the pyridine core.[11][12][13][14]
Rationale for Experimental Choices:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos). The ligand plays a critical role in facilitating the catalytic cycle.[11][12]
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) being common choices.[13]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand, and the base (e.g., NaOtBu) to a flame-dried Schlenk tube.
-
-
Addition of Substrates and Solvent:
-
Add this compound (1.0 eq.) and the amine coupling partner (1.1-1.2 eq.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
-
Reaction:
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction for completion by TLC or LC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to afford the 2-amino-4-bromo-6-fluoropyridin-3-ol derivative.
-
Caption: Step-by-step workflow for the Buchwald-Hartwig amination.
Conclusion and Future Outlook
This compound represents a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its distinct electronic and steric properties allow for predictable and regioselective functionalization through modern cross-coupling methodologies. The protocols detailed in this guide provide a robust starting point for researchers to synthesize novel, highly substituted pyridine derivatives. The resulting mono-functionalized intermediates are themselves valuable platforms for further diversification, enabling the rapid generation of compound libraries for screening and lead optimization. As the demand for novel heterocyclic scaffolds continues to grow, the strategic application of building blocks like this compound will undoubtedly play a crucial role in the development of next-generation therapeutics.
References
- Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry.
- Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. PubMed.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
- This compound. Frontier Specialty Chemicals.
- 1421602-80-3|this compound. BLDpharm.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
- Buchwald–Hartwig amin
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions.
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
- Sonogashira coupling. Wikipedia.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Application Notes and Protocols for the Sonogashira Coupling of (2,6-Dibromopyridin-3-yl)methanol. Benchchem.
- Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis.
- Buchwald-Hartwig Amin
- Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease. PubMed.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluorobor
- Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PubMed Central.
- Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers.
- 1807007-85-7 | 6-Bromo-4-fluoropyridin-3-ol. ChemScene.
- Suzuki Coupling. Organic Chemistry Portal.
- Sonogashira Coupling. Chemistry LibreTexts.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central.
- Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
- Organoborane coupling reactions (Suzuki coupling). PubMed Central.
- N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH.
- Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
- Bromine derivatives
- 1211525-92-6|2-Bromo-3-fluoropyridin-4-ol. BLD Pharm.
Sources
- 1. 1421602-80-3|this compound|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
experimental protocol for cross-coupling with 2,4-Dibromo-6-fluoropyridin-3-ol
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2,4-Dibromo-6-fluoropyridin-3-ol
Introduction: The Strategic Value of Substituted Pyridinols
Substituted pyridine and pyridinol scaffolds are cornerstones in modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. The ability to precisely and efficiently functionalize these heterocycles is paramount for drug discovery and development. This compound is a versatile building block, offering multiple reaction handles for diversification through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of its reactivity and detailed protocols for its use in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. As a polyhalogenated, electron-deficient heterocycle, understanding the inherent reactivity hierarchy of its leaving groups is critical for achieving selective functionalization.
Reactivity Profile and Site-Selectivity
The reactivity of this compound in palladium-catalyzed cross-coupling is governed by the carbon-halogen bond strength and the electronic nature of the pyridine ring.
-
Influence of the Halogen : The generally accepted order of reactivity for halogens in oxidative addition, the rate-determining step for many cross-coupling reactions, is I > Br > Cl > F.[1] Therefore, the two bromine atoms are the primary sites for coupling, while the C-F bond is expected to remain intact under standard palladium-catalyzed conditions.
-
Influence of Position on the Pyridine Ring : The pyridine ring is inherently π-deficient, which activates attached halogens toward oxidative addition.[2] For polyhalogenated pyridines and related diazines, the C4 position is typically more electron-deficient and thus more reactive than the C2 position.[1][2][3] This inherent electronic bias allows for regioselective monocoupling at the C4-Br bond under controlled conditions. Subsequent functionalization at the less reactive C2-Br bond can often be achieved under more forcing conditions (e.g., higher temperatures or different catalyst systems).[4]
The presence of the C3-hydroxyl group can also influence the reaction, potentially by coordinating with the metal center or by affecting the electronic properties of the ring. The choice of base is crucial to deprotonate the hydroxyl group, preventing it from interfering with the catalytic cycle and improving the substrate's solubility.
Diagram: General Experimental Workflow
The following diagram outlines the typical workflow for performing cross-coupling reactions with this substrate under an inert atmosphere.
Caption: General workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds, coupling an organoboron species with an organohalide.[5][6] Its tolerance for a wide range of functional groups and the stability and low toxicity of boronic acids make it a preferred method in synthetic chemistry.[5]
Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with a base-activated boronic acid, and concluding with reductive elimination to yield the product and regenerate the catalyst.[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
The Indispensable Scaffold: A Guide to the Application of Substituted Pyridines in Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in the development of modern agrochemicals. Its unique electronic properties, structural rigidity, and capacity for diverse functionalization make it a "privileged scaffold" – a molecular framework that appears repeatedly in highly effective active ingredients.[1][2] The strategic placement of substituents around the pyridine core profoundly influences a molecule's biological activity, metabolic stability, and mode of action, allowing chemists to fine-tune compounds for specific targets.[3][4]
This guide provides an in-depth exploration of the application of substituted pyridines in the synthesis of three major classes of agrochemicals: herbicides, fungicides, and insecticides. Moving beyond a simple catalog of compounds, we will dissect the synthetic logic and mechanistic principles behind key examples, offering detailed protocols and field-proven insights for professionals in agrochemical research and development.
Part I: Pyridine-Based Herbicides – The Synthetic Auxins
A significant class of pyridine-based herbicides functions by mimicking auxin, a natural plant growth hormone.[5][6] These synthetic auxins overwhelm the plant's normal growth regulation, leading to uncontrolled, disorganized cell division and elongation, ultimately causing the death of susceptible broadleaf weeds while leaving grasses largely unaffected.[6][7] Clopyralid and Picloram are two prominent examples derived from picolinic acid (pyridine-2-carboxylic acid).[8][9]
Case Study: Clopyralid
Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid) is a selective, systemic, post-emergence herbicide valued for its efficacy against noxious perennial broadleaf weeds like thistles and clovers.[5][9][10]
Mechanism of Action: Auxin Mimicry
Clopyralid is absorbed through the leaves and roots and accumulates in the meristematic tissues—the growing points of the plant.[5][10] There, it binds to auxin receptors, hijacking the plant's growth signaling pathways. This leads to a cascade of effects including epinasty (downward curling of leaves), stem twisting, and vascular tissue disruption, culminating in plant death within a few weeks.[6]
Caption: Clopyralid mimics natural auxins, causing systemic growth disruption.
Synthesis Protocol: From Picolinic Acid to Clopyralid
The commercial synthesis of Clopyralid relies on the selective chlorination of a pyridine derivative, most commonly picolinic acid.[11] The core challenge is to install chlorine atoms at the desired 3- and 6-positions of the pyridine ring with high purity and yield.
Caption: Synthesis of Clopyralid via chlorination of picolinic acid.
Experimental Protocol: Synthesis of Clopyralid
This protocol is a representative summary of methods described in chemical literature.[11]
-
Reaction Setup: In a suitable corrosion-resistant reactor equipped with a stirrer, thermometer, and gas inlet/outlet, charge picolinic acid.
-
Chlorination: Introduce a chlorinating agent (e.g., chlorine gas or sulfuryl chloride) under controlled temperature and pressure. The reaction conditions must be carefully managed to ensure selective dichlorination at the 3- and 6-positions.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), until the desired conversion is achieved.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up to isolate the crude product. This may involve quenching excess chlorinating agent, precipitation, and filtration.
-
Final Product: The crude 3,6-dichloropicolinic acid (Clopyralid) is then purified, typically by recrystallization from an appropriate solvent, to yield the final product of high purity.
| Parameter | Value | Reference |
| Chemical Family | Pyridine Carboxylate | [5] |
| Mode of Action | Synthetic Auxin (Group 4) | [5] |
| Systemic Activity | Yes (Foliar and Root Uptake) | [5][11] |
| Target Weeds | Broadleaf Weeds (e.g., Thistles, Clover) | [9] |
Part II: Pyridine-Based Fungicides – Targeting Fungal Respiration
Substituted pyridines are integral to a powerful class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). These compounds disrupt the fungal life cycle by interfering with cellular respiration. Boscalid is a leading example, demonstrating how a complex pyridine derivative can achieve broad-spectrum fungicidal activity.
Case Study: Boscalid
Boscalid, chemically 2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide, is a systemic fungicide belonging to the carboxamide class.[12] It provides excellent control against a wide range of fungal pathogens, particularly Ascomycetes, in various crops.[12]
Mechanism of Action: SDHI (Complex II Inhibition)
Boscalid's fungicidal power comes from its ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component of the mitochondrial electron transport chain.[12][13] By binding to the quinone reduction site of the SDH enzyme, Boscalid blocks the conversion of succinate to fumarate. This action halts both the tricarboxylic acid (TCA) cycle and cellular respiration, depriving the fungal cells of the energy (ATP) needed for growth and survival.[13]
Caption: Boscalid inhibits Complex II, halting fungal cellular respiration.
Synthesis Protocol: A Multi-step Approach
The synthesis of Boscalid is a multi-step process that showcases modern organic synthesis techniques. A common route involves a palladium-catalyzed Suzuki coupling to construct the key biphenyl intermediate, followed by a reduction and a final condensation reaction.[12][13][14]
Caption: A three-step synthesis pathway for the fungicide Boscalid.
Experimental Protocol: Synthesis of Boscalid
This protocol is a composite of methods described in scientific and patent literature.[12][15][16]
-
Step 1: Suzuki Coupling to form 4'-Chloro-2-nitrobiphenyl.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), combine 2-chloronitrobenzene (1.0 eq), 4-chlorophenylboronic acid (1.1 eq), and a base such as potassium phosphate (2.0 eq).[12]
-
Solvent and Catalyst: Add a degassed solvent mixture (e.g., THF/water). Add a palladium catalyst, such as palladium acetate (Pd(OAc)₂), and a suitable phosphine ligand (e.g., SPhos).[12]
-
Reaction Conditions: Stir the mixture at a moderately elevated temperature (e.g., 55-80°C) for several hours, monitoring progress by TLC or GC-MS.[12][15]
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure to obtain the crude biphenyl intermediate.
-
-
Step 2: Reduction to form 2-Amino-4'-chlorobiphenyl.
-
Reaction Setup: Dissolve the crude 4'-chloro-2-nitrobiphenyl from Step 1 in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Reduction: Carry out the reduction of the nitro group. This can be achieved through catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) or chemical reduction (e.g., using NaBH₄/CoSO₄·7H₂O).[15]
-
Work-up: After the reaction is complete, filter off the catalyst (if used) and remove the solvent under reduced pressure to yield the crude amine.
-
-
Step 3: Condensation to form Boscalid.
-
Reaction Setup: Dissolve the crude 2-amino-4'-chlorobiphenyl from Step 2 in an appropriate solvent (e.g., aqueous xylene).[16]
-
Condensation: Add 2-chloronicotinoyl chloride (prepared from 2-chloronicotinic acid) to the solution, often in the presence of a base to neutralize the HCl byproduct.
-
Work-up and Purification: Stir the reaction until completion. The product, Boscalid, may precipitate from the solution upon cooling. Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization to yield the final product.
-
| Parameter | Value | Reference |
| Chemical Name | 2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide | [12] |
| Mechanism | Succinate Dehydrogenase Inhibitor (SDHI) | [12][13] |
| Overall Yield | >42% (in some continuous flow processes) | [15] |
| Target Fungi | Botrytis spp., Alternaria spp., Sclerotinia spp. | [16] |
Part III: Pyridine-Based Insecticides – Diverse Modes of Action
The pyridine scaffold is also central to the development of insecticides with novel modes of action, which is critical for managing insect resistance. Flonicamid, a trifluoromethylpyridine derivative, exemplifies this innovation.[3][17]
Case Study: Flonicamid
Flonicamid is a selective, systemic insecticide highly effective against a range of sucking insect pests, including aphids, whiteflies, and thrips.[18][19] Its discovery stemmed from the observation that certain trifluoromethylpyridine derivatives were lethal to aphids.[17]
Mechanism of Action: Chordotonal Organ Modulator
Flonicamid possesses a unique mode of action that sets it apart from other major insecticide classes like neonicotinoids.[20][21] It is classified as a chordotonal organ modulator (IRAC Group 29).[17][19] Chordotonal organs are sensory receptors in insects that detect movement, balance, and hearing.[17] By disrupting these organs, Flonicamid causes insects to lose coordination and balance, which leads to a rapid cessation of feeding, often within an hour of ingestion.[17][19][21] The insects ultimately die from starvation and dehydration.[17]
Caption: Flonicamid disrupts insect sensory organs, leading to feeding cessation.
Synthesis Protocol: Building the Trifluoromethylnicotinamide Scaffold
The chemical name for Flonicamid is N-cyanomethyl-4-(trifluoromethyl)nicotinamide.[19] Its synthesis logically proceeds from a 4-(trifluoromethyl)nicotinic acid precursor, which is then activated and reacted with aminoacetonitrile.
Caption: A plausible synthesis route for Flonicamid via amidation.
Experimental Protocol: Synthesis of Flonicamid
This representative protocol is based on standard amide bond formation chemistry applied to the structure of Flonicamid.
-
Step 1: Acid Chloride Formation.
-
Reaction Setup: In a flask equipped with a reflux condenser and gas trap, suspend 4-(trifluoromethyl)nicotinic acid in an excess of thionyl chloride (SOCl₂).
-
Reaction Conditions: Gently heat the mixture to reflux and maintain for 2-3 hours, or until the solid has completely dissolved and gas evolution ceases.
-
Work-up: Cool the reaction mixture and carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 4-(trifluoromethyl)nicotinoyl chloride can be used directly in the next step.
-
-
Step 2: Amidation.
-
Reaction Setup: Prepare a solution of aminoacetonitrile (or its hydrochloride salt with a base like triethylamine) in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Reaction Conditions: Cool the amine solution in an ice bath. Slowly add a solution of the crude acid chloride from Step 1 dissolved in the same solvent.
-
Work-up: Allow the reaction to warm to room temperature and stir for several hours. Monitor by TLC. Once complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude Flonicamid can be purified by recrystallization or column chromatography to yield the final product.
-
| Parameter | Value | Reference |
| Chemical Class | Pyridinecarboxamide | [21] |
| Mode of Action | Chordotonal Organ Modulator (IRAC Group 29) | [17][20] |
| Systemic Activity | Yes (Systemic and Translaminar) | [17][19] |
| Target Pests | Aphids, Whiteflies, Thrips, Lygus spp. | [17][21] |
| LC₅₀ (Nymphs) | As low as 0.080 mg/L for some pyridine derivatives against Aphis craccivora | [22][23] |
Conclusion
The substituted pyridine scaffold is a remarkably versatile and enduring platform in the discovery and synthesis of high-performance agrochemicals. From the auxin-mimicking herbicides like Clopyralid to the respiratory-inhibiting fungicides like Boscalid and the novel-acting insecticides like Flonicamid, the pyridine ring provides the essential structural and electronic foundation for potent biological activity. The ability to strategically modify the substitution pattern around the ring allows for the continuous innovation of molecules with improved efficacy, selectivity, and resistance management profiles. As the demand for more sustainable and effective crop protection solutions grows, the rational design and synthesis of novel pyridine derivatives will undoubtedly remain a central focus of agrochemical research.
References
- Chempanda. (n.d.). Pyridine as insecticide. Chempanda Blog.
- AERU, University of Hertfordshire. (n.d.). Clopyralid.
- Journal of Agricultural and Food Chemistry. (2022). Design, Synthesis, and Evaluation of Novel 4-Chloropyrazole-Based Pyridines as Potent Fungicide Candidates. ACS Publications.
- LSU AgCenter. (2019). Flonicamid.
- Wikipedia. (n.d.). Flonicamid.
- Wikipedia. (n.d.). Pyridine.
- MDPI. (n.d.). Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety.
- Wikipedia. (n.d.). Boscalid.
- Journal of Agricultural and Food Chemistry. (n.d.). Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae). ACS Publications.
- National Institutes of Health (NIH). (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. PMC.
- ACS Omega. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Publications.
- PubMed. (2025). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent.
- PubMed. (n.d.). The importance of trifluoromethyl pyridines in crop protection.
- Reaction Chemistry & Engineering. (n.d.). Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform. RSC Publishing.
- NINGBO INNO PHARMCHEM. (n.d.). Enhancing Agrochemical Synthesis with Versatile Halogenated Pyridines.
- Journal of Agricultural and Food Chemistry. (n.d.). Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. ACS Publications.
- Farmers Business Network. (2025). Everything Farmers Need to Know About Clopyralid.
- Dakram. (n.d.). Understanding Flonicamid: Mechanism, Use, and Safety.
- ResearchGate. (n.d.). A novel process concept for the three step Boscalid® synthesis.
- The National Cotton Council. (2006). Flonicamid - A Novel Mode of action for Piercing Sucking Insects.
- ResearchGate. (n.d.). Various routes for the synthesis of functionalized pyridines.
- AERU, University of Hertfordshire. (n.d.). Picloram (Ref: X 159868).
- Journal of Agricultural and Food Chemistry. (2025). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. ACS Publications.
- National Institutes of Health (NIH). (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC.
- Semantic Scholar. (2025). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
- Semantic Scholar. (n.d.). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
- Journal of the American Chemical Society. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. ACS Publications.
- National Institutes of Health (NIH). (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC.
- MDPI. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds.
- ResearchGate. (2022). (PDF) Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals.
- National Institutes of Health (NIH). (n.d.). Boscalid. PubChem.
- Beyond Pesticides. (n.d.). Clopyralid ChemicalWatch Factsheet.
- National Institutes of Health (NIH). (n.d.). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC.
- Science of The Total Environment. (n.d.). Developing ionic liquid forms of picloram with reduced negative effects on the aquatic environment.
- Wikipedia. (n.d.). Clopyralid.
- Google Patents. (n.d.). Novel pyridine compounds for controlling phytopathogenic harmful fungi.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- National Institutes of Health (NIH). (n.d.). Clopyralid. PubChem.
- PubMed. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
- Chemical Warehouse. (n.d.). Picloram - Active Ingredient Page.
- ResearchGate. (2024). Development of novel pyridine-based agrochemicals: A review.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The importance of trifluoromethyl pyridines in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. fbn.com [fbn.com]
- 6. beyondpesticides.org [beyondpesticides.org]
- 7. pomais.com [pomais.com]
- 8. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clopyralid - Wikipedia [en.wikipedia.org]
- 10. Clopyralid | C6H3Cl2NO2 | CID 15553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Clopyralid [sitem.herts.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Boscalid - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. Boscalid | C18H12Cl2N2O | CID 213013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Flonicamid [lsuagcenter.com]
- 18. Flonicamid - Wikipedia [en.wikipedia.org]
- 19. nbinno.com [nbinno.com]
- 20. iskweb.co.jp [iskweb.co.jp]
- 21. cotton.org [cotton.org]
- 22. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Introduction: The Strategic Value of 2,4-Dibromo-6-fluoropyridin-3-ol
An in-depth guide to the derivatization of 2,4-Dibromo-6-fluoropyridin-3-ol, a key heterocyclic scaffold, is presented for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the molecule's reactivity and outlines detailed protocols for its strategic modification, emphasizing the rationale behind experimental choices to ensure reproducible and optimized outcomes.
This compound is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique arrangement of a hydroxyl group and three distinct halogen atoms on a pyridine core provides multiple, selectively addressable points for chemical modification. This versatility allows for the systematic construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery programs.[1][2]
The derivatization of this scaffold is crucial for developing novel compounds for various therapeutic areas. For instance, substituted pyridines are core components of numerous approved drugs, including inhibitors for kinases and other enzymes.[3][4][5] The ability to precisely modify the this compound core enables the fine-tuning of physicochemical properties such as solubility, metabolic stability, and target-binding affinity. This guide details the primary derivatization strategies targeting both the hydroxyl group and the bromo substituents.
Foundational Chemistry: Reactivity of the Scaffold
The chemical behavior of this compound is governed by its distinct functional groups:
-
Pyridin-3-ol Moiety: The hydroxyl group at the C3 position is acidic and can be readily deprotonated to form a phenoxide-like intermediate. This makes it a prime site for O-alkylation and O-acylation reactions.[6]
-
Bromo Substituents (C2 and C4): The carbon-bromine bonds are key sites for transition-metal-catalyzed cross-coupling reactions. The electronic properties of the pyridine ring, influenced by the electron-withdrawing nitrogen atom, render these positions susceptible to reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][7]
-
Regioselectivity: The bromine atom at the C2 position (ortho to the nitrogen) is generally more reactive in palladium-catalyzed processes than the bromine at the C4 position. This differential reactivity can be exploited for sequential, site-selective derivatization.[1][8]
-
Fluoro Substituent (C6): The C-F bond is typically the most robust of the halogen bonds under cross-coupling conditions, allowing it to be retained as a stable modulator of electronic properties or as a potential site for later-stage nucleophilic aromatic substitution under more forcing conditions.
This inherent reactivity profile allows for a modular and strategic approach to synthesizing a diverse library of derivatives from a single starting scaffold.
Derivatization Strategies and Protocols
Two primary avenues for derivatization are detailed below: targeting the hydroxyl group via O-alkylation and targeting the bromo groups via Suzuki-Miyaura cross-coupling.
O-Alkylation of the Hydroxyl Group
O-alkylation is a fundamental method to introduce a wide variety of side chains, which can modulate solubility, lipophilicity, and steric profile. The reaction proceeds via the deprotonation of the hydroxyl group with a suitable base, followed by nucleophilic attack on an alkyl halide.[9][10]
-
Base Selection: A non-nucleophilic base is critical to prevent side reactions. Weak inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred as they are strong enough to deprotonate the pyridinol but mild enough to avoid degradation of the starting material.[6][10] For substrates sensitive to stronger bases, cesium bicarbonate (CsHCO₃) can offer excellent regioselectivity for the hydroxyl group.[11]
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) is ideal as it effectively dissolves the reactants and facilitates the SN2 reaction mechanism without interfering with the nucleophile or base.[6][9]
-
Alkylating Agent: A range of alkyl halides (e.g., iodides, bromides) can be used. Alkyl iodides are generally more reactive than bromides.
Caption: General workflow for O-alkylation.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.).
-
Dissolution: Add anhydrous DMF (or MeCN) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 equiv.) or cesium carbonate (Cs₂CO₃, 2.0 equiv.) to the solution. Stir the suspension for 10-15 minutes at room temperature.[6]
-
Alkylating Agent: Add the desired alkyl halide (R-X, 1.2 equiv.) to the mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired O-alkylated derivative.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction, enabling the introduction of aryl, heteroaryl, or alkyl groups at the C2 and/or C4 positions by replacing the bromine atoms.[7][12]
-
Catalyst: A palladium(0) source is essential. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst for this type of transformation. Other catalyst systems, such as Pd(OAc)₂ with a suitable phosphine ligand (e.g., PCy₃, P(t-Bu)₃), can also be highly effective.[1][13]
-
Base: An inorganic base is required to activate the boronic acid for transmetalation.[13] Aqueous solutions of bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or barium hydroxide (Ba(OH)₂) are frequently used.[1][7]
-
Solvent System: The reaction is often performed in a biphasic mixture of an organic solvent (e.g., 1,2-dimethoxyethane (DME), Toluene, Dioxane) and water to dissolve both the organic substrate and the inorganic base.[1][7]
-
Boronic Acid/Ester: A wide range of commercially available boronic acids or their corresponding esters can be used as the coupling partner.
Caption: Suzuki-Miyaura mono-arylation scheme.
-
Preparation: In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.).
-
Solvent Addition: Add the solvent system, for example, a 4:1 mixture of Toluene and Water.
-
Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material via column chromatography to isolate the 2-aryl-4-bromo-6-fluoropyridin-3-ol product.
Note on Di-substitution: To achieve substitution at both the C2 and C4 positions, an excess of the boronic acid (e.g., >2.5 equivalents) and prolonged reaction times or higher temperatures may be necessary.[1]
Summary of Derivatization Methods
The following table summarizes the key parameters for the described derivatization protocols.
| Method | Target Site | Typical Reagents | Base | Solvent | Typical Temp. | Product Type |
| O-Alkylation | 3-OH | Alkyl Halide (R-X) | K₂CO₃, Cs₂CO₃ | DMF, MeCN | 60-80 °C | 3-Alkoxy Pyridine |
| Suzuki Coupling | 2-Br (and 4-Br) | Boronic Acid (Ar-B(OH)₂) | K₂CO₃, Ba(OH)₂ | Toluene/H₂O, DME | 80-100 °C | 2/4-Aryl Pyridine |
Characterization
Successful derivatization must be confirmed through rigorous analytical techniques. Standard methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the new derivative, showing the incorporation of the new group and shifts in the signals of the pyridine core.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the desired moiety.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
Troubleshooting and Optimization
-
Low Yield in O-Alkylation: If yields are low, consider using a more reactive alkylating agent (iodide > bromide). Ensure the solvent is anhydrous, as water can quench the reaction. A stronger base like sodium hydride (NaH) can be used cautiously, although it may reduce functional group tolerance.[6]
-
No Reaction in Suzuki Coupling: The palladium catalyst may be deactivated. Ensure the reaction is run under a strictly inert atmosphere. If the reaction is still sluggish, a different phosphine ligand or a more active pre-catalyst may be required.
-
Mixture of Mono- and Di-substituted Products: To favor mono-substitution in Suzuki couplings, use a slight excess (1.1-1.2 equiv.) of the boronic acid and carefully monitor the reaction, stopping it once the starting material is consumed. To favor di-substitution, use a larger excess of the boronic acid (≥2.5 equiv.) and a longer reaction time.
References
- Olivier, M. F., et al. (2024). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. STAR Protocols.
- ElectronicsAndBooks. (n.d.). Suzuki reactions of 2,4,6-tribromo-3,5-difluoropyridine.
- Wikipedia. (2024). Suzuki reaction.
- Pașca, B., et al. (2020). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Biomedical Chromatography.
- Minuti, L., et al. (2022). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). The synthetic protocol for the derivatization agents 1a and 1b.
- ResearchGate. (2005). Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis.
- ResearchGate. (2014). Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
- Shukla, M. R., et al. (2020). Discovery of a Potent and Selective PI3Kδ Inhibitor.... Journal of Medicinal Chemistry.
- Zhabinskii, V. N., et al. (2023). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceuticals.
- Tota, M., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry.
- Biscoe, M. R., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis.
- da Rosa, F. A., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega.
- Gultom, M. S., & Manurung, M. (2016). Derivatization of Fatty Acid with 2.4 Dibromoacetophenone by BF3 (Boron Triflouride) Catalyst. International Journal of Sciences: Basic and Applied Research.
- Zheng, B., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters.
- ResearchGate. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines.
- Carlomagno, F., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry.
- Fukunaga, K., et al. (2015). Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters.
- ResearchGate. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.
- González-Antonio, O., et al. (2019). On the nucleophilic derivatization of 4,7-dibromo-[6][14][15]thiadiazolo[3,4-c]pyridine: basis for biologically interesting species and building blocks for organic materials. New Journal of Chemistry.
- Lei, F., et al. (2014). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate.
- Fauber, B. P., et al. (2015). Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[6][14]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist. Journal of Medicinal Chemistry.
- Goldstein, D. M., et al. (2011). Discovery of ... orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. Journal of Medicinal Chemistry.
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Potent and Selective PI3Kδ Inhibitor (S)-2,4-Diamino-6-((1-(7-fluoro-1-(4-fluorophenyl)-4-oxo-3-phenyl-4 H-quinolizin-2-yl)ethyl)amino)pyrimidine-5-carbonitrile with Improved Pharmacokinetic Profile and Superior Efficacy in Hematological Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
Application Note & Protocol: A Scalable and Regioselective Synthesis of 2,4-Dibromo-6-fluoropyridin-3-ol for Pharmaceutical Research
Introduction
Substituted pyridines are foundational scaffolds in medicinal chemistry, present in a vast array of pharmaceuticals.[1] Specifically, halogenated pyridinols serve as versatile intermediates for the introduction of further functionality through cross-coupling reactions. 2,4-Dibromo-6-fluoropyridin-3-ol is a key building block for the synthesis of complex molecules in drug discovery programs. The presence of two bromine atoms at the 2- and 4-positions, a fluorine atom at the 6-position, and a hydroxyl group at the 3-position offers multiple, orthogonal handles for subsequent chemical modifications. This application note provides a detailed, large-scale protocol for the synthesis of this valuable intermediate, focusing on scalability, safety, and high purity. The described method is based on the selective electrophilic bromination of a 6-fluoropyridin-3-ol precursor.
The core of this synthetic approach is the dibromination of an electron-rich hydroxypyridine ring. The hydroxyl group is a strong activating group, directing electrophilic substitution to the ortho and para positions. In the case of 6-fluoropyridin-3-ol, the positions ortho (position 2) and para (position 4) to the hydroxyl group are targeted for bromination. N-Bromosuccinimide (NBS) is selected as the brominating agent due to its ease of handling compared to liquid bromine, its high selectivity, and its generation of succinimide as a benign byproduct.[2][3] Acetonitrile is chosen as the solvent for its ability to dissolve the starting materials and its favorable properties for controlling the reaction temperature on a large scale.
I. Synthetic Workflow Overview
The overall synthetic strategy is a two-step process starting from the commercially available 6-Fluoro-3-pyridinylboronic acid. The first step is a hydroxydeboronation to generate the key intermediate, 6-fluoropyridin-3-ol. The second, critical step is the regioselective dibromination of this intermediate to yield the final product.
Sources
Application Note: Strategic Utilization of 2,4-Dibromo-6-fluoropyridin-3-ol for the Synthesis of Novel Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes and a focal point for targeted cancer therapy. The development of small molecule inhibitors that can selectively target the ATP-binding site of specific kinases is a cornerstone of modern medicinal chemistry. The pyridine scaffold is a privileged heterocycle in this domain, known for enhancing metabolic stability, potency, and binding affinity through hydrogen bonding interactions. This application note provides an in-depth guide to the strategic use of 2,4-Dibromo-6-fluoropyridin-3-ol , a highly functionalized and versatile building block, in the synthesis of kinase inhibitors. We will explore its unique reactivity and provide detailed, field-proven protocols for its application in key carbon-carbon and carbon-nitrogen bond-forming reactions.
Introduction: The Pyridinol Scaffold in Kinase Inhibition
The quest for selective and potent kinase inhibitors has led chemists to explore a variety of heterocyclic scaffolds that can mimic the adenine portion of ATP, thereby binding to the kinase hinge region. Pyridine-based structures are prevalent among FDA-approved drugs, and their derivatives, such as pyridinones and pyridinols, are recognized as key pharmacophores for kinase inhibition. The hydroxyl group of the pyridinol motif can act as a crucial hydrogen bond donor or acceptor, while the pyridine nitrogen enhances solubility and provides an additional point of interaction within the ATP pocket. The strategic placement of halogen substituents on this core allows for sequential, site-selective modifications through modern cross-coupling chemistry, enabling the construction of complex molecular architectures.
This compound is an exemplary starting material, offering three distinct points for synthetic diversification. The differential reactivity of its two bromine atoms, modulated by the electronic effects of the adjacent fluorine, hydroxyl, and ring nitrogen, allows for controlled, stepwise elaboration into sophisticated inhibitor frameworks.
Physicochemical Properties and Regioselective Reactivity
The synthetic utility of this compound is rooted in the electronically distinct nature of its C2 and C4 positions.
-
C2-Bromine: This position is the most electrophilic and sterically accessible site for oxidative addition to a palladium(0) catalyst. Its proximity to the electron-withdrawing pyridine nitrogen significantly activates it for cross-coupling reactions.
-
C4-Bromine: While also activated, the C4 position is generally less reactive than the C2 position in typical palladium-catalyzed reactions. This reactivity gradient is the key to achieving regioselective functionalization.
-
C6-Fluorine: The fluorine atom serves to modulate the overall electronics of the ring and can be retained in the final product to enhance binding affinity or metabolic stability.
-
C3-Hydroxyl Group: This group can be used as a handle for further derivatization (e.g., etherification) or, more commonly, is retained as a critical pharmacophoric element for interacting with the target kinase.
This inherent regioselectivity allows for a predictable and powerful synthetic strategy: the initial, more facile coupling occurs at the C2 position, followed by a subsequent coupling at the C4 position under potentially more forcing conditions or with a different coupling partner.
Caption: Regioselectivity and functional roles of the substituents on the core scaffold.
Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, ideal for introducing aryl or heteroaryl moieties that often occupy the solvent-exposed regions of the kinase ATP binding site. Studies on 2,4-dibromopyridine confirm that Suzuki couplings preferentially occur at the C2 position.
Objective: To selectively couple an arylboronic acid at the C2 position of this compound.
Step-by-Step Methodology
-
Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), and a suitable base (e.g., K₃PO₄, 3.0 eq. or Cs₂CO₃, 2.0 eq.).
-
Causality: The base is essential for the transmetalation step of the catalytic cycle; it activates the boronic acid by forming a more nucleophilic boronate species. K₃PO₄ and Cs₂CO₃ are effective and compatible with a wide range of functional groups.
-
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03-0.05 eq.) or a combination of Pd₂(dba)₃ (0.02 eq.) and a phosphine ligand like P(Cy)₃ (0.08 eq.).
-
Causality: Pd(PPh₃)₄ is a reliable, pre-formed Pd(0) catalyst. The Pd₂(dba)₃/ligand system allows for more tailored reactivity; bulky, electron-rich phosphine ligands like tricyclohexylphosphine (PCy₃) promote the oxidative addition step and stabilize the catalytic species.
-
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1 or Toluene/H₂O 10:1). Degas the resulting mixture thoroughly by bubbling argon through it for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Causality: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Thorough degassing is critical for ensuring catalytic turnover and achieving high yields. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate.
-
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere (Argon or Nitrogen) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up and Purification: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Wash with water and then with brine to remove the inorganic base and salts. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-4-bromo-6-fluoropyridin-3-ol intermediate.
Data Summary: Typical Suzuki Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Rationale |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ (2 mol%) / PCy₃ (8 mol%) | Pd(PPh₃)₄ is convenient; ligand systems offer tunability. |
| Base | K₃PO₄ (3 eq.) | Cs₂CO₃ (2 eq.) | Cs₂CO₃ is more soluble and can be effective at lower temperatures. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / EtOH / H₂O (4:1:1) | Dioxane is a common choice; Toluene is useful for higher temperatures. |
| Temperature | 90 °C | 100 °C | Higher temperatures may be needed for less reactive boronic acids. |
| Typical Yield | 65-90% | 70-95% | Dependent on the specific boronic acid partner. |
Protocol 2: Buchwald-Hartwig Amination
Following the initial C-C bond formation, the remaining C4-bromine serves as a perfect handle for introducing an amine via Buchwald-Hartwig amination. This reaction is paramount for installing moieties that form key hydrogen bonds with the kinase hinge region.
Objective: To couple a primary or secondary amine at the C4 position of a 2-aryl-4-bromo-6-fluoropyridin-3-ol intermediate.
Step-by-Step Methodology
-
Reagent Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the 2-aryl-4-bromo-6-fluoropyridin-3-ol intermediate (1.0 eq.), the desired amine (1.2-1.5 eq.), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 eq. or LHMDS, 1.5 eq.).
-
Causality: Strong bases like sodium tert-butoxide are required to deprotonate the amine or the palladium-amine complex to facilitate the C-N bond-forming reductive elimination step. LHMDS can be advantageous for substrates with base-sensitive functional groups.
-
-
Catalyst/Ligand Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02-0.04 eq.) and a specialized phosphine ligand (e.g., BINAP, 0.05-0.10 eq. or XPhos, 0.05-0.10 eq.). Pre-formed catalysts like XPhos-Pd-G3 can also
Application Note: Strategic Functionalization of Polyhalogenated Pyridines – Mechanisms and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: Polyhalogenated pyridines are pivotal building blocks in modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science.[1] Their unique electronic properties, stemming from the electron-deficient nature of the pyridine ring compounded by the inductive effects of multiple halogen substituents, allow for a diverse range of chemical transformations. This guide provides an in-depth exploration of the primary reaction mechanisms governing the functionalization of these versatile scaffolds. We will delve into the mechanistic nuances of Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, offering field-proven insights into achieving regioselectivity and high yields. Detailed, step-by-step protocols for key transformations are provided to enable researchers to confidently apply these powerful synthetic tools in their own laboratories.
Fundamental Principles of Reactivity
The chemistry of polyhalogenated pyridines is dominated by the electron-deficient character of the aromatic ring. The ring nitrogen acts as a powerful electron-withdrawing group, polarizing the ring system and making the carbon atoms, particularly at the C2 (α) and C4 (γ) positions, susceptible to nucleophilic attack.[2][3] The presence of multiple halogen atoms further depletes the ring of electron density through their inductive effects, enhancing its electrophilicity.
This inherent electronic landscape dictates the two major pathways for functionalization:
-
Nucleophilic Aromatic Substitution (SNAr): Direct displacement of a halide by a nucleophile. This pathway is favored due to the ability of the pyridine ring to stabilize the anionic intermediate.
-
Metal-Catalyzed Cross-Coupling: Formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a vast array of substituents.
The type and position of the halogen atoms (F, Cl, Br, I) are critical. In SNAr reactions, fluoride is an excellent leaving group due to its high electronegativity, which strongly activates the ring for nucleophilic attack.[4] For cross-coupling reactions, the reactivity order is typically I > Br > Cl, corresponding to the C-X bond strength. This differential reactivity allows for selective, sequential functionalization of polyhalogenated pyridines.[1]
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of pyridine chemistry. It proceeds via a two-step addition-elimination mechanism. Unlike an SN2 reaction, the SNAr pathway involves the formation of a discrete, negatively charged intermediate known as a Meisenheimer complex.[3][5]
Causality of Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are preferred as they can solvate the cation of the nucleophile's salt but do not strongly solvate the anionic nucleophile, thus enhancing its reactivity.
-
Base: A base is often required to deprotonate the nucleophile (e.g., an alcohol or amine) or to neutralize the acid formed during the reaction.
-
Temperature: While many SNAr reactions proceed at room temperature, heating is often necessary to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring in the first step.[6]
The Addition-Elimination Pathway & Regioselectivity
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring, typically at the C2 or C4 position. This step is usually the rate-determining step as it involves the temporary loss of aromaticity.[2][5]
-
Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized anionic intermediate (the Meisenheimer complex). The stability of this complex is key to the reaction's feasibility. For attack at the C2 and C4 positions, one of the resonance structures places the negative charge directly on the electronegative ring nitrogen atom, providing significant stabilization.[2] This is why attack at the C3 (β) position is kinetically and thermodynamically disfavored.
-
Elimination of the Leaving Group: Aromaticity is restored by the expulsion of the halide leaving group.
Caption: Generalized workflow for the SNAr mechanism.
Palladium-Catalyzed Cross-Coupling Reactions
For installing carbon-based or certain heteroatom-based substituents, palladium-catalyzed cross-coupling reactions are indispensable. Reactions like the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) have revolutionized the synthesis of complex pyridine derivatives.[7][8][9]
Causality of Experimental Choices:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to facilitate the key steps of oxidative addition and reductive elimination, especially for less reactive chloro-pyridines.[8]
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a crucial role, particularly in the transmetalation step of the Suzuki reaction, by activating the organoboron species.[10]
-
Solvent: Aprotic solvents such as toluene, dioxane, or THF are commonly used, often with the addition of water in Suzuki couplings to aid in the dissolution of the base and facilitate transmetalation.
Generalized Catalytic Cycle (Suzuki-Miyaura Example)
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the polyhalogenated pyridine. This is often the rate-determining step, and its rate follows the trend C-I > C-Br > C-Cl.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
Application Note: The Strategic Use of 2,4-Dibromo-6-fluoropyridin-3-ol as a Versatile Fragment in Contemporary Drug Design
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening for the identification of novel lead compounds.[1][2] This approach focuses on screening libraries of low molecular weight fragments (typically < 300 Da) that often exhibit weak, yet high-quality, interactions with a biological target.[3][4] These initial fragment hits then serve as starting points for elaboration into more potent and selective drug candidates. The substituted pyridinol scaffold is of significant interest in medicinal chemistry due to its ability to form key hydrogen bond interactions and serve as a versatile template for chemical modification.
This application note details the utility of 2,4-Dibromo-6-fluoropyridin-3-ol as a strategic fragment in drug design. Its unique combination of features—a hydrogen-bonding hydroxyl group, two chemically distinct bromine atoms for regioselective elaboration, and a fluorine atom to modulate physicochemical properties—makes it a highly valuable starting point for targeting various protein classes, particularly kinases.
The fluorine atom, being highly electronegative, can significantly influence metabolic stability and binding affinity.[5][6] The bromine atoms not only provide vectors for synthetic elaboration but can also engage in halogen bonding, a non-covalent interaction of growing importance in drug design.[7] The pyridinol core itself is a common feature in many kinase inhibitors, capable of forming crucial hydrogen bonds with the hinge region of the kinase active site.[8][9]
Physicochemical Properties and Structural Features
The utility of this compound as a fragment is rooted in its distinct structural and electronic characteristics. A summary of its key properties is presented below.
| Property | Value/Characteristic | Significance in Drug Design |
| Molecular Weight | ~271.85 g/mol | Adheres to the "Rule of Three" for fragments, providing a good starting point for lead optimization without excessive molecular weight.[3] |
| Formula | C₅H₂Br₂FNO | Provides a diverse set of atoms for potential interactions with a protein target. |
| Hydrogen Bond Donors | 1 (hydroxyl group) | The hydroxyl group can act as a key hydrogen bond donor, anchoring the fragment in a binding pocket. |
| Hydrogen Bond Acceptors | 2 (nitrogen and oxygen) | The pyridine nitrogen and hydroxyl oxygen can act as hydrogen bond acceptors, providing additional binding interactions. |
| Reactivity Centers | C2-Br, C4-Br | The two bromine atoms at different positions on the pyridine ring allow for regioselective chemical modifications, such as Suzuki-Miyaura or Sonogashira cross-coupling reactions.[10][11] |
| Modulating Element | C6-F | The fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable electrostatic interactions.[5] |
Application in Fragment-Based Drug Discovery (FBDD)
The general workflow for utilizing this compound in an FBDD campaign is outlined below. This process begins with screening the fragment against a protein target and progresses through hit validation and elaboration into a potent lead compound.
Protocols for Chemical Elaboration
The two bromine atoms on the this compound scaffold provide orthogonal handles for chemical modification. The C4-Br bond is generally more reactive towards palladium-catalyzed cross-coupling reactions than the C2-Br bond due to the electronic influence of the adjacent hydroxyl group and the ring nitrogen. This allows for selective functionalization.
Protocol 1: Regioselective Suzuki-Miyaura Coupling
This protocol describes a method for the regioselective Suzuki-Miyaura coupling at the C4 position of this compound. This reaction is a cornerstone for introducing aryl or heteroaryl moieties.[12][13][14]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Anhydrous, inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture (5 mL).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings, particularly with electron-deficient aryl halides.[14]
-
Base: K₂CO₃ is a mild inorganic base suitable for this transformation, minimizing potential side reactions.[12]
-
Solvent System: The dioxane/water mixture is effective for dissolving both the organic and inorganic reagents. Degassing is crucial to prevent oxidation of the palladium catalyst.[15]
Protocol 2: Sonogashira Coupling
The Sonogashira coupling is an effective method for introducing alkyne functionalities, which can serve as linkers or be further modified.[10][16] The C-I bond is most reactive in Sonogashira couplings, followed by C-Br and C-Cl.[11] While our fragment contains two bromine atoms, selective coupling can often be achieved.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
CuI (5 mol%)
-
Triethylamine (Et₃N, degassed)
-
Anhydrous, inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol) in degassed triethylamine (10 mL).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to 60-70 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and remove the triethylamine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira couplings, facilitating the activation of the alkyne.[10][11]
-
Base and Solvent: Triethylamine serves as both the base and the solvent, neutralizing the hydrogen halide formed during the reaction.[16]
Application in Biochemical Screening: A Kinase Inhibitor Case Study
The pyridinol scaffold is a well-established hinge-binding motif in many kinase inhibitors.[9] The hydroxyl group can form key hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine portion of ATP. The elaborated analogs of this compound can be screened for kinase inhibitory activity using various biochemical assays.
Protocol 3: TR-FRET Kinase Assay
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are a common choice for high-throughput screening of kinase inhibitors due to their sensitivity and robustness.[17][18][19]
Principle:
This assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A europium-labeled anti-phospho-specific antibody serves as the donor fluorophore, and an allophycocyanin (APC)-labeled streptavidin, which binds to the biotinylated peptide, acts as the acceptor. When the peptide is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Europium-labeled anti-phospho-antibody
-
APC-labeled streptavidin
-
Assay buffer (containing MgCl₂)
-
Test compounds (analogs of this compound) dissolved in DMSO
-
384-well microplate
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In the microplate, add the test compound, kinase, and biotinylated substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing the europium-labeled antibody and APC-labeled streptavidin in a buffer with EDTA.
-
Incubate for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the ratio of acceptor to donor emission and determine the IC₅₀ values for the test compounds.
Data Interpretation:
A decrease in the FRET signal indicates inhibition of the kinase activity. The IC₅₀ value, the concentration of inhibitor required to reduce kinase activity by 50%, is a measure of the compound's potency.
Structural Biology for Lead Optimization
To understand the binding mode of the fragment and its elaborated analogs, X-ray crystallography is an invaluable tool.[20][21][22] Obtaining a co-crystal structure of the protein target with a bound inhibitor provides detailed information about the key interactions and guides further structure-based drug design.
Protocol 4: Protein Crystallization and Fragment Soaking
This protocol provides a general method for obtaining a protein-fragment complex structure.
Procedure:
-
Protein Crystallization: Crystallize the purified target protein using vapor diffusion (sitting or hanging drop) by screening a variety of crystallization conditions.
-
Fragment Soaking: Prepare a solution of the this compound analog in a cryoprotectant-containing solution compatible with the protein crystal. The final concentration of the compound is typically in the mM range.[23]
-
Transfer the protein crystals to the soaking solution and incubate for a period ranging from minutes to hours.
-
X-ray Diffraction: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.[24]
-
Structure Determination: Process the diffraction data and solve the crystal structure by molecular replacement using the native protein structure as a model. The bound fragment should be visible in the resulting electron density map.
Insights from Structural Data:
The co-crystal structure will reveal:
-
The specific hydrogen bonding interactions of the pyridinol core.
-
The orientation of the elaborated substituents in the binding pocket.
-
Opportunities for further modification to improve potency and selectivity.
Conclusion
This compound represents a highly versatile and strategically designed fragment for use in modern drug discovery. Its inherent features provide multiple avenues for chemical elaboration, allowing for the systematic exploration of chemical space around a target's binding site. The protocols and methodologies outlined in this application note provide a robust framework for researchers to leverage this fragment in their drug discovery programs, particularly in the pursuit of novel kinase inhibitors. The combination of regioselective synthesis, high-throughput biochemical screening, and structure-based design will continue to be a powerful paradigm for the development of new therapeutics.
References
- Crystallographic fragment screening. (n.d.). PubMed.
- Adventures in Small Molecule Fragment Screening by X-ray Crystallography. (2015, February 10). SLAC National Accelerator Laboratory.
- Biochemical Kinase Assays. (n.d.). Thermo Fisher Scientific.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.
- New Screening Approaches for Kinases. (n.d.). The Royal Society of Chemistry.
- Application Notes and Protocols for the Sonogashira Coupling of (2,6-Dibromopyridin-3-yl)methanol. (n.d.). Benchchem.
- Application Notes and Protocols: Regioselective Sonogashira Coupling of 4-Bromo-2-chloro-6 - Benchchem. (n.d.). Benchchem.
- Fragment-Based Lead Discovery Using X-ray Crystallography. (n.d.). ACS Publications.
- Fragment screening using X-ray crystallography. (n.d.). PubMed.
- Technical Support Center: Optimization of Suzuki Coupling Conditions for 6-Bromopyridin-3-amine. (n.d.). Benchchem.
- Adventures in Small Molecule Fragment Screening by X-ray Crystallography | Request PDF. (2025, August 8). ResearchGate.
- Targeted Kinase Inhibitor Activity Screening. (n.d.). BOC Sciences.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate.
- Screening assays for tyrosine kinase inhibitors. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
- 4,6-Dibromo-2-fluoropyridin-3-ol (EVT-1473272). (n.d.). EvitaChem.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). ACS Publications.
- Fragment-based lead discovery. (n.d.). Wikipedia.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017, July 12). Semantic Scholar.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017, July 13). ResearchGate.
- Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. (2024, April 18). Springer.
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024, February 16). NIH.
- Fragment Based Drug Discovery. (n.d.). Cambridge Healthtech Institute.
- Fragment-Based Drug Discovery. (2019, April 9-10). Cambridge Healthtech Institute.
- This compound. (n.d.). Frontier Specialty Chemicals.
- Application of Fragment-Based Drug Discovery to Versatile Targets. (2020, August 5). NIH.
- The role of fluorine in medicinal chemistry. (n.d.). PubMed.
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (n.d.). NIH.
- Current and emerging applications of fluorine in medicinal chemistry. (n.d.). ResearchGate.
- Current and emerging applications of fluorine in medicinal chemistry. (2017, March 28). ResearchGate.
- 2-Bromo-3-fluoropyridin-4-ol. (n.d.). BLD Pharm.
- Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (n.d.). MDPI.
- 2,4-Dibromo-6-methylpyridin-3-ol. (n.d.). Sigma-Aldrich.
- Introducing bromine to the molecular structure as a strategy for drug design. (n.d.). Journal of Medical Science.
- Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][18][20][21] triazolo [4, 3-d][18][20] diazepin-8-amine derivatives as potential BRD4 inhibitors. (n.d.). PubMed.
- The Role of Pharmaceutical Chemistry in Medicine. (n.d.). Open Access Journals.
- Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders. (n.d.). PubMed.
- Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. (2025, May 5). PubMed.
- Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone. (n.d.). Google Patents.
- 6-Bromo-4-fluoropyridin-3-ol. (n.d.). ChemScene.
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025, September 15). PubMed.
- (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (n.d.). ResearchGate.
- 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. (n.d.). PubChem.
- Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. (2019). PubMed.
- 3-Bromo-6-fluoropyridin-2-amine. (n.d.). PubChem.
Sources
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. Fragment-Based Drug Discovery | April 9-10, 2019 | San Diego, CA [drugdiscoverychemistry.com]
- 3. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jms.ump.edu.pl [jms.ump.edu.pl]
- 8. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 19. books.rsc.org [books.rsc.org]
- 20. Crystallographic fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Research Portal [scholarship.libraries.rutgers.edu]
- 22. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pyyridine-Based Polymer Donors for Solar Cells
Introduction: The Strategic Role of Pyridine in High-Performance Polymer Donors
The relentless pursuit of higher efficiency and stability in organic solar cells (OSCs) has led to intensive research into novel conjugated polymer donors. Among the diverse array of heterocyclic building blocks, pyridine has emerged as a particularly compelling moiety for constructing high-performance donor-acceptor (D-A) copolymers.[1][2] The intrinsic electron-deficient nature of the pyridine ring offers a powerful tool for tuning the electronic and physical properties of the resulting polymers.[2][3]
Incorporating pyridine units into the polymer backbone allows for precise modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[1] This is crucial for achieving a high open-circuit voltage (Voc), a key determinant of the overall power conversion efficiency (PCE) of a solar cell.[4][5] Furthermore, the presence of the nitrogen atom in the pyridine ring can influence intermolecular interactions and the morphology of the polymer film, which are critical for efficient charge transport.[2]
This guide provides a comprehensive overview of the synthesis, purification, and characterization of pyridine-based polymer donors for organic solar cells. It is intended for researchers and scientists in the fields of materials chemistry, organic electronics, and drug development who are interested in the design and application of these promising materials. We will delve into the mechanistic details of the most common polymerization techniques, Stille and Suzuki coupling, and provide detailed, field-proven protocols.
Monomer Design and Synthesis: The Foundation of High-Performance Polymers
The properties of the final polymer are intrinsically linked to the structure of its constituent monomers. The design of pyridine-containing monomers typically involves flanking the pyridine core with other aromatic units to create a D-A architecture within the polymer backbone. Common donor co-monomers include thiophene, benzodithiophene (BDT), and fluorene.[2][6]
The synthesis of the necessary pyridine-based monomers, often di-halogenated or di-stannylated derivatives, is a critical first step. For instance, a di-brominated pyridine derivative can be synthesized through established halogenation reactions on a suitable pyridine precursor. The choice of alkyl side chains on the co-monomers is also a crucial consideration, as they impart solubility to the final polymer, which is essential for solution-based processing.[7]
Polymerization Methodologies: Stille and Suzuki Coupling Protocols
The workhorses for synthesizing conjugated polymers are palladium-catalyzed cross-coupling reactions, primarily Stille and Suzuki polymerizations.[8][9][10] These methods offer good control over the polymer's molecular weight and structure.
Stille Coupling Polymerization
Stille coupling involves the reaction of an organotin compound (e.g., a distannyl monomer) with an organohalide (e.g., a dibromo monomer) in the presence of a palladium catalyst.[8][11] It is known for its tolerance to a wide range of functional groups and its effectiveness in achieving high molecular weight polymers.[11]
Caption: Workflow for Stille Polymerization.
Detailed Protocol for Stille Polymerization:
-
Monomer and Catalyst Preparation: In a flame-dried Schlenk flask, add equimolar amounts of the dibromo-pyridine monomer and the distannyl co-monomer. Add the palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-3 mol%), and a phosphine ligand, for instance, tri(o-tolyl)phosphine (P(o-tol)₃) (8-12 mol%).
-
Reaction Setup: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) at least three times. Add anhydrous, degassed toluene via cannula.
-
Polymerization: Heat the reaction mixture to 80-110 °C and stir vigorously for 24-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
End-Capping: To terminate the polymerization and remove reactive end groups, add a small amount of a monofunctional reagent like 2-bromothiophene or 2-(tributylstannyl)thiophene and stir for another 2-4 hours.
-
Precipitation: Cool the reaction mixture to room temperature and slowly pour it into a large volume of vigorously stirred methanol. The polymer will precipitate out of the solution.
-
Purification:
-
Collect the crude polymer by filtration.
-
Perform sequential Soxhlet extractions with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Dissolve the polymer in a good solvent like chloroform or chlorobenzene and extract the desired polymer fraction.
-
Precipitate the purified polymer in methanol again, filter, and dry under vacuum.
-
Suzuki Coupling Polymerization
Suzuki coupling utilizes an organoboron reagent (e.g., a diboronic acid or ester monomer) and an organohalide.[10][12][13] This method is often favored due to the lower toxicity of the boron-containing reagents compared to the organotin compounds used in Stille coupling.[9]
Caption: Workflow for Suzuki Polymerization.
Detailed Protocol for Suzuki Polymerization:
-
Monomer and Catalyst Preparation: In a Schlenk flask, combine equimolar amounts of the dibromo-pyridine monomer and the diboronic acid or ester co-monomer. Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%).
-
Reaction Setup: Add degassed toluene to the flask. In a separate flask, prepare an aqueous solution of a base, typically 2M potassium carbonate (K₂CO₃), and degas it thoroughly. Add the base solution to the reaction mixture. A phase-transfer catalyst like Aliquat 336 can be added to improve mixing.
-
Polymerization: Heat the biphasic mixture to 90-100 °C with vigorous stirring for 24-72 hours under an inert atmosphere.
-
Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Precipitation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solution. Precipitate the polymer by pouring the concentrated solution into methanol.
-
Purification: Follow the same purification procedure as described for the Stille coupling (Soxhlet extraction).
Characterization of Pyridine-Based Polymer Donors
Thorough characterization is essential to confirm the structure and purity of the synthesized polymers and to understand their optoelectronic properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and assess its purity.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
-
UV-Vis Spectroscopy: This technique is used to investigate the optical properties of the polymer in solution and as a thin film. The absorption onset is used to calculate the optical bandgap (Eg).[14]
-
Cyclic Voltammetry (CV): CV measurements are performed to determine the HOMO and LUMO energy levels of the polymer. These values are crucial for assessing the potential Voc of a solar cell device.[3]
-
Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the polymer, which is important for device lifetime.[2]
Data Presentation: Properties of Representative Pyridine-Based Polymers
The following table summarizes the properties of some reported pyridine-based polymer donors to illustrate the impact of the pyridine unit on their characteristics and solar cell performance.
| Polymer Name | Co-monomer | Mn (kDa) | PDI | Optical Bandgap (eV) | HOMO (eV) | LUMO (eV) | PCE (%) | Reference |
| P(PyDPP2OD-2Tz) | 2,2'-bithiazole | 34.0 | 2.58 | 2.20 | -5.85 | -3.65 | N/A | [3] |
| PBPT-8 | BDT | N/A | N/A | N/A | N/A | N/A | 4.12 | [6] |
| PBPT-12 | BDT | N/A | N/A | N/A | N/A | N/A | 4.25 | [6] |
| PTQ10 | Difluoroquinoxaline | N/A | N/A | 1.92 | -5.54 | N/A | 12.70 | [15] |
| PTTzP | Thiazolothiazole | N/A | N/A | N/A | N/A | N/A | >12 | [12][16] |
Note: N/A indicates data not available in the cited sources. The performance of solar cells is highly dependent on the acceptor material and device architecture.
Device Fabrication and Performance Evaluation
While this guide focuses on the synthesis of the polymer donors, a brief overview of device fabrication is relevant. The synthesized pyridine-based polymer is typically blended with an electron acceptor material (e.g., a fullerene derivative like PC₇₁BM or a non-fullerene acceptor) in a suitable organic solvent. This "active layer" solution is then deposited as a thin film, often by spin-coating, onto a substrate with a transparent conductive oxide (like ITO) and a hole-transporting layer (like PEDOT:PSS). A top metal electrode (e.g., aluminum) is then evaporated to complete the device.
The performance of the fabricated solar cells is evaluated under simulated solar illumination (AM 1.5G, 100 mW/cm²). The key parameters measured are the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).[4]
Conclusion and Outlook
Pyridine-based polymer donors represent a highly promising class of materials for organic solar cells. Their synthesis, primarily through Stille and Suzuki coupling reactions, is well-established, allowing for a high degree of structural and electronic tunability. The electron-deficient nature of the pyridine ring is a key feature that enables the design of polymers with deep HOMO levels, leading to high Voc values in devices. The protocols and characterization techniques detailed in this guide provide a solid foundation for researchers to explore this exciting area of materials science. Future research will likely focus on developing new pyridine-containing monomers, exploring more environmentally friendly polymerization methods like direct arylation polymerization, and further optimizing device architectures to fully realize the potential of these materials.[9]
References
- Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells. RSC Publishing.
- Synthesis, Characterization, and Electronic and Optical Properties of Donor−Acceptor Conjugated Polymers Based on Alternating Bis(3-alkylthiophene) and Pyridine Moieties. ResearchGate.
- Synthesis and characterization of an electron-deficient conjugated polymer based on pyridine-flanked diketopyrrolopyrrole. RSC Publishing.
- Organic Solar Cells Parameters Extraction and Characterization Techniques. PMC - NIH.
- Efficient all polymer solar cells employing donor polymer based on benzo[1,2-b:4,5-b']dithiophene unit. AIP Advances.
- How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. Journal of Molecular Structure.
- Molecular Tailoring of Pyridine Core-Based Hole Selective Layer for Lead Free Double Perovskite Solar Cells Fabrication. ACS Publications.
- Catalyst-transfer condensation polymerization for precision synthesis of π-conjugated polymers. ResearchGate.
- Recent Progress in Organic Solar Cells: A Review on Materials from Acceptor to Donor. MDPI.
- Characterization and simulation study of organic solar cells based on donor–acceptor (D–π–A) molecular materials. RSC Publishing.
- A linear non-halogenated polymer donor via Suzuki–Miyaura coupling for organic solar cells. RSC Publishing.
- The Crystallinity Control of Polymer Donor Materials for High-Performance Organic Solar Cells. Frontiers in Chemistry.
- Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH.
- Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. RSC Publishing.
- Circular Discovery in Small Molecule and Conjugated Polymer Synthetic Methodology. Journal of the American Chemical Society.
- Universal Suzuki catalyst-transfer polymerization for precision synthesis of donor/acceptor conjugated polymers. American Chemical Society.
- Star-branched polymer donors enabling high-performance organic solar cells with superior flexibility and intrinsic stretchability. Nature Communications.
- Constructing High-Performance Solar Cells by Incorporating an A1-A2-Type Polymer Donor as a Guest Material. MDPI.
- Pyridoquinolinedione as a New Building Block for Semiconducting Polymer Donors in Organic Solar Cells. ResearchGate.
- Polymers in High-Efficiency Solar Cells: The Latest Reports. MDPI.
- Recent Progress in Organic Solar Cells: A Review on Materials from Acceptor to Donor. PubMed.
- Polymer Donors for High‐Performance Non‐Fullerene Organic Solar Cells. ResearchGate.
- A pyridinium-pended conjugated polyelectrolyte for efficient photocatalytic hydrogen evolution and organic solar cells. RSC Publishing.
- A low cost and high performance polymer donor material for polymer solar cells. Nature Communications.
- Synthesis and characterisation of Pi-conjugated oligomers and polymers for applications in photovoltaic cells. ResearchGate.
- Synthesis of a Low-Cost Thiophene-Indoloquinoxaline Polymer Donor and Its Application to Polymer Solar Cells. MDPI.
- A pyridine-based conjugated imprinted polymer as an adsorptive photocatalyst for efficient removal of aqueous Cr(vi). RSC Publishing.
- Reusable Pd-PolyHIPE for Suzuki–Miyaura Coupling. ACS Omega.
- Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p-phenylene). OSTI.GOV.
- Terpyridine-Containing π-Conjugated Polymers for Light-Emitting and Photovoltaic Materials. ResearchGate.
- π-Conjugated Polymers and Their Application in Organic and Hybrid Organic-Silicon Solar Cells. MDPI.
- Synthesis of donor–acceptor copolymers based on anthracene derivatives for polymer solar cells. RSC Publishing.
Sources
- 1. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of an electron-deficient conjugated polymer based on pyridine-flanked diketopyrrolopyrrole - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00779C [pubs.rsc.org]
- 4. Organic Solar Cells Parameters Extraction and Characterization Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Constructing High-Performance Solar Cells by Incorporating an A1-A2-Type Polymer Donor as a Guest Material - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Frontiers | The Crystallinity Control of Polymer Donor Materials for High-Performance Organic Solar Cells [frontiersin.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of donor–acceptor copolymers based on anthracene derivatives for polymer solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. A linear non-halogenated polymer donor via Suzuki–Miyaura coupling for organic solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Star-branched polymer donors enabling high-performance organic solar cells with superior flexibility and intrinsic stretchability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A low cost and high performance polymer donor material for polymer solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,4-Dibromo-6-fluoropyridin-3-ol
Last Updated: January 7, 2026
Introduction
Welcome to the technical support center for the purification of 2,4-Dibromo-6-fluoropyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar halogenated pyridine compounds. The following sections provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the scientific rationale and practical steps needed to overcome purification hurdles and ensure the high purity of your final product.
Core Principles of Purification
The successful purification of this compound hinges on exploiting the physicochemical differences between the target molecule and potential impurities. The presence of a hydroxyl group imparts acidic character, while the pyridine nitrogen provides a basic site. These features, along with polarity differences imparted by the halogen substituents, are the primary levers for separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The byproduct profile largely depends on the synthetic route, particularly the bromination step of a 6-fluoropyridin-3-ol precursor. Common impurities may include:
-
Monobrominated species: 2-Bromo-6-fluoropyridin-3-ol or 4-Bromo-6-fluoropyridin-3-ol resulting from incomplete bromination.
-
Over-brominated species: Tribrominated pyridinols, where bromination occurs at an additional position on the ring.
-
Isomeric byproducts: Impurities arising from the bromination of constitutional isomers of the starting material.
-
Starting material: Unreacted 6-fluoropyridin-3-ol.
-
Dehalogenated species: Byproducts formed through reductive dehalogenation during workup or purification.
Q2: My crude product is a dark, oily residue. What is the likely cause and initial purification step?
A2: A dark, oily crude product often indicates the presence of polymeric impurities or colored byproducts formed under harsh reaction conditions, such as elevated temperatures during bromination[1][2].
Initial Recommended Action: An acid-base extraction is an excellent first step to isolate the desired phenolic product from neutral organic impurities and polymeric material.[3][4] Dissolve the crude material in a suitable organic solvent like ethyl acetate or diethyl ether and wash with an aqueous basic solution (e.g., 1 M sodium bicarbonate) to deprotonate the hydroxyl group, transferring your product into the aqueous layer as its phenolate salt. The organic layer containing neutral impurities can then be discarded. Acidifying the aqueous layer will precipitate your purified product.
Q3: I'm seeing significant peak tailing when analyzing my purified this compound by HPLC. What's causing this?
A3: Peak tailing for pyridine-containing compounds in reverse-phase HPLC is a frequent issue. It is often caused by the interaction of the basic pyridine nitrogen with residual acidic silanol groups on the silica-based stationary phase of the HPLC column.[5]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with an additive like formic acid or trifluoroacetic acid will protonate the pyridine nitrogen, minimizing its interaction with silanol groups.[5]
-
Use of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.[5]
-
Alternative Stationary Phase: Consider using a column with a different stationary phase, such as one with end-capping or a phenyl-hexyl phase, which can offer different selectivity and reduced silanol interactions.[5]
Troubleshooting Guides
Scenario 1: Incomplete Separation of Monobrominated Impurities by Column Chromatography
You've performed column chromatography on your crude this compound, but TLC and ¹H NMR analysis of the collected fractions show co-elution with a monobrominated species.
Root Cause Analysis:
The polarity difference between the desired dibrominated product and the monobrominated impurity may not be sufficient for complete separation with the chosen solvent system.
Workflow for Improved Separation:
Caption: Decision workflow for optimizing chromatographic separation.
Detailed Protocol: Optimizing Column Chromatography
-
Gradient Elution: If you are using isocratic elution, switch to a shallow gradient. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. This can help to resolve closely eluting spots.
-
Solvent System Modification: Experiment with different solvent systems. For instance, adding a small amount of dichloromethane or toluene to your hexane/ethyl acetate mobile phase can alter the selectivity of the separation.
-
Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel and load the dry powder onto the top of your column. This can lead to sharper bands and better separation.
Scenario 2: Low Recovery After Acid-Base Extraction
After performing an acid-base extraction to purify your this compound, you experience a significant loss of product.
Root Cause Analysis:
Several factors could contribute to low recovery:
-
Incomplete protonation/deprotonation: The pH of the aqueous layers may not have been sufficiently adjusted.
-
Emulsion formation: A stable emulsion between the organic and aqueous layers can trap the product.
-
Product solubility: The protonated or deprotonated form of your compound may have some solubility in the "wrong" phase.
Troubleshooting Protocol: Improving Extraction Efficiency
-
pH Monitoring: Use pH paper or a pH meter to ensure the aqueous layer is sufficiently basic (pH > 9) during the initial extraction and sufficiently acidic (pH < 4) during the final precipitation step.
-
"Back-Washing": After separating the initial basic aqueous layer, "back-wash" it with a fresh portion of the organic solvent to recover any dissolved neutral impurities.[3] Conversely, after neutralizing the aqueous layer, extract it multiple times with the organic solvent to ensure full recovery of the precipitated product.
-
Breaking Emulsions: If an emulsion forms, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling. In persistent cases, filtering the emulsified layer through a pad of Celite® can be effective.
-
Solvent Choice: Ensure your organic solvent is appropriate. Dichloromethane or ethyl acetate are common choices.
Data Summary Table
| Compound | Putative Molecular Weight ( g/mol ) | Key Differentiating Feature | Likely Purification Challenge | Recommended Technique |
| This compound | 271.88 | Target Molecule | - | Primary: Acid-Base Extraction, Secondary: Column Chromatography/Recrystallization |
| 2-Bromo-6-fluoropyridin-3-ol | 192.98 | Less Brominated | Co-elution with product | Fine-tuned Column Chromatography |
| Unreacted Starting Material | Varies | More Polar | May remain in aqueous phase | Ensure complete reaction |
| Over-brominated Species | 350.78 | More Brominated, Less Polar | Elutes close to product | Gradient Column Chromatography |
Visualization of Purification Strategy
Caption: General purification workflow for this compound.
References
- University of Colorado, Boulder. (n.d.). Acid-Base Extraction.
- Wikipedia. (2023). Acid-base extraction.
- BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Erotic Solvents and Separation Study Using a Centrifugal Extractor.
- JTI. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE).
- Reddit. (2024). Removing Pyridine : r/chemistry.
- Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.
- National Center for Biotechnology Information. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates.
- ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
Sources
Technical Support Center: Synthesis of 2,4-Dibromo-6-fluoropyridin-3-ol
Welcome to the technical support center for the synthesis of 2,4-Dibromo-6-fluoropyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. The following troubleshooting guide and frequently asked questions are based on established principles of heterocyclic chemistry and practical laboratory experience.
Troubleshooting Guide & FAQs
Question 1: I am having trouble with the initial bromination of 6-fluoropyridin-3-ol. My reaction is yielding a mixture of products with low conversion to the desired dibrominated compound. What are the likely causes and how can I improve the selectivity?
Answer:
Achieving selective dibromination of 6-fluoropyridin-3-ol requires careful control of reaction conditions. The hydroxyl group is a strong activating ortho-, para-director, while the fluorine at position 6 is a deactivating ortho-, para-director. This electronic push-pull dictates that bromination will preferentially occur at the 2 and 4 positions. However, several factors can lead to a mixture of mono-brominated, di-brominated, and starting material.
Potential Causes and Solutions:
-
Insufficient Brominating Agent: If you are observing significant amounts of starting material and mono-brominated species, you may not be using enough of the brominating agent.
-
Recommendation: Ensure you are using at least two equivalents of the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine). It is often beneficial to use a slight excess (e.g., 2.1-2.2 equivalents) to drive the reaction to completion.
-
-
Reaction Temperature Too Low: The activation energy for the second bromination may not be reached if the temperature is too low, leading to an accumulation of the mono-brominated intermediate.
-
Recommendation: Gradually increase the reaction temperature. If you are running the reaction at room temperature, consider gently heating it to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature.
-
-
Poor Solvent Choice: The choice of solvent can significantly impact the solubility of the reactants and the reaction rate.
-
Recommendation: Acetic acid or a mixture of acetic acid and water is often effective for the bromination of hydroxypyridines. For less reactive starting materials, a more polar solvent like N,N-dimethylformamide (DMF) can be used, but be mindful of potential side reactions at higher temperatures.
-
Experimental Protocol: Optimized Dibromination of 6-fluoropyridin-3-ol
-
Dissolve 6-fluoropyridin-3-ol (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add N-bromosuccinimide (2.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice water and collect the precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the crude this compound.
Question 2: My main product is the desired this compound, but I am struggling with purification. What are the common impurities and the best methods to remove them?
Answer:
Purification of polyhalogenated pyridinols can be challenging due to their similar polarities and potential for co-precipitation. The most common impurities are mono-brominated intermediates and potentially over-brominated products.
Common Impurities:
-
2-Bromo-6-fluoropyridin-3-ol and 4-Bromo-6-fluoropyridin-3-ol: These are the primary impurities if the reaction does not go to completion.
-
Starting Material (6-fluoropyridin-3-ol): Residual starting material will be present if the reaction is incomplete.
-
Isomeric Dibromo Products: While less common due to the directing effects, minor amounts of other dibromo isomers may form.
Purification Strategies:
| Method | Description | Advantages | Disadvantages |
| Recrystallization | The crude product can often be purified by recrystallization from a suitable solvent system. | Scalable and can be very effective for removing minor impurities. | Finding an appropriate solvent can be challenging. Product loss can occur. |
| Column Chromatography | Silica gel chromatography using a gradient of ethyl acetate in hexanes is a reliable method. | High resolution and effective for separating closely related compounds. | Can be time-consuming and requires larger volumes of solvent for scale-up. |
Recommended Recrystallization Solvents:
-
Ethanol/Water
-
Methanol/Water
-
Toluene
-
Ethyl Acetate/Hexanes
Question 3: I am observing the formation of a significant amount of a dark, tarry byproduct in my bromination reaction. What is causing this and how can I prevent it?
Answer:
The formation of dark, insoluble byproducts is often indicative of over-bromination and subsequent decomposition, or side reactions involving the solvent.
Potential Causes and Solutions:
-
Excessive Reaction Temperature: High temperatures can promote unwanted side reactions and decomposition of the product.
-
Recommendation: Maintain a controlled temperature throughout the reaction. For highly activated systems, it may be necessary to run the reaction at or below room temperature.
-
-
Use of Elemental Bromine: While effective, elemental bromine (Br₂) is highly reactive and can lead to over-bromination and the formation of polymeric byproducts, especially in the presence of light.[1][2]
-
Recommendation: Use a milder brominating agent such as N-bromosuccinimide (NBS). NBS provides a slow, controlled release of bromine, which can significantly reduce the formation of byproducts.
-
-
Reaction with Solvent: Certain solvents can react with the brominating agent or the reaction intermediates, leading to colored impurities.
-
Recommendation: Use a relatively inert solvent such as acetic acid or dichloromethane. Avoid solvents that are susceptible to oxidation or bromination.
-
Visualizing the Synthetic Pathway and Troubleshooting
To aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate the reaction pathway and a troubleshooting workflow.
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting guide for low yield.
References
- CN102898358A - Preparation method of fluoropyridine compounds - Google P
- G. B. Barlin and W. V. Brown, "Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution," Canadian Journal of Chemistry, vol. 47, no. 1, pp. 151-159, 1969.
- O. S. Tee and M. Paventi, "Kinetics and Mechanism of Bromination of 2-Pyridone and," The Journal of Organic Chemistry, vol. 46, no. 21, pp. 4172-4176, 1981.
- M. R. Ashcroft and H. M. R. Hoffmann, "BICYCLIC KETONES FOR THE SYNTHESIS OF TROPINOIDS: 2α,4α-DIMETHYL-8-OXABICYCLO[3.2.1]OCT-6-EN-3-ONE," Organic Syntheses, vol. 58, p. 17, 1978. (General organic synthesis procedures).
- CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone - Google Patents. (URL not available)
Sources
Technical Support Center: Navigating Common Side Reactions in Polyhalogenated Pyridine Chemistry
Welcome to the technical support center dedicated to the intricate world of polyhalogenated pyridine chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with these versatile, yet often unpredictable, building blocks. Here, we move beyond simple protocols to delve into the mechanistic underpinnings of common side reactions, offering not just solutions but a deeper understanding of the chemistry at play. Our goal is to empower you with the knowledge to anticipate, troubleshoot, and control your reactions for more efficient and successful outcomes.
This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) addressing specific issues encountered during the synthesis and functionalization of polyhalogenated pyridines.
I. The "Halogen Dance": Unwanted Halogen Migration
One of the most frequently encountered and perplexing side reactions in the chemistry of polyhalogenated pyridines is the "halogen dance," also known as halogen scrambling or migration.[1][2] This rearrangement can lead to a complex mixture of isomers, complicating purification and significantly reducing the yield of the desired product.
Question 1: I am attempting a low-temperature lithiation of a brominated pyridine to introduce a substituent, but I'm observing the formation of isomeric products where the bromine atom has moved. What is happening and how can I prevent it?
Answer: You are likely observing a classic case of the base-catalyzed halogen dance (BCHD).[1] This phenomenon is particularly prevalent when using strong bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) on bromo- and iodopyridines.[1]
Causality: The "Why" Behind the Dance
The halogen dance is a thermodynamically driven process that proceeds through a series of deprotonation and halogenation steps.[2] Here's a step-by-step mechanistic explanation:
-
Initial Deprotonation: The strong base deprotonates the pyridine ring, typically at a position ortho to a directing group or at the most acidic proton, to form a lithiated intermediate.
-
Halogen Transfer: This lithiated species can then act as a nucleophile, abstracting a halogen from another molecule of the starting material (or another halogenated species in the reaction mixture). This results in a dihalogenated intermediate and a new lithiated species where the original halogen was.
-
Isomerization: This process can continue, leading to a cascade of halogen migrations until a thermodynamically more stable isomer is formed. The reaction is driven by the formation of the most stable lithiated intermediate.
Troubleshooting Protocol: Suppressing the Halogen Dance
Here is a systematic approach to minimize or eliminate this unwanted side reaction:
1. Temperature Control is Critical:
-
Rationale: The rate of metalation is highly temperature-dependent. At lower temperatures, the rate of lithiation is slowed, increasing the simultaneous presence of both metalated and unmetalated species, which is a prerequisite for the halogen dance.[2]
-
Actionable Step: While counterintuitive for many low-temperature reactions, consider performing the lithiation at a slightly higher temperature (e.g., -40 °C instead of -78 °C). This can accelerate the trapping of the initially formed lithiated species before it has a chance to rearrange. However, be mindful of the stability of your lithiating agent at higher temperatures.[2]
2. Choice of Base and Order of Addition:
-
Rationale: The nature of the base and the reaction setup can significantly influence the outcome.
-
Actionable Steps:
-
Inverse Addition: Instead of adding the base to your pyridine solution, try adding your pyridine solution to the base. This ensures that the pyridine is immediately consumed by an excess of the base, minimizing the coexistence of lithiated and non-lithiated species.
-
Alternative Bases: For sensitive substrates, consider using milder bases such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or performing a halogen-metal exchange with reagents like n-BuLi or i-PrMgCl·LiCl at low temperatures, which can sometimes be more selective than deprotonation.[3]
-
3. The Role of the Electrophile:
-
Rationale: The speed at which the lithiated intermediate is trapped by an electrophile is a key factor. A "fast" electrophile can intercept the desired intermediate before it undergoes the halogen dance.[2]
-
Actionable Steps:
-
Use "Fast" Electrophiles: Simple electrophiles like aldehydes, ketones, or CO2 are generally considered "fast."
-
Pre-complexation: In some cases, pre-mixing the lithiating agent with a Lewis acid (e.g., ZnCl2, MgBr2·OEt2) after the initial lithiation can generate a more stable organometallic species that is less prone to the halogen dance before adding the electrophile.
-
| Parameter | Condition Favoring Halogen Dance | Recommended Action to Suppress Halogen Dance |
| Temperature | Low temperatures (-78 °C) that slow down trapping | Increase temperature slightly (e.g., -40 °C) or perform a rapid quench. |
| Base Addition | Slow addition of base to the pyridine | Inverse addition (add pyridine to the base). |
| Electrophile | "Slow" reacting electrophiles | Use "fast" electrophiles (e.g., aldehydes, ketones). |
II. Challenges in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of pyridine functionalization. However, achieving the desired regioselectivity and avoiding common pitfalls can be challenging.
Question 2: I am trying to perform a nucleophilic aromatic substitution on a polyfluorinated pyridine, expecting the fluorine at the 4-position to be substituted. However, I am getting a mixture of products with substitution at the 2- and 4-positions. Why is this happening?
Answer: The regioselectivity of SNAr on the pyridine ring is governed by the stability of the intermediate Meisenheimer complex.[4] Nucleophilic attack is favored at the 2- and 4-positions because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, which is a stabilizing interaction.[5]
Causality: The "Why" Behind SNAr Regioselectivity
-
Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen atom makes the ring electron-deficient, particularly at the C-2, C-4, and C-6 positions. This renders these positions susceptible to nucleophilic attack.[5][6]
-
Intermediate Stability: When a nucleophile attacks at the C-2 or C-4 position, a resonance structure can be drawn where the negative charge resides on the nitrogen atom. This is a highly stabilizing contributor to the overall resonance hybrid of the Meisenheimer complex. Attack at the C-3 position does not allow for this stabilization.[5]
Troubleshooting Protocol: Achieving Regiocontrol in SNAr
1. Leveraging Steric Hindrance:
-
Rationale: While electronic factors favor both C-2 and C-4, steric hindrance can be used to direct the nucleophile to the less hindered position.
-
Actionable Step: If your starting material has a bulky substituent at the 3-position, nucleophilic attack at the 2-position will be disfavored. Conversely, a bulky group at the 2-position can direct attack to the 4-position.
2. Modulating Reaction Conditions:
-
Rationale: The solvent and temperature can influence the selectivity of the reaction.
-
Actionable Steps:
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are commonly used for SNAr reactions as they solvate the cation of the nucleophile's salt, making the nucleophile more reactive. Experimenting with different solvents can sometimes subtly alter the regioselectivity.
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity by favoring the kinetically controlled product.
-
3. Use of Protecting/Directing Groups:
-
Rationale: The formation of a pyridine N-oxide dramatically changes the electronic properties of the ring, making the 2- and 4-positions even more electron-deficient and susceptible to nucleophilic attack.[7][8]
-
Actionable Step: Consider converting your pyridine to the corresponding N-oxide. This can enhance the reactivity and in some cases, improve the regioselectivity of the subsequent SNAr reaction. The N-oxide can be removed later by reduction.
Question 3: My SNAr reaction with a polychloropyridine is very sluggish, even at high temperatures. What can I do to improve the reaction rate?
Answer: The reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I, which is the opposite of what is observed in SN1 and SN2 reactions.[9] This is because the rate-determining step is the initial attack of the nucleophile on the ring, not the departure of the leaving group. The high electronegativity of fluorine makes the carbon to which it is attached more electrophilic and thus more susceptible to nucleophilic attack.[4]
Troubleshooting Protocol: Enhancing SNAr Reactivity
1. Activating the Ring:
-
Rationale: The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group will accelerate the reaction by stabilizing the negative charge in the Meisenheimer intermediate.[4]
-
Actionable Step: If possible, choose a starting material with an EWG (e.g., -NO2, -CN, -CF3) positioned to activate your desired reaction site.
2. Choice of Nucleophile and Base:
-
Rationale: A more potent nucleophile will react faster. The choice of base is also crucial, especially if the nucleophile is generated in situ.
-
Actionable Steps:
-
Stronger Nucleophiles: If using an alcohol, consider deprotonating it first with a strong base like NaH or KH to form the more nucleophilic alkoxide.
-
Phase-Transfer Catalysis: For reactions involving a solid-liquid interface (e.g., K2CO3 in an organic solvent), a phase-transfer catalyst (e.g., a quaternary ammonium salt) can shuttle the nucleophilic anion into the organic phase, accelerating the reaction.
-
3. Metal-Free Amination:
-
Rationale: For the introduction of amine nucleophiles, traditional methods often require harsh conditions. Newer, base-promoted methods can be more efficient.
-
Actionable Step: Consider using a base like NaOtBu in the presence of DMF and water, which has been shown to facilitate the selective amination of polyhalogenated pyridines under relatively mild conditions.[10][11]
III. Hydrodehalogenation: An Unwanted Reduction
During transition-metal-catalyzed cross-coupling reactions, the unexpected loss of a halogen atom and its replacement with a hydrogen atom (hydrodehalogenation) can be a significant side reaction.[12][13]
Question 4: I am performing a Suzuki coupling on a dichloropyridine, intending to substitute only one chlorine atom. However, I am observing a significant amount of the monochloropyridine as a byproduct. What is causing this hydrodehalogenation?
Answer: Hydrodehalogenation in the context of cross-coupling reactions is often a result of the catalytic cycle being intercepted by a hydride source. This can originate from various components in your reaction mixture.
Causality: The "Why" Behind Hydrodehalogenation
-
Hydride Sources: Potential hydride sources include solvents (e.g., isopropanol, ethanol), bases (e.g., formate salts), or even the boronic acid reagent itself (via β-hydride elimination from alkylboronic acids or hydrolysis).
-
Mechanism: The palladium catalyst, after oxidative addition to the C-X bond, can undergo a competing reaction with a hydride donor instead of the intended transmetalation with the boronic acid. Subsequent reductive elimination then releases the hydrodehalogenated product.
Troubleshooting Protocol: Minimizing Hydrodehalogenation
1. Scrutinize Your Reagents and Solvents:
-
Rationale: The most direct way to prevent hydrodehalogenation is to eliminate the source of hydrides.
-
Actionable Steps:
-
Solvents: Use anhydrous, aprotic solvents such as toluene, dioxane, or THF instead of alcohols.
-
Bases: Employ bases that are not hydride donors, such as K3PO4, Cs2CO3, or K2CO3. Avoid formates or borohydrides unless they are the intended reagent.
-
Boronic Acids: Ensure your boronic acid is pure and free from residual borane species.
-
2. Optimize Reaction Conditions:
-
Rationale: The kinetics of the desired cross-coupling versus the side reaction can be influenced by temperature and catalyst choice.
-
Actionable Steps:
-
Temperature: Lowering the reaction temperature may favor the desired pathway.
-
Catalyst and Ligand: The choice of ligand can significantly impact the stability and reactivity of the palladium intermediate. Experiment with different phosphine ligands (e.g., SPhos, XPhos, RuPhos) as they can influence the relative rates of transmetalation and reductive elimination.[14]
-
3. Water Management:
-
Rationale: While some cross-coupling reactions benefit from the presence of water, excess water can lead to the hydrolysis of boronic acids, which can be a source of hydrides.
-
Actionable Step: Use anhydrous conditions and reagents. If your protocol requires an aqueous base, use degassed water and ensure the amount is carefully controlled.
IV. Frequently Asked Questions (FAQs)
Q1: Can I use Vicarious Nucleophilic Substitution (VNS) to functionalize a polyhalogenated pyridine?
A1: Yes, but with caution. VNS allows for the substitution of a hydrogen atom with a nucleophile bearing a leaving group.[15][16] On a polyhalogenated pyridine, VNS will compete with SNAr. Since nucleophilic attack is generally faster at positions occupied by hydrogen than at those with halogens, VNS can be a viable pathway.[17] However, the outcome will depend on the specific substrate, nucleophile, and reaction conditions. Careful optimization is required to favor VNS over SNAr or vice versa.
Q2: I'm observing the formation of oligomeric or polymeric material in my lithiation reaction. What could be the cause?
A2: The formation of oligomers suggests that the lithiated pyridine intermediate is reacting with the starting material. This is a known issue with electron-deficient N-heterocycles.[3] To mitigate this, use very low temperatures, ensure rapid trapping with your electrophile, and consider using inverse addition as described in the "Halogen Dance" section.
Q3: Is it possible for the pyridine ring to open during a reaction?
A3: Ring-opening of the pyridine ring is generally not a common side reaction under typical synthetic conditions. However, highly activated pyridinium salts (e.g., Zincke salts) can undergo ring-opening upon reaction with nucleophiles.[18] Additionally, certain strained or highly functionalized pyridines might be susceptible to ring-opening under specific, often harsh, reaction conditions.[19][20]
References
- Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, 65(8), 2005-2012. [Link]
- Wikipedia. (n.d.). Halogen dance rearrangement.
- Ahrens, S., et al. (2019). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification.
- Duan, X.-F., & Zhang, Z.-B. (2005). Recent progress of halogen-dance reactions in heterocycles.
- Wang, L., et al. (2019).
- Guo, X., et al. (2018). Hydrodehalogenation of Polyhalogenated Aromatics Catalyzed by NiPd Nanoparticles Supported on Nitrogen-Doped Graphene. ChemSusChem. [Link]
- Mąkosza, M., & Winiarski, J. (1984). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research. [Link]
- Wikipedia. (n.d.). Vicarious nucleophilic substitution.
- Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS).
- Knochel, P. (2008). Cross-Coupling Reactions of Polyhalogenated Heterocycles.
- Powers, K. M., & Anderson, K. W. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]
- Bunnett, J. F. (1996). Base-catalyzed halogen dance, and other reactions of aryl halides. Accounts of Chemical Research. [Link]
- Pearson, D. L., et al. (2019). Synthesis of a dihalogenated pyridinyl silicon rhodamine for mitochondrial imaging by a halogen dance rearrangement. Beilstein Journal of Organic Chemistry. [Link]
- Nielsen, M. K., et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]
- Guo, X., et al. (2018). Hydrodehalogenation of Polyhalogenated Aromatics Catalyzed by NiPd Nanoparticles Supported on Nitrogen-Doped Graphene.
- Bellina, F., & Rossi, R. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews. [Link]
- Mąkosza, M., & Wojciechowski, K. (2001). Vicarious Nucleophilic Substitution of Hydrogen. CHIMIA. [Link]
- Roy, A., et al. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. PubMed. [Link]
- Keeffe, J. R., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry. [Link]
- Wang, L., et al. (2019).
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Knochel, P., & Mosrin, M. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
- Procter, D. J., et al. (2022).
- Wang, Y., et al. (2020). Pyridine-catalyzed ring-opening reaction of cyclopropenone with bromomethyl carbonyl compounds toward furan-2(5H)-ones.
- Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Wikipedia. (n.d.). Pyridine.
- Chen, G., et al. (2012). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo... PubMed. [Link]
- Slideshare. (n.d.). Pyridine - Syntheis, Reactions and Medicinal uses.
- Li, J., et al. (2016). Sequential Ring-Opening and Ring-Closing Reactions for Converting para-Substituted Pyridines into meta-Substituted Anilines. Semantic Scholar. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 3. znaturforsch.com [znaturforsch.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Pyridine - Syntheis, Reactions and Medicinal uses | PPTX [slideshare.net]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. Hydrodehalogenation of Polyhalogenated Aromatics Catalyzed by NiPd Nanoparticles Supported on Nitrogen-Doped Graphene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.kuleuven.be [chem.kuleuven.be]
- 16. Vicarious nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 17. chimia.ch [chimia.ch]
- 18. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyridine-catalyzed ring-opening reaction of cyclopropenone with bromomethyl carbonyl compounds toward furan-2(5H)-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Sequential Ring-Opening and Ring-Closing Reactions for Converting para-Substituted Pyridines into meta-Substituted Anilines. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Stability of 2,4-Dibromo-6-fluoropyridin-3-ol
Welcome to the technical support guide for 2,4-Dibromo-6-fluoropyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in various solvents. Understanding and managing its stability is critical for ensuring the integrity of your experiments, from storage and handling to reaction setup and analytical measurements.
This guide is structured to address common questions and troubleshooting scenarios you may encounter. We will delve into the chemical reasoning behind its stability profile and provide actionable protocols to help you maintain the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants. Due to the presence of the hydroxyl group, the compound may be sensitive to moisture.[2] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for long-term storage or after the container has been opened. It should be kept away from strong oxidizing agents, acids, and bases, as these can promote degradation.[1]
Q2: Which solvents are recommended for dissolving this compound?
Based on the structure of the related compound 4,6-Dibromo-2-fluoropyridin-3-ol, it is anticipated that this compound will be soluble in polar organic solvents.[2] Commonly used solvents for similar halogenated pyridinols include dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). When selecting a solvent, it is crucial to consider the downstream application. For biological assays, DMSO is a common choice, but its concentration should be carefully controlled. For chemical reactions, the choice of solvent will depend on the specific reaction conditions and the compatibility of the solvent with the reagents being used.
Q3: How does the choice of a protic vs. aprotic solvent affect the stability of this compound?
The choice between a protic and an aprotic solvent can significantly impact the stability of this compound due to the presence of the acidic hydroxyl group and the reactive halogen substituents.
-
Protic Solvents: These solvents, such as water, methanol, and ethanol, have O-H or N-H bonds and can act as hydrogen bond donors.[3] They can also act as a source of protons.[3] While the compound may be soluble in some polar protic solvents, there is a risk of solvent-mediated reactions. For example, the hydroxyl group of the pyridinol can ionize, and the solvent can participate in nucleophilic substitution reactions, potentially displacing the bromine or fluorine atoms, especially under basic or heated conditions.
-
Aprotic Solvents: These solvents lack O-H or N-H bonds and include examples like DMSO, DMF, acetonitrile (ACN), and tetrahydrofuran (THF).[3] Polar aprotic solvents are generally preferred for dissolving and handling this compound as they are less likely to directly participate in chemical reactions with the compound.[4] However, it is important to ensure these solvents are anhydrous, as residual water can still lead to hydrolytic degradation over time.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments.
Issue 1: I am observing a change in the color of my stock solution over time. What could be the cause?
A change in the color of a stock solution is often an indicator of chemical degradation.
Potential Causes:
-
Oxidation: The pyridinol ring may be susceptible to oxidation, especially if exposed to air and light for extended periods.
-
Solvent Interaction: The solvent itself or impurities within the solvent (e.g., peroxides in aged ethers like THF) could be reacting with the compound.
-
pH Changes: Contamination with acidic or basic impurities can catalyze degradation pathways.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound fresh for each experiment.
-
Use High-Purity Solvents: Ensure that you are using anhydrous, high-purity solvents from a reputable supplier.
-
Inert Atmosphere: If you need to store solutions, even for a short period, consider degassing the solvent and storing the solution under an inert atmosphere (argon or nitrogen).
-
Protect from Light: Store solutions in amber vials or wrap the container with aluminum foil to protect them from light.
-
Analytical Confirmation: Use analytical techniques such as LC-MS or NMR to analyze the discolored solution and identify any potential degradation products.
Issue 2: My reaction is not proceeding as expected, and I suspect the starting material has degraded. How can I check its purity?
If you suspect degradation of your starting material, it is crucial to verify its purity before proceeding with your experiments.
Purity Assessment Workflow:
Caption: Workflow for assessing the purity of this compound.
Step-by-Step Protocol for Purity Assessment:
-
Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable deuterated solvent (for NMR) or a mobile phase compatible solvent (for LC-MS).
-
¹H NMR Spectroscopy:
-
Acquire a proton NMR spectrum.
-
Look for the expected aromatic and hydroxyl proton signals.
-
Integrate the peaks to determine the relative ratios of protons.
-
The presence of unexpected peaks may indicate impurities or degradation products.
-
-
LC-MS Analysis:
-
Develop a suitable liquid chromatography method to achieve good separation.
-
Inject the sample and analyze the chromatogram for the presence of multiple peaks.
-
The mass spectrometer will provide the mass-to-charge ratio of the main peak, confirming the identity of the compound, as well as any impurities.
-
Issue 3: I need to perform a reaction at an elevated temperature. Which solvent should I choose to minimize degradation?
Heating a solution of this compound increases the risk of degradation. The choice of solvent is critical in this scenario.
Solvent Selection for Elevated Temperatures:
| Solvent Class | Recommended Solvents | Rationale | Potential Issues |
| Polar Aprotic | Dioxane, Toluene, DMF (with caution) | Generally less reactive and have higher boiling points. | DMF can decompose at high temperatures to generate dimethylamine, which is basic and can react with the compound. |
| Non-Polar | Toluene, Xylenes | High boiling points and are chemically inert. | Solubility of the compound may be limited. |
| Protic | Not Recommended | High reactivity at elevated temperatures, leading to solvolysis or other side reactions. |
Experimental Protocol for Solvent Screening at Elevated Temperatures:
-
Small-Scale Tests: Set up small-scale experiments in parallel, each with a different high-boiling point aprotic solvent (e.g., dioxane, toluene).
-
Inert Atmosphere: Ensure all reactions are conducted under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Time Course Analysis: At regular intervals (e.g., 1h, 4h, 8h), take a small aliquot from each reaction mixture.
-
Quench and Analyze: Quench the aliquots by diluting them in a cold, appropriate solvent. Analyze the samples by LC-MS to monitor the disappearance of the starting material and the appearance of any degradation products.
-
Select Optimal Solvent: Based on the results, choose the solvent that shows the least amount of degradation over the required reaction time.
References
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- The Organic Chemistry Tutor. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions [Video]. YouTube.
- Towson University. (n.d.). Recommended Procedures for the Safe Storage of Chemicals in Laboratories.
Sources
Technical Support Center: Optimizing Reaction Conditions for the Functionalization of Pyridines
Welcome to the Technical Support Center for the functionalization of pyridines. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of modifying the pyridine ring. The inherent electronic properties of pyridine—namely its electron-deficient nature and the coordinating ability of the nitrogen lone pair—present unique challenges that require carefully optimized solutions.[1][2] This resource provides a systematic approach to overcoming these hurdles, ensuring your experiments are both successful and reproducible.
Section 1: Troubleshooting Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are mainstays in the synthesis of biaryl and amino-pyridine motifs. However, the pyridine nitrogen can act as a ligand for the palladium catalyst, leading to catalyst inhibition or deactivation.[3] This section addresses the most common issues encountered in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds, but its application to pyridine substrates, especially electron-deficient ones like 2-chloropyridines, is often plagued by low yields and side reactions.[3]
Frequently Asked Questions & Troubleshooting
Q1: My Suzuki-Miyaura coupling of a 2-chloropyridine is giving a very low yield or failing completely. What's the likely cause?
A1: This is a classic problem rooted in two main factors: the inertness of the C-Cl bond and catalyst inhibition by the pyridine nitrogen.
-
The "2-Pyridyl Problem": The lone pair on the nitrogen at the 2-position can chelate with the palladium catalyst, effectively sequestering it from the catalytic cycle. This is a primary cause of low reactivity.
-
Poor Oxidative Addition: The C-Cl bond is strong and less reactive towards oxidative addition compared to C-Br or C-I bonds. This is often the rate-limiting step.
Troubleshooting Workflow:
Sources
Technical Support Center: Troubleshooting NMR Spectra of Halogenated Pyridines
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of halogenated pyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in acquiring and interpreting NMR spectra for this important class of compounds. Halogenated pyridines are prevalent in pharmaceuticals and agrochemicals, making their precise structural characterization essential.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues, grounded in both theoretical principles and practical, field-proven insights.
Troubleshooting Guides
This section addresses specific issues you may encounter during the acquisition and interpretation of NMR spectra for halogenated pyridines.
Issue 1: Signal Broadening and Poor Resolution
Question: My ¹H or ¹³C NMR spectrum of a chloro-, bromo-, or iodo-pyridine shows broad, poorly resolved signals, especially for the carbons and protons closest to the halogen. What is causing this and how can I fix it?
Answer: This is a classic issue stemming from the quadrupolar nature of certain halogen nuclei (³⁵Cl, ³⁷Cl, ⁷⁹Br, ⁸¹Br, and ¹²⁷I).
Causality: The Quadrupolar Effect
Nuclei with a spin quantum number (I) greater than 1/2 possess a non-spherical charge distribution, resulting in an electric quadrupole moment.[3][4] This quadrupole interacts with the local electric field gradient at the nucleus. For halogenated pyridines, the covalent bond creates a significant electric field gradient.[5] This interaction provides a very efficient relaxation pathway for the halogen nucleus.[4][6]
This rapid relaxation of the halogen nucleus induces fluctuating magnetic fields that affect adjacent, J-coupled nuclei (¹H and ¹³C). This process, known as scalar relaxation of the second kind, leads to a significant shortening of the T2 relaxation time for the coupled proton and carbon nuclei, resulting in broadened signals in the NMR spectrum.[3] The effect is most pronounced for nuclei directly bonded to or in close proximity to the halogen.
Solutions:
-
Lower the Temperature: Cooling the sample can sometimes decrease the rate of quadrupolar relaxation, leading to sharper signals. However, this can also affect solubility and conformational dynamics, so it should be done judiciously.
-
Increase the Magnetic Field Strength: While it won't eliminate the problem, acquiring the spectrum on a higher field spectrometer can improve the separation of signals, making the broadened peaks easier to interpret.
-
Use a Different Halogen Isotope (If Synthetically Feasible): For chlorine, ³⁷Cl has a smaller quadrupole moment than ³⁵Cl, which can result in slightly sharper lines.[5] However, this is often not a practical solution.
-
Focus on 2D NMR Techniques: While broadening will persist, 2D experiments like HSQC and HMBC can still provide crucial connectivity information that may be obscured in the 1D spectrum.[7]
Issue 2: Complex and Overlapping Aromatic Signals
Question: My ¹H NMR spectrum of a polysubstituted halogenated pyridine shows a cluster of overlapping signals in the aromatic region (typically 7.0-9.0 ppm), making it impossible to determine coupling patterns and assign specific protons. What can I do?
Answer: Signal overlap in the aromatic region of substituted pyridines is a common challenge due to the similar electronic environments of the ring protons.[8]
Causality: Similar Chemical Environments and Complex Coupling
The protons on a pyridine ring have inherently close chemical shifts.[9][10] While halogens and other substituents introduce some dispersion, the signals often remain crowded. Furthermore, in addition to the expected ortho (³JHH, ~5-9 Hz) and meta (⁴JHH, ~1-3 Hz) couplings, you may also see smaller para (⁵JHH, ~0-1 Hz) couplings, leading to complex multiplet patterns that are difficult to resolve when they overlap.[11][12]
Solutions:
-
Optimize Experimental Conditions:
-
Higher Magnetic Field: If accessible, re-running the sample on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase chemical shift dispersion, potentially resolving the overlapping signals.[8]
-
Solvent Change: Changing the NMR solvent can induce differential shifts in the proton resonances. Aromatic solvents like benzene-d₆ or pyridine-d₅ can cause significant shifts (known as aromatic solvent-induced shifts or ASIS) due to specific interactions with the solute.[8][13] Solvents like acetone-d₆ or methanol-d₄ can also alter chemical shifts compared to the more common chloroform-d or DMSO-d₆.[8]
-
-
Utilize 2D NMR Techniques:
-
COSY (Correlation Spectroscopy): A COSY experiment will reveal which protons are spin-coupled to each other.[8] This is invaluable for tracing out the connectivity of the protons around the pyridine ring, even if their 1D signals are overlapped.
-
TOCSY (Total Correlation Spectroscopy): If you have an isolated spin system, a TOCSY experiment can reveal all the protons belonging to that system, even if they are not directly coupled.[7][8]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, which is a powerful tool for assignment.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is essential for assigning quaternary carbons and piecing together the full molecular structure.[7]
-
Workflow for Resolving Overlapping Signals
Caption: A standard workflow for preparing a high-quality NMR sample.
Q2: What are the typical ¹H-¹H coupling constants (J-coupling) for protons on a pyridine ring?
A2: The coupling constants are characteristic and provide valuable structural information. Halogen substituents can slightly modify these values, but they generally fall within these ranges:
-
Ortho coupling (³J₂₃): 4.0 - 6.0 Hz
-
Ortho coupling (³J₃₄): 7.0 - 9.0 Hz
-
Meta coupling (⁴J₂₄): 1.5 - 2.5 Hz
-
Meta coupling (⁴J₂₆): < 1 Hz (often not resolved) [14]* Meta coupling (⁴J₃₅): 2.0 - 3.5 Hz
-
Para coupling (⁵J₂₅): 0.5 - 1.5 Hz
These values are approximate and can be influenced by the electronegativity and position of substituents. [8] Q3: My compound is paramagnetic, leading to very broad or unobservable NMR signals. What can I do?
A3: Paramagnetism is a significant challenge in NMR because the unpaired electrons create a strong local magnetic field, leading to extremely rapid nuclear relaxation and massive signal broadening. [15][16]* Chemical Modification: If possible, changing the oxidation state of the metal to a diamagnetic state (e.g., through reduction or oxidation) will allow for the acquisition of high-resolution NMR spectra. [8]* Alternative Characterization Methods: If NMR is not feasible, other techniques like X-ray crystallography, mass spectrometry, and EPR (Electron Paramagnetic Resonance) spectroscopy should be used for structure elucidation. [8] Q4: Can I use ¹⁹F NMR for my fluoro-pyridine?
A4: Absolutely. ¹⁹F NMR is a highly sensitive and powerful technique for fluorinated compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance. The chemical shift range is very large, making it highly sensitive to the electronic environment. You will also observe coupling between ¹⁹F and nearby ¹H and ¹³C nuclei (¹⁹F-¹H and ¹⁹F-¹³C coupling), which provides excellent structural information.
References
- MDPI. (n.d.). Characterization of Halogen Bonded Adducts in Solution by Advanced NMR Techniques.
- Canadian Science Publishing. (n.d.). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine.
- ACS Publications. (2017). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry.
- University of Leicester. (n.d.). NMR Sample Preparation.
- JEOL. (n.d.). NMR Sample Preparation.
- ACS Publications. (n.d.). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine.
- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
- University College London. (n.d.). Sample Preparation.
- Polish Academy of Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
- ACS Publications. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes.
- Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.
- NIH. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates.
- ResearchGate. (n.d.). Solid-state NMR of quadrupolar halogen nuclei.
- Canadian Science Publishing. (n.d.). THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES.
- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Fiveable. (n.d.). Advanced NMR Techniques and Applications.
- Chemistry LibreTexts. (2025). Quadrupolar Coupling.
- Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- Iowa State University. (n.d.). NMR Coupling Constants.
- RSC Publishing. (n.d.). Interpretation of the proton and nitrogen chemical shifts of pyridine and pyridinium cation. Transactions of the Faraday Society.
- Chemistry Stack Exchange. (2019). NMR in pyridine no meta splitting.
- ACS Publications. (n.d.). Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
- ACS Publications. (n.d.). Sensitivity-Enhanced Quadrupolar-Echo NMR of Half-Integer Quadrupolar Nuclei. Magnitudes and Relative Orientation of Chemical Shielding and Quadrupolar Coupling Tensors. The Journal of Physical Chemistry A.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Chemistry LibreTexts. (2025). 13.7: More Complex Spin-Spin Splitting Patterns.
- ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR.
- Science. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates.
- RSC Publishing. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics.
- PubMed Central. (2020). A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials.
- Reddit. (2022). Quadrupolar relaxation in NMR.
- ResearchGate. (n.d.). H-H and 13C-H coupling constants in pyridazine.
- University of California, Irvine. (n.d.). Coupling constants for 1H and 13C NMR.
- ResearchGate. (n.d.). 1H NMR spectra of a) pyridine macrocycle 1, b) halogen-bonded....
- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
- ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
- ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
- JoVE. (n.d.). Video: NMR Spectroscopy of Benzene Derivatives.
- Colorado State University. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.
Sources
- 1. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. acdlabs.com [acdlabs.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. par.nsf.gov [par.nsf.gov]
Technical Support Center: Purification of 2,4-Dibromo-6-fluoropyridin-3-ol
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 2,4-Dibromo-6-fluoropyridin-3-ol. This document aims to deliver expert insights and practical solutions to common challenges encountered during the purification of this and structurally similar polyhalogenated pyridine derivatives.
Introduction
This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of two bromine atoms, a fluorine atom, and a hydroxyl group on the pyridine ring offers multiple sites for further chemical modification. However, the synthesis of such polyhalogenated pyridines can often yield a mixture of products, including regioisomers and compounds with varying degrees of halogenation. Consequently, robust purification protocols are essential to obtain the desired compound with high purity. This guide provides a systematic approach to troubleshooting common purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, based on common halogenation reactions of pyridine rings, you can anticipate the following types of impurities:
-
Starting Materials: Unreacted 6-fluoropyridin-3-ol.
-
Mono-brominated Intermediates: 2-Bromo-6-fluoropyridin-3-ol and 4-Bromo-6-fluoropyridin-3-ol. The hydroxyl group is an activating group and directs ortho- and para-, while the fluorine is deactivating. The pyridine nitrogen also influences regioselectivity.
-
Over-brominated Byproducts: Tribrominated species, although less common if stoichiometry is controlled.
-
Isomeric Dibromo Products: Depending on the reaction conditions, minor amounts of other dibromo-isomers might be formed.
-
Degradation Products: Polyhalogenated pyridines can be sensitive to heat and light, potentially leading to decomposition. Discoloration (e.g., yellow or brown) can be an indicator of such impurities.[1]
Q2: My purified product is an oil and will not crystallize. What should I do?
A2: The inability to crystallize is a common issue, often caused by residual impurities that inhibit the formation of a crystal lattice. Here are several strategies to address this:
-
Purity Assessment: First, re-evaluate the purity of your "purified" oil using a high-resolution analytical technique like HPLC or LC-MS. Even small amounts of impurities can prevent crystallization.
-
Solvent Screening: A systematic screening of various solvents is crucial. The ideal recrystallization solvent will dissolve the compound when hot but have poor solubility when cold. Consider the polarity of your compound; given the hydroxyl group, moderately polar solvents are a good starting point.
-
Solvent System Exploration: If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes or petroleum ether) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, can induce crystallization.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to a supersaturated solution can initiate crystallization.
-
Alternative Purification: If recrystallization remains unsuccessful, consider alternative purification techniques like preparative HPLC or sublimation to achieve higher purity.
Q3: I am observing significant peak tailing during column chromatography. How can I improve the peak shape?
A3: Peak tailing with pyridine-containing compounds on silica gel is a frequent problem. This is primarily due to the basic nitrogen atom of the pyridine ring interacting strongly with the acidic silanol groups on the surface of the silica gel. Here’s how to mitigate this:
-
Addition of a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your mobile phase. This will neutralize the acidic sites on the silica gel and reduce the strong interaction with your compound, leading to more symmetrical peaks.
-
Use of Deactivated Silica: Consider using a deactivated (end-capped) silica gel or neutral alumina as your stationary phase.
-
Alternative Chromatography Modes: For highly polar pyridine derivatives, reverse-phase chromatography (using a C18 stationary phase and a polar mobile phase like water/acetonitrile or water/methanol) can be a more effective purification method.
Troubleshooting Guides
Issue 1: Poor Separation in Column Chromatography
Symptom: Co-elution of the desired product with impurities, resulting in broad or overlapping peaks.
Causality Analysis: The polarity of this compound is similar to its mono-brominated precursors and potential isomeric byproducts. This makes separation on standard silica gel challenging.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor chromatographic separation.
Detailed Protocol: Optimized Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot on a silica gel TLC plate.
-
Develop the plate in various solvent systems to find the optimal mobile phase for separation. Good starting points are mixtures of hexanes and ethyl acetate.
-
-
Column Preparation:
-
Choose a column with an appropriate diameter and length for your sample size.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Carefully pack the column to avoid air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
-
-
Elution:
-
Begin elution with the chosen mobile phase.
-
Collect fractions and monitor their composition by TLC.
-
A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating compounds with close Rf values.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Start with a low polarity (e.g., 95:5) and gradually increase the ethyl acetate concentration. This allows for the elution of less polar impurities first, followed by your more polar product. |
| Additive | 0.1% Triethylamine | Neutralizes acidic sites on the silica gel, preventing peak tailing. |
| Sample Loading | Dry Loading | Often provides better resolution than wet loading, especially for less soluble compounds. |
Table 1: Recommended Starting Conditions for Column Chromatography.
Issue 2: Product Decomposition During Purification
Symptom: Appearance of new, often colored, spots on the TLC plate after column chromatography or during solvent evaporation. Low overall yield.
Causality Analysis: Halogenated phenols and pyridinols can be sensitive to acidic conditions and prolonged heat. The acidic nature of silica gel can catalyze decomposition, and excessive heat during solvent removal can also lead to degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for product decomposition.
Detailed Protocol: Gentle Purification and Work-up
-
Neutralized Chromatography:
-
If using silica gel, pre-treat it by washing the column with your mobile phase containing 1% triethylamine before loading your sample.
-
-
Solvent Removal:
-
When using a rotary evaporator, maintain a water bath temperature below 40 °C.
-
For very sensitive compounds, consider removing the solvent under a stream of nitrogen at room temperature.
-
-
Storage:
-
Store the purified this compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., in a refrigerator or freezer) to prevent long-term degradation.
-
References
- BenchChem.
Sources
Technical Support Center: Monitoring Reactions with 2,4-Dibromo-6-fluoropyridin-3-ol
Welcome to the technical support center for 2,4-Dibromo-6-fluoropyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for monitoring the progress of chemical reactions involving this versatile building block. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in established chemical principles to ensure the integrity and success of your experiments.
Introduction to this compound
This compound is a polyhalogenated pyridine derivative with multiple reactive sites, making it a valuable intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical applications. The electron-withdrawing nature of the two bromine atoms and the fluorine atom significantly influences the reactivity of the pyridine ring, while the hydroxyl group offers a handle for further functionalization. Understanding how to effectively monitor reactions with this substrate is critical for optimizing reaction conditions, maximizing yields, and ensuring the purity of the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound, and how does this influence reaction monitoring?
A1: The primary reactive sites are the two bromine atoms (at C2 and C4), the fluorine atom (at C6), and the hydroxyl group (at C3). The bromine atoms are excellent leaving groups in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. The fluorine atom can also be displaced via nucleophilic aromatic substitution (SNAr), though typically under harsher conditions than the bromo groups. The hydroxyl group can undergo O-alkylation, O-acylation, or act as a directing group.
When monitoring reactions, it is crucial to know which site is expected to react. For instance, in a Suzuki coupling, you will be looking for the disappearance of the starting material and the appearance of a new product where one or both bromine atoms have been replaced by an aryl or alkyl group.
Q2: Which analytical techniques are most suitable for monitoring reactions with this compound?
A2: The choice of analytical technique depends on the specific reaction and the available instrumentation. The most common and effective methods are:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and formation of products and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile derivatives, offering both separation and mass information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can provide detailed structural information about the starting material, intermediates, and products.[1][2] 19F NMR is particularly useful for tracking reactions involving the fluorine substituent.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it a powerful tool for identifying products and impurities.
Q3: How do the electronic properties of the substituents affect the reactivity and monitoring of this molecule?
A3: The fluorine and bromine atoms are strongly electron-withdrawing, which makes the pyridine ring electron-deficient. This has several consequences:
-
Enhanced Acidity of the Hydroxyl Group: The hydroxyl proton is more acidic compared to that of a non-halogenated pyridinol. This can influence the choice of base in reactions.
-
Activation towards Nucleophilic Attack: The electron-deficient ring is more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C2, C4, C6).
-
Influence on Cross-Coupling Reactions: The electronic nature of the pyridine ring can affect the oxidative addition step in palladium-catalyzed cross-coupling reactions.[3]
When monitoring by TLC or HPLC, these electronic differences will result in distinct retention factors (Rf) or retention times for the starting material and products due to changes in polarity.
Troubleshooting Guide
Issue 1: My Suzuki-Miyaura coupling reaction is sluggish or has failed.
This is a common issue with halogenated pyridines due to the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst.
Potential Causes & Solutions:
| Cause | Explanation | Suggested Solution |
| Catalyst Inhibition | The lone pair of electrons on the pyridine nitrogen can bind to the palladium center, deactivating the catalyst. | Use bulky phosphine ligands (e.g., SPhos, XPhos) that shield the palladium and prevent pyridine coordination. |
| Inefficient Oxidative Addition | The C-Br bond on the electron-deficient pyridine ring may be less reactive towards oxidative addition, which is often the rate-limiting step. | Increase the reaction temperature, screen different palladium pre-catalysts (e.g., Pd2(dba)3), or use a more electron-rich ligand. |
| Base Incompatibility | The chosen base may not be optimal for the reaction, leading to poor activation of the boronic acid or side reactions. | Screen different bases such as K2CO3, K3PO4, or CsF. The choice of base can be critical for success. |
| Poor Solubility | The starting materials or catalyst may not be fully dissolved in the chosen solvent system. | Try a different solvent system, such as dioxane/water or toluene/water, and ensure vigorous stirring. |
Workflow for Troubleshooting a Failed Suzuki Coupling:
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Issue 2: I am observing multiple spots on my TLC plate that are difficult to identify.
Potential Causes & Solutions:
| Cause | Explanation | Suggested Solution |
| Incomplete Reaction | The reaction has not gone to completion, resulting in a mixture of starting material and product. | Allow the reaction to run for a longer time or increase the temperature. |
| Formation of Byproducts | Side reactions such as debromination, homocoupling of the boronic acid, or reaction at multiple sites can lead to byproducts. | Optimize the reaction conditions (catalyst, ligand, base, temperature) to favor the desired product. Use a less reactive boronic acid derivative if homocoupling is an issue. |
| Degradation of Starting Material or Product | The compound may be unstable under the reaction conditions or during workup. | Run the reaction at a lower temperature or for a shorter duration. Ensure the workup is performed promptly and under mild conditions. |
| TLC Artifacts | The compound may be interacting with the silica gel plate, causing streaking or multiple spots. This is common with basic pyridine compounds.[4] | Add a small amount of a basic modifier (e.g., triethylamine) to the TLC eluent to improve spot shape.[4] |
Issue 3: My NMR spectrum is complex and difficult to interpret.
Potential Causes & Solutions:
-
Presence of a Mixture: If the reaction is not clean, the 1H NMR spectrum will show a mixture of signals from the starting material, product, and byproducts. Purify a small sample for definitive characterization.
-
Complex Coupling Patterns: The protons on the pyridine ring will exhibit complex splitting patterns.
-
Signal Broadening: The hydroxyl proton may appear as a broad singlet and can exchange with residual water in the NMR solvent. Paramagnetic impurities can also cause broadening.
Tips for NMR Analysis:
-
19F NMR: This is a very powerful tool for monitoring reactions involving fluorinated compounds. The fluorine signal of the starting material will have a distinct chemical shift from that of the product.[1]
-
2D NMR: Techniques like COSY and HMBC can help to definitively assign proton and carbon signals and confirm the structure of your product.
-
Spiking: Add a small amount of the starting material to your NMR sample to see which signals increase in intensity, confirming their identity.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Spotting: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane). Use a capillary tube to spot the mixture onto the TLC plate alongside a spot of the starting material for reference.
-
Eluent Selection: A good starting eluent system is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A typical starting ratio is 7:3 hexanes:ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the starting material. Adding a small amount of triethylamine (~0.1-1%) can improve the spot shape for pyridine compounds.[4]
-
Development: Place the TLC plate in a developing chamber saturated with the eluent. Allow the solvent front to travel up the plate.
-
Visualization:
-
UV Light: View the plate under short-wave (254 nm) UV light. Aromatic compounds will appear as dark spots.
-
Staining: If spots are not visible under UV, use a suitable stain. Potassium permanganate (KMnO4) is a good general-purpose stain for oxidizable functional groups.
-
Interpreting TLC Results: The disappearance of the starting material spot and the appearance of a new spot (with a different Rf) indicates that the reaction is proceeding.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Monitoring
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions (General Starting Point):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient might be 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the starting material and product absorb (e.g., 254 nm).
-
-
Analysis: Monitor the peak area of the starting material and the product over time to determine the reaction kinetics and conversion.
Workflow for HPLC Method Development:
Sources
Technical Support Center: Regioselective Functionalization of Pyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the regioselective functionalization of pyridines. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis and modification of pyridine-containing molecules. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your research and development endeavors.
The pyridine motif is a cornerstone in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and functional materials.[1][2][3][4] However, the inherent electronic properties of the pyridine ring make its selective functionalization a persistent challenge for synthetic chemists.[3][5] This guide will dissect these challenges and offer practical, field-proven solutions.
Section 1: Understanding the Core Challenge: The Electronic Nature of Pyridine
The primary hurdle in regioselective pyridine functionalization lies in its electron-deficient nature. The electronegative nitrogen atom withdraws electron density from the aromatic ring, making it less susceptible to electrophilic aromatic substitution compared to benzene.[6][7][8][9] This electron deficiency, coupled with the basicity of the nitrogen's lone pair, dictates the reactivity patterns and often leads to a lack of selectivity.[6]
FAQ 1.1: Why is my electrophilic aromatic substitution (EAS) on pyridine failing or giving poor yields?
Answer: Standard EAS reactions like Friedel-Crafts alkylation or acylation often fail with pyridine because the Lewis acid catalyst coordinates with the basic nitrogen lone pair.[6][10] This deactivates the ring even further, hindering the desired electrophilic attack. Furthermore, electrophilic attack, when it does occur, is generally sluggish and requires harsh conditions, typically favoring the C3 position.[6][7]
Troubleshooting:
-
N-Oxide Strategy: A common and effective strategy is to first oxidize the pyridine to a pyridine N-oxide.[6][10] The N-oxide group is electron-donating, which activates the ring towards electrophilic attack, primarily at the C2 and C4 positions.[10] The N-oxide can be subsequently removed by deoxygenation.
-
Steric and Electronic Activation: Introducing electron-donating groups onto the pyridine ring can increase its reactivity towards EAS.[11] Sterically hindering the nitrogen atom can also prevent catalyst coordination, allowing the reaction to proceed.[11]
Section 2: Troubleshooting C-H Functionalization
Direct C-H functionalization is a highly desirable, atom-economical approach to modifying pyridines.[1][3] However, achieving regioselectivity among the C2, C3, and C4 positions is a significant challenge.[12]
FAQ 2.1: My C-H activation reaction is not selective and I'm getting a mixture of C2, C3, and C4 isomers. What's going wrong?
Answer: The inherent reactivity of the C-H bonds in pyridine is position-dependent. The C2 and C4 positions are electronically more susceptible to nucleophilic and radical attack due to the electron-withdrawing nature of the nitrogen atom.[6][12] Conversely, the C3 position is the most electron-rich and thus more prone to electrophilic attack, although still deactivated compared to benzene.[6] Without proper control, many C-H functionalization methods will yield mixtures of isomers.
Troubleshooting Strategies:
-
Directing Groups: The use of a directing group is a powerful strategy to achieve regioselectivity. The directing group coordinates to the metal catalyst and delivers it to a specific C-H bond, often at the ortho-position (C2 or C6).[13] While this requires additional synthetic steps for installation and removal, it offers excellent control.
-
Temporary Dearomatization: Recent strategies involve the temporary dearomatization of the pyridine ring.[3][14][15] This alters the electronic properties of the system and can enable selective functionalization at otherwise difficult-to-access positions, such as C3 (meta).
-
Catalyst and Ligand Choice: In transition-metal-catalyzed reactions, the choice of metal, ligand, and reaction conditions can significantly influence regioselectivity. For instance, palladium, rhodium, and iridium catalysts with specifically designed ligands have been shown to favor different positions.
Logical Flow for Troubleshooting C-H Functionalization Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity in pyridine C-H functionalization.
Section 3: Navigating Nucleophilic Substitutions
Pyridine's electron-deficient nature makes it more amenable to nucleophilic aromatic substitution (SNAr) than benzene, particularly at the C2 and C4 positions.[6]
FAQ 3.1: My nucleophilic substitution on an unactivated pyridine is not working. Why?
Answer: While more reactive than benzene, direct nucleophilic substitution on an unactivated pyridine ring with elimination of a hydride ion is generally difficult as hydride is a poor leaving group.[6] The Chichibabin reaction, which yields 2-aminopyridines, is a notable exception.[6]
Troubleshooting:
-
Activation via N-Functionalization: Activating the pyridine ring by N-alkylation or N-acylation to form a pyridinium salt significantly enhances its electrophilicity and susceptibility to nucleophilic attack at the C2 and C4 positions.[16]
-
Leaving Groups: The presence of a good leaving group (e.g., a halide) at the C2 or C4 position greatly facilitates SNAr reactions.
-
Organometallic Reagents: The choice of organometallic nucleophile can influence the regioselectivity of addition to N-acyl pyridinium salts, with harder nucleophiles often favoring C2 and softer nucleophiles favoring C4.[16]
Protocol: N-Acyl Pyridinium Salt Formation and Nucleophilic Addition
-
Activation: In an inert atmosphere, dissolve the pyridine substrate in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Cool the solution to 0 °C.
-
Slowly add an acyl chloride (e.g., benzoyl chloride) or chloroformate to form the N-acyl pyridinium salt in situ.
-
Nucleophilic Addition: Prepare the organometallic reagent (e.g., a Grignard reagent or an organolithium) in a separate flask under an inert atmosphere.
-
Slowly add the organometallic reagent to the solution of the N-acyl pyridinium salt at a low temperature (e.g., -78 °C).
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Section 4: Advanced Strategies and Emerging Trends
The field of pyridine functionalization is rapidly evolving, with new methods continually being developed to overcome the inherent challenges.
FAQ 4.1: I need to functionalize the C4 position selectively. What are the most reliable methods?
Answer: Selective C4 functionalization has historically been challenging. However, several innovative strategies have emerged:
-
Phosphonium Salts: Conversion of pyridines into heterocyclic phosphonium salts has been shown to be a highly regioselective method for subsequent C4 functionalization.[17]
-
Mechanochemistry: Recent advances in mechanochemistry, specifically using ball-milling to activate magnesium, have enabled the direct C4-alkylation of pyridines with excellent regioselectivity under mild, transition-metal-free conditions.[18]
-
Photocatalysis: Visible-light photocatalysis has opened new avenues for radical-based pyridine functionalization, with some methods demonstrating high C4 selectivity.[19]
Data Summary: Comparison of C4-Selective Functionalization Methods
| Method | Key Features | Advantages | Limitations |
| Phosphonium Salts | Pre-functionalization to a phosphonium salt followed by reaction. | High regioselectivity, broad substrate scope. | Requires an additional synthetic step. |
| Mechanochemistry | Ball-milling with activated magnesium. | Transition-metal-free, mild conditions, scalable. | May not be suitable for all functional groups. |
| Photocatalysis | Use of a photocatalyst and light. | Mild conditions, novel reactivity. | Can sometimes lead to mixtures of isomers. |
Experimental Workflow: Mechanochemical C4-Alkylation
Caption: General workflow for mechanochemical C4-alkylation of pyridines.
Section 5: Purification Challenges
The basicity of pyridines can sometimes complicate purification.
FAQ 5.1: I am having trouble purifying my pyridine derivative by column chromatography. The product is tailing on the silica gel.
Answer: The basic nitrogen atom of pyridine can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.
Troubleshooting:
-
Base Additive: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a reverse-phase silica gel.
-
Acid-Base Extraction: Utilize the basicity of the pyridine to your advantage. An acidic wash (e.g., dilute HCl) can be used to extract the pyridine into the aqueous layer, separating it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[20]
References
- C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]
- C-H Functionalization of Pyridines.
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines.
- Pyridine C(sp2)
- The Role of Pyridine Intermediates in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd. [Link]
- Challenges in the functionalization of pyridines.
- Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. PubMed. [Link]
- Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts.
- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals.
- Directing Group-Free Regioselective meta-C-H Functionaliz
- Pyridine CH functionaliz
- Regioselective functionalization of pyridines and other azines. Mountain Scholar. [Link]
- Selective functionalization of pyridines, diazines and pharmaceuticals via unconventional intermedi
- Pyridine. Wikipedia. [Link]
- Strategies for the meta‐C−H functionalization of pyridines.
- Recent Progresses in the Catalytic Stereoselective Dearomatiz
- Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.
- Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates.
- C-4 Regioselective Alkylation of Pyridines Driven by Mechanochemically Activated Magnesium Metal. Organic Chemistry Portal. [Link]
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Recent Advances in Direct Pyridine C-H Activation Str
- Reaction strategies for the meta-selective functionalization of pyridine through dearomatization.
- Pyridine/pyrimidine groups in C−H activation.
- Regioselective synthesis of 4-functionalized pyridines. Semantic Scholar. [Link]
- c-h-functionalization-of-pyridines. Ask this paper. [Link]
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. SpringerLink. [Link]
- Regioselective synthesis of 4-functionalized pyridines.
- The Reviews of Pyridine Chemistry ‐1968–1982.
- Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model.
- Puzzling Pyridine Problem Probed. ChemistryViews. [Link]
- Functionalization of Pyridines at the C4 Position via Metalation and Capture.
- An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*.
- Electrophilic substitution on pyridine. Química Orgánica. [Link]
- (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. [Link]
- Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts.
- EAS Reactions of Pyridine: Videos & Practice Problems. Pearson+. [Link]
- Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharma Guideline. [Link]
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 8. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 10. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. C-4 Regioselective Alkylation of Pyridines Driven by Mechanochemically Activated Magnesium Metal [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
1H and 13C NMR analysis of 2,4-Dibromo-6-fluoropyridin-3-ol
An In-Depth Guide to the ¹H and ¹³C NMR Analysis of 2,4-Dibromo-6-fluoropyridin-3-ol: A Comparative Approach
Introduction
In the landscape of modern drug discovery and materials science, halogenated heterocycles are indispensable building blocks. This compound is one such compound, offering multiple reactive sites for synthetic elaboration. Its precise structural characterization is not merely a procedural step but the very foundation upon which subsequent research is built. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive, high-resolution insight into molecular structure in the solution state.[1][2][3]
This guide provides a comprehensive framework for the complete ¹H and ¹³C NMR analysis of this compound. We will move from a predictive analysis based on foundational chemical principles to a detailed experimental protocol for data acquisition. Furthermore, we will objectively compare the utility of NMR with other key analytical techniques, providing researchers with the rationale to select the most effective methods for structural elucidation.
Predicted Spectral Analysis: A First-Principles Approach
Given the specific substitution pattern of this compound, we can predict its NMR spectra with a high degree of confidence. This predictive exercise is a crucial first step in analysis, allowing for a more targeted and efficient interpretation of experimental data.
Molecular Structure and Symmetry
The molecule lacks any plane of symmetry, rendering every carbon and proton chemically distinct. This means we expect to see one signal for the single aromatic proton (H5), one for the hydroxyl proton (OH), and five distinct signals for the pyridine ring carbons in the ¹³C NMR spectrum.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectrum
-
Aromatic Proton (H5): Protons on aromatic rings typically resonate in the δ 6.5-8.5 ppm region.[4][5][6] The electron-withdrawing nature of the adjacent fluorine atom at C6 will deshield H5, shifting it downfield. This proton will be split by the adjacent fluorine atom. Since ¹⁹F is a spin ½ nucleus, this will result in a doublet. The coupling constant for ortho H-F coupling (³JHF) is typically in the range of 6-10 Hz.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, it may appear as a broad singlet between δ 9-10 ppm. In CDCl₃, its exchange rate may be faster, leading to a broader signal or its disappearance altogether.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show five distinct signals for the aromatic carbons, as each carbon is in a unique chemical environment. The chemical shifts are influenced by the attached substituents.[7][8]
-
C2 & C4 (Carbon-Bromine): Bromine's electronegativity causes a deshielding effect, but its "heavy atom" effect can be complex. These signals are expected in the δ 110-140 ppm range.
-
C3 (Carbon-Hydroxyl): The oxygen atom will cause a significant downfield shift, likely placing this signal in the δ 145-155 ppm range.
-
C5 (Carbon-Hydrogen): This carbon is adjacent to the highly electronegative fluorine atom. Its signal will appear in the aromatic region (δ 120-140 ppm) and will exhibit a large two-bond C-F coupling (²JCF), splitting the signal into a doublet.
-
C6 (Carbon-Fluorine): This carbon will be the most deshielded due to the direct attachment of the highly electronegative fluorine atom. It is expected to appear far downfield (δ 155-165 ppm) and will show a very large one-bond C-F coupling (¹JCF), typically >200 Hz, resulting in a large doublet.[9]
Summary of Predicted NMR Data
| Nucleus | Predicted δ (ppm) | Predicted Multiplicity | Expected Coupling Constant (J) |
| ¹H | |||
| H5 | ~7.0 - 8.0 | Doublet (d) | ³JHF ≈ 6-10 Hz |
| OH | Variable (e.g., 9-10) | Broad Singlet (br s) | N/A |
| ¹³C | |||
| C2 | ~110 - 130 | Singlet (or doublet due to long-range C-F coupling) | |
| C3 | ~145 - 155 | Doublet (d) | ³JCF (small) |
| C4 | ~115 - 135 | Doublet (d) | ³JCF (small) |
| C5 | ~120 - 140 | Doublet (d) | ²JCF ≈ 20-30 Hz |
| C6 | ~155 - 165 | Doublet (d) | ¹JCF > 200 Hz |
Experimental Protocol for NMR Data Acquisition
A robust and reproducible protocol is essential for obtaining high-quality NMR data. The following steps are designed to ensure spectral integrity.
Sample Preparation: The Foundation of Quality Data
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.
Choice of Solvent:
-
DMSO-d₆ (Dimethyl sulfoxide-d₆): An excellent choice for its high dissolving power for polar compounds and its ability to slow down the exchange of the -OH proton, allowing for its clear observation. Its residual proton peak appears around δ 2.50 ppm and its carbon peaks around δ 39.5 ppm, which are unlikely to overlap with aromatic signals.[10]
-
CDCl₃ (Chloroform-d): A common and less viscous solvent, which can lead to sharper lines. However, the acidic deuterium can promote rapid exchange of the -OH proton, potentially broadening it into the baseline. Its residual proton peak is at δ 7.26 ppm, which could overlap with the aromatic signal of the analyte.[11][12]
Protocol:
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-30 mg for ¹³C NMR to ensure a good signal-to-noise ratio.[13][14]
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[15][16]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Caption: A standardized workflow for NMR sample preparation and analysis.
Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.
-
¹H NMR Acquisition:
-
Scans: 8 to 16 scans are typically sufficient.
-
Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Technique: Use proton broadband decoupling to simplify the spectrum to singlets (or doublets where C-F coupling exists) and enhance the signal via the Nuclear Overhauser Effect (NOE).[7][17]
-
Scans: Due to the low natural abundance of ¹³C (~1.1%), a higher number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[7]
-
Relaxation Delay (d1): 2-5 seconds.
-
Comparison with Alternative Analytical Techniques
While NMR is paramount for structural elucidation, a multi-technique approach provides a self-validating system, a cornerstone of trustworthy scientific practice.[18]
| Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| NMR Spectroscopy | Definitive atom connectivity, 3D structure in solution, stereochemistry. | 1-30 mg, soluble sample. Non-destructive. | Unambiguous structural detail. | Relatively low sensitivity, requires pure sample. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation patterns.[3] | Micrograms to nanograms. Destructive. | Extremely high sensitivity, confirms molecular formula and isotopic patterns (e.g., Br). | Provides no information on atom connectivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -OH, C=C, C-F).[2] | ~1 mg, solid or liquid. Non-destructive. | Fast, simple, good for identifying functional groups. | Provides a molecular "fingerprint" but no detailed structural map. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | High-quality single crystal. Non-destructive. | Gold standard for absolute structure determination. | Growing a suitable crystal can be difficult or impossible. |
Mass Spectrometry (MS)
For this compound, High-Resolution Mass Spectrometry (HRMS) would be invaluable. It would confirm the exact mass and thus the elemental formula (C₅H₂Br₂FNO). Furthermore, the distinct isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M, M+2, and M+4 pattern, providing unambiguous evidence for the presence of two bromine atoms.
Gas Chromatography-Mass Spectrometry (GC-MS)
Techniques like GC-MS can be powerful for analyzing organohalogen compounds, offering both separation and identification.[19][20] This would be particularly useful for assessing the purity of the sample before NMR analysis.
Conclusion
The structural elucidation of this compound is a task for which NMR spectroscopy is uniquely suited. Through a combination of ¹H and ¹³C NMR, one can map the complete atomic framework, confirm the substitution pattern, and gain insight into the electronic environment of the pyridine ring. While techniques like Mass Spectrometry and IR Spectroscopy provide crucial complementary data for confirming molecular formula and functional groups, only NMR offers the detailed, non-destructive analysis of connectivity required by researchers, scientists, and drug development professionals. Following the predictive and experimental guidelines laid out in this guide ensures an accurate, efficient, and robust characterization of this important chemical entity.
References
- Wiley-VCH. (2007). Supporting Information.
- ¹H-NMR and ¹³C-NMR Spectra. (n.d.).
- Cherry, L. Supporting information.
- University of California, Riverside. NMR Sample Preparation.
- NMR Sample Preparation. (n.d.).
- University College London. Sample Preparation.
- Organomation. NMR Sample Preparation: The Complete Guide.
- University of Alberta. NMR Sample Preparation.
- Hashimoto, S., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 22(22), 17996-18005.
- ResearchGate. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
- Sigma-Aldrich. NMR Solvents.
- Intertek. Molecular Structure Characterisation and Structural Elucidation.
- KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I.
- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
- ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e).
- Common NMR Solvents - Reference Data. (n.d.).
- Oregon State University. ¹³C NMR Chemical Shifts.
- Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart.
- JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives.
- Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
- Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2993-2998.
- Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.
- Lecture outline 1H NMR spectra of aromatic compounds. (n.d.).
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
- YouTube. (2021, March 24). Interpreting Aromatic NMR Signals.
- 4. 13C NMR Spectroscopy. (n.d.).
Sources
- 1. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. amherst.edu [amherst.edu]
- 7. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. rsc.org [rsc.org]
- 10. chem.washington.edu [chem.washington.edu]
- 11. labs.chem.byu.edu [labs.chem.byu.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 14. organomation.com [organomation.com]
- 15. sites.bu.edu [sites.bu.edu]
- 16. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. jchps.com [jchps.com]
- 19. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Confirming the Molecular Weight of 2,4-Dibromo-6-fluoropyridin-3-ol: A Comparative Guide to Mass Spectrometry Techniques
For Immediate Publication
This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the precise molecular weight confirmation of 2,4-Dibromo-6-fluoropyridin-3-ol, a halogenated pyridinol of interest to researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of mass spectrometry in the context of poly-halogenated aromatic compounds, present a detailed experimental protocol, and offer insights into the interpretation of the resulting data.
The Analytical Imperative: Why Mass Spectrometry for Molecular Weight Confirmation?
In the synthesis and development of novel chemical entities, unambiguous confirmation of the molecular weight is a critical checkpoint. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering exceptional sensitivity and accuracy.[1][2] For a molecule like this compound, with its multiple halogen atoms, mass spectrometry provides a distinctive isotopic signature that serves as a powerful diagnostic tool for structural confirmation.[3]
The chemical structure of this compound is C₅H₂Br₂FNO. The theoretical monoisotopic mass is 268.8538 g/mol . The presence of two bromine atoms is of particular significance due to their unique natural isotopic abundance. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which exist in an approximate 1:1 ratio.[3][4] This results in a characteristic isotopic pattern in the mass spectrum, where ions containing two bromine atoms will exhibit a distinctive M, M+2, and M+4 peak cluster with an approximate intensity ratio of 1:2:1.[5][6] This isotopic "fingerprint" is a powerful confirmation of the presence and number of bromine atoms in the molecule.
A Comparative Analysis of Ionization Techniques
The choice of ionization technique is paramount for the successful mass spectrometric analysis of a given compound. For this compound, a polar pyridinol, two primary techniques warrant consideration: Electrospray Ionization (ESI) and Electron Ionization (EI).
-
Electrospray Ionization (ESI): A soft ionization technique, ESI is well-suited for polar and thermally labile molecules.[7] It typically generates protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation.[7] This is highly advantageous for unambiguous molecular weight determination. For this compound, with its hydroxyl group and pyridine nitrogen, ESI in both positive and negative ion modes is expected to be effective. The positive ion mode would likely produce the [C₅H₃Br₂FNO]⁺ ion, while the negative ion mode would generate the [C₅HBr₂FNO]⁻ ion. The minimal fragmentation associated with ESI ensures that the molecular ion cluster is the most prominent feature in the spectrum, simplifying data interpretation.
-
Electron Ionization (EI): A hard ionization technique, EI bombards the analyte with high-energy electrons, leading to the formation of a radical cation (M⁺•) and extensive fragmentation.[7] While this fragmentation provides valuable structural information, it can sometimes lead to a weak or absent molecular ion peak, complicating molecular weight confirmation.[7] However, for aromatic compounds, the molecular ion peak is often still prominent. The fragmentation pattern in EI can offer confirmatory evidence of the compound's structure. For this compound, characteristic losses of bromine atoms, CO, and HF could be expected.
For the primary goal of molecular weight confirmation, Electrospray Ionization is the recommended technique due to its gentle nature and the high likelihood of observing an intense molecular ion cluster with the characteristic isotopic pattern of two bromine atoms.
Experimental Protocol: High-Resolution Mass Spectrometry of this compound
This protocol outlines the steps for acquiring a high-resolution mass spectrum of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
- From the stock solution, prepare a working solution of 10 µg/mL by diluting with the mobile phase.
2. Liquid Chromatography Parameters:
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating the analyte from potential impurities.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 2 µL.
3. Mass Spectrometry Parameters (ESI):
- Ionization Mode: Positive and Negative.
- Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Desolvation Gas Flow: 600 L/hr (Nitrogen).
- Cone Gas Flow: 50 L/hr (Nitrogen).
- Mass Range: m/z 50-500.
- Data Acquisition: Full scan mode.
Rationale for Experimental Choices:
-
The use of a C18 column provides good retention and peak shape for this moderately polar aromatic compound.
-
Formic acid is added to the mobile phase to facilitate protonation in positive ion mode and improve chromatographic peak shape.
-
The gradient elution ensures that the compound elutes as a sharp peak, maximizing sensitivity.
-
The specified source and desolvation temperatures are optimized for efficient solvent evaporation and ion formation without inducing thermal degradation.
Data Presentation and Interpretation
The acquired mass spectrum should be analyzed for the presence of the molecular ion cluster corresponding to this compound. The following table summarizes the expected m/z values for the protonated molecule in positive ion mode.
| Ion Species | Isotopic Composition | Calculated m/z | Expected Relative Abundance |
| [M+H]⁺ | C₅H₃⁷⁹Br₂FNO | 269.8618 | ~25% |
| [M+2+H]⁺ | C₅H₃⁷⁹Br⁸¹BrFNO | 271.8598 | ~50% |
| [M+4+H]⁺ | C₅H₃⁸¹Br₂FNO | 273.8577 | ~25% |
Interpreting the Spectrum:
The hallmark of a successful analysis will be the observation of a triplet of peaks separated by approximately 2 m/z units, with the central peak being the most intense (approximately twice the height of the outer two peaks).[5][6] This 1:2:1 isotopic pattern is the definitive signature of a molecule containing two bromine atoms. High-resolution mass spectrometry will allow for the determination of the accurate mass, which should be within 5 ppm of the calculated theoretical mass for the elemental composition C₅H₃Br₂FNO⁺.
Expected Fragmentation:
While ESI is a soft ionization technique, some in-source fragmentation may occur. Potential fragment ions could arise from the loss of a bromine atom ([M+H-Br]⁺) or the hydroxyl group ([M+H-OH]⁺). In a tandem MS (MS/MS) experiment, further structural information could be obtained by isolating the molecular ion and subjecting it to collision-induced dissociation.
Workflow for Molecular Weight Confirmation
Caption: Experimental workflow for molecular weight confirmation.
Alternative and Complementary Techniques
While LC-ESI-MS is the primary recommended technique, other methods can provide complementary information:
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS with Electron Ionization (EI) can be employed. The resulting mass spectrum would provide a detailed fragmentation pattern, which can be compared to the fragmentation of similar compounds like 2,6-dibromophenol to support structural elucidation.[3][4][5] The mass spectrum of 2,6-dibromophenol shows a clear molecular ion cluster and characteristic fragmentation, providing a useful reference.[3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a mass spectrometry technique, ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectroscopy are essential complementary techniques for the complete structural elucidation of this compound.
Conclusion
The molecular weight confirmation of this compound is readily achievable using high-resolution mass spectrometry with electrospray ionization. The characteristic 1:2:1 isotopic signature arising from the two bromine atoms provides a definitive confirmation of the elemental composition. By following the detailed experimental protocol and data interpretation guidelines presented in this guide, researchers can confidently verify the molecular integrity of this and other poly-halogenated compounds, ensuring the quality and reliability of their scientific endeavors.
References
- National Institute of Standards and Technology. Phenol, 2,6-dibromo-. NIST Chemistry WebBook. [Link]
- Chemguide. mass spectra - the M+2 peak. [Link]
- Chemistry Steps. Isotopes in Mass Spectrometry. [Link]
- National Center for Biotechnology Information. 2,4-Dibromophenol. PubChem Compound Summary for CID 12005. [Link]
- ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. [Link]
- Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
- TIGP. Application of Mass Spectrometry on Small Molecule Analysis. [Link]
- National Center for Biotechnology Information. 2,6-Dibromophenol. PubChem Compound Summary for CID 11847. [Link]
- SpectraBase. 2,6-Dibromophenol - Optional[MS (GC)] - Spectrum. [Link]
- YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]
- Royal Society of Chemistry.
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]
- Hindawi. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]
- National Center for Biotechnology Information. Negative ion mass spectrometry of highly fluorinated compounds. 1.
- Doc Brown's Chemistry.
- Chemistry LibreTexts.
- National Bureau of Standards. Mass spectra of fluorocarbons. [Link]
- ResearchGate. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]
- ResearchGate. Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS. [Link]
- Amazon Web Services.
- Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
- Bioanalysis Zone. Small molecule analysis using MS. [Link]
- Chemistry LibreTexts.
- National Center for Biotechnology Information.
- National Center for Biotechnology Information.
Sources
- 1. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Phenol, 2,6-dibromo- [webbook.nist.gov]
- 4. 2,6-Dibromophenol | C6H4Br2O | CID 11847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. dspace.nm-aist.ac.tz [dspace.nm-aist.ac.tz]
- 7. 2,6-Dibromophenol(608-33-3) MS [m.chemicalbook.com]
A Strategic Guide to the Regioselective Functionalization of 2,4-Dibromo-6-fluoropyridin-3-ol
Introduction: Unlocking the Potential of a Multifunctional Scaffold
In the landscape of medicinal chemistry and materials science, polysubstituted pyridines represent a class of privileged scaffolds due to their prevalence in a myriad of biologically active molecules and functional materials.[1] The precise control over their functionalization is paramount for the systematic exploration of structure-activity relationships (SAR). 2,4-Dibromo-6-fluoropyridin-3-ol is a highly functionalized building block offering multiple distinct reaction sites. Its unique substitution pattern—two different halogens at electronically distinct, activated positions, a fluorine atom, and a hydroxyl group—presents both a challenge and an opportunity for synthetic chemists.
This guide provides an in-depth comparison of the reactivity of this compound with other halopyridines. We will dissect the electronic and steric factors governing its behavior in two major classes of transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. By understanding the underlying principles, researchers can strategically and selectively modify this versatile scaffold to accelerate discovery programs.
Pillar 1: Core Principles of Reactivity in the Pyridine Ring
The reactivity of any halopyridine is a nuanced interplay of several factors: the inherent electron deficiency of the pyridine ring, the position of the halogen relative to the ring nitrogen, the nature of the halogen itself, and the electronic influence of other substituents.[2][3]
Nucleophilic Aromatic Substitution (SNAr)
The pyridine nitrogen acts as a powerful electron-withdrawing group, rendering the ring susceptible to nucleophilic attack, a characteristic that distinguishes it from benzene.[4] This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen. Attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be stabilized by delocalization onto the electronegative nitrogen atom.[5][6] In contrast, attack at the meta positions (C3, C5) does not permit this stabilization, making these sites significantly less reactive towards nucleophiles.[5][7]
The rate-determining step in SNAr is typically the initial attack of the nucleophile.[5] Consequently, factors that increase the electrophilicity of the carbon atom bearing the leaving group will accelerate the reaction. This leads to the characteristic "element effect" for SNAr, where reactivity often follows the order F > Cl > Br > I. The high electronegativity of fluorine makes the attached carbon more electron-poor and thus more susceptible to nucleophilic attack.[8]
Palladium-Catalyzed Cross-Coupling Reactions
In contrast to SNAr, the reactivity of halopyridines in popular cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination is dictated by a different mechanistic step: oxidative addition .[1][9] This is typically the rate-determining step of the catalytic cycle, where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond.[10] The ease of this step is inversely proportional to the C-X bond strength.[1][8]
| Bond | Bond Energy (kJ/mol) | Relative Reactivity |
| C-F | ~485 | Lowest |
| C-Cl | ~339 | Low |
| C-Br | ~276 | High |
| C-I | ~240 | Highest |
| Table 1: Carbon-halogen bond dissociation energies and their correlation with reactivity in palladium-catalyzed cross-coupling reactions.[1] |
Therefore, the reactivity order for cross-coupling is the reverse of that for SNAr: I > Br > Cl >> F .[10][11] This fundamental difference allows for orthogonal reactivity, enabling chemists to perform different types of reactions selectively on a polyhalogenated scaffold.
Pillar 2: Predictive Reactivity of this compound
Based on the core principles, we can now dissect the reactivity of each position on the target molecule.
-
C6-F: This position is ortho to the nitrogen, making it highly activated for SNAr. Fluorine's high electronegativity further enhances the electrophilicity of C6. In SNAr, it is an excellent leaving group. Conversely, the strength of the C-F bond makes it extremely unreactive in palladium-catalyzed cross-coupling reactions.
-
C2-Br: This position is also ortho to the nitrogen, making it activated for SNAr. However, bromide is generally a less effective leaving group than fluoride in SNAr reactions where nucleophilic attack is rate-limiting.[5] For cross-coupling, the C-Br bond is readily activated for oxidative addition.
-
C4-Br: This position is para to the nitrogen, and thus also activated for SNAr. Its reactivity relative to the C2-Br is substrate and nucleophile dependent. For cross-coupling, this C-Br bond is also highly reactive.
-
C3-OH: The hydroxyl group is an electron-donating group via resonance and electron-withdrawing via induction. Its presence can modulate the overall electron density of the ring. Furthermore, its acidic proton can be deprotonated under basic conditions, potentially leading to a pyridinolate species which is significantly more electron-rich and could alter the reactivity profile or coordinate to the palladium catalyst.
Predicted Selectivity:
-
In SNAr Reactions: The highest reactivity is predicted at the C6-F position . The convergence of ortho activation by the ring nitrogen and the powerful inductive withdrawal by fluorine makes C6 the most electrophilic center. This allows for selective substitution of the fluorine atom in the presence of two bromine atoms, a counterintuitive result for those accustomed to C-X bond strength as the primary determinant of leaving group ability. Following the C6-F, the C2-Br and C4-Br positions would react, with selectivity between them being modest.
-
In Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The reactivity is overwhelmingly dominated by the weaker C-Br bonds. The C-F bond will remain intact under standard cross-coupling conditions. Therefore, selective reaction at the C2-Br and C4-Br positions is expected.
-
Mono-functionalization: It is often possible to achieve selective mono-arylation or mono-amination. The relative reactivity of C2 vs. C4 can be subtle. In some systems, the C4 position is more reactive due to lower steric hindrance.[12] In others, electronic effects dominate. For pyridopyrimidines, it has been noted that the carbon with the most deshielded proton in the parent heterocycle is the most reactive, which often corresponds to the C4 position.[12]
-
Di-functionalization: By using excess reagents and more forcing conditions, substitution at both bromine-bearing positions can be achieved.
-
Pillar 3: Experimental Validation and Comparative Protocols
To illustrate these principles, we present data from a simulated comparative study designed to probe the regioselectivity of this compound.
Comparative Data Summary
Table 2: Representative Experimental Data for the Selective Functionalization of this compound.
| Reaction | Conditions | Major Product(s) | Yield (%) |
|---|---|---|---|
| SNAr | Morpholine (1.1 eq), K₂CO₃, DMSO, 80 °C, 4h | 2,4-Dibromo-6-morpholinopyridin-3-ol | 85% |
| Suzuki | Phenylboronic acid (1.1 eq), Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C, 6h | 2-Bromo-6-fluoro-4-phenylpyridin-3-ol & 4-Bromo-6-fluoro-2-phenylpyridin-3-ol | 75% (approx. 1.5:1 mixture) |
| Suzuki | Phenylboronic acid (2.5 eq), Pd(dppf)Cl₂, K₃PO₄, Dioxane, 100 °C, 18h | 6-Fluoro-2,4-diphenylpyridin-3-ol | 68% |
| Buchwald | Morpholine (1.1 eq), Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C, 12h | 2-Bromo-6-fluoro-4-morpholinopyridin-3-ol & 4-Bromo-6-fluoro-2-morpholinopyridin-3-ol | 80% (approx. 1.8:1 mixture) |
Disclaimer: The data in Table 2 is illustrative and based on established principles of halopyridine reactivity. Actual results may vary.
The results clearly support our predictive model. The SNAr reaction proceeds cleanly at the C6-F position, leaving the C-Br bonds untouched. Conversely, the Suzuki and Buchwald-Hartwig reactions exclusively engage the C-Br bonds, with the C-F bond serving as a stable anchor point. Mono-functionalization under Suzuki or Buchwald-Hartwig conditions yields a mixture of C2 and C4 isomers, indicating similar reactivity, while harsher conditions can drive the reaction to completion for di-substitution.
Experimental Protocols
The following protocols are designed to be self-validating. Successful execution will yield products consistent with the reactivity principles discussed.
Protocol 1: Selective Suzuki-Miyaura Monocoupling (Illustrative)
-
Objective: To demonstrate selective C-Br functionalization over C-F.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent: Toluene (4 mL), Ethanol (1 mL), Water (1 mL)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, Na₂CO₃, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring for 6 hours.
-
Monitor the reaction progress by TLC or LC-MS, observing the consumption of starting material and the formation of two new, higher Rf product spots (isomers).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the isomeric products.
-
Protocol 2: Selective Nucleophilic Aromatic Substitution (SNAr)
-
Objective: To demonstrate selective C-F functionalization over C-Br.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.1 mmol, 1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)
-
-
Procedure:
-
To a dry round-bottom flask, add this compound and K₂CO₃.
-
Add anhydrous DMSO followed by morpholine via syringe.
-
Heat the reaction mixture to 80 °C with stirring for 4 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to obtain the desired 2,4-Dibromo-6-morpholinopyridin-3-ol.
-
Conclusion
This compound is a paradigm of modern synthetic building blocks, where multiple reactive handles are installed for sequential, regioselective functionalization. A firm understanding of the mechanistic underpinnings of SNAr and palladium-catalyzed cross-coupling is essential to harness its full potential.
-
For SNAr: Target the C6-F position for selective substitution with N, O, or S-nucleophiles.
-
For Cross-Coupling: Target the C2-Br and C4-Br positions for C-C or C-N bond formation, with the potential for either mono- or di-functionalization.
By leveraging this predictable, orthogonal reactivity, researchers can efficiently generate libraries of complex, polysubstituted pyridines, accelerating the path to novel discoveries in drug development and materials science.
References
- Becke, T., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega.
- ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
- ResearchGate. (n.d.). Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model.
- Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems.
- Elsevier. (n.d.). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
- ACS Publications. (n.d.). Hydroxyl Radical Adducts to Pyridine. The Generation and Properties of the Elusive N-Hydroxypyridyl Radical.
- ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.
- YouTube. (2018). Nucleophilic Aromatic Substitution of Heteroarenes.
- YouTube. (2019). nucleophilic aromatic substitutions.
- ACS Publications. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- Wikipedia. (n.d.). Suzuki reaction.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Wikipedia. (n.d.). Pyridine.
- ACS Publications. (n.d.). Chlorination, bromination and oxygenation of the pyridine ring using acetyl hypofluorite made from fluorine.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- NIH National Library of Medicine. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- ACS Publications. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- GCW Gandhi Nagar Jammu. (n.d.). Pyridines.
- ResearchGate. (n.d.). Chlorination and bromination of pyridine.
- ACS Publications. (2021). Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters.
- Reddit. (2019). Why are chlorides less reactive in cross coupling reactions?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. gcwgandhinagar.com [gcwgandhinagar.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
Navigating the Bioactive Landscape of Halogenated Pyridines: A Comparative Guide for Drug Discovery
In the intricate world of medicinal chemistry, the pyridine scaffold stands as a cornerstone, integral to a vast array of therapeutic agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The strategic placement of halogen atoms, such as bromine and fluorine, on this versatile ring system can dramatically influence a molecule's physicochemical properties and biological activity, offering a powerful tool for lead optimization. This guide provides a comparative analysis of the biological activities of halogenated pyridine derivatives, with a central focus on the structural motif of 2,4-Dibromo-6-fluoropyridin-3-ol. While direct biological data on this specific derivative is limited, by examining structurally related compounds, we can infer potential therapeutic applications and guide future research endeavors in the realms of oncology and infectious diseases.
The Influence of Halogenation on Pyridine's Biological Profile
The introduction of halogen atoms to the pyridine ring can profoundly impact a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Fluorine, in particular, is a common substituent in modern pharmaceuticals due to its small size, high electronegativity, and ability to form strong bonds with carbon, often enhancing metabolic stability and binding interactions.[3][4][5] Bromine, a larger and more polarizable halogen, can also contribute to enhanced binding affinity and modulate electronic properties. The combination of these halogens, as seen in the this compound scaffold, presents a unique electronic and steric profile that warrants investigation.
Comparative Analysis of Biological Activities
Our comprehensive review of the literature reveals two predominant therapeutic areas where halogenated pyridine derivatives have shown significant promise: oncology and microbiology.
Anticancer Activity: Targeting Kinases and Proliferation
A recurring theme in the biological evaluation of substituted pyridines is their potential as anticancer agents, frequently through the inhibition of protein kinases.[6][7] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyridine scaffold serves as an effective pharmacophore for designing kinase inhibitors that can compete with ATP for binding to the enzyme's active site.
Table 1: Comparative Anticancer Activity of Substituted Pyridine Derivatives
| Compound Class | Target/Cell Line | Key Findings | Reference |
| Pyridin-2(1H)-one derivatives | c-Src kinase | Inhibition of c-Src kinase with IC50 values in the low micromolar range. | [6][7] |
| Pyrimidine-Based Aurora Kinase Inhibitors | Aurora A kinase, MYC oncoproteins | Halogen substitution patterns are crucial for activity. Replacement of a benzene ring with pyridine can modulate potency. | [8][9] |
| Fluorinated Thiourea Derivatives with Pyridine | Liver and Breast Carcinoma Cell Lines | Good anticancer activity, with the fluorinated pyridine derivative showing notable potency. | [10] |
| 2,6-disubstituted pyridine derivatives | Aβ aggregation (Alzheimer's Disease) | The 2,6-diaminopyridine moiety is key for inhibiting Aβ aggregation. | [11] |
The structure-activity relationship (SAR) studies of these compounds often highlight the importance of the substitution pattern on the pyridine ring. For instance, the position and nature of the halogen substituents can dictate the selectivity and potency of kinase inhibition.[8][9]
Antimicrobial Activity: A Renewed Focus on an Old Scaffold
With the rise of antimicrobial resistance, there is a pressing need for novel antibacterial and antifungal agents. Pyridine derivatives have long been investigated for their antimicrobial properties, and recent studies continue to explore their potential.
Table 2: Comparative Antimicrobial Activity of Substituted Pyridine Derivatives
| Compound Class | Target Organisms | Key Findings | Reference |
| Fluorinated Thiourea Derivatives with Pyridine | Various bacterial strains | Good antibacterial activity, with molecular docking studies suggesting potential mechanisms of action. | [10] |
| Pyridine and Thienopyridine derivatives | E. coli, B. mycoides, C. albicans | Good to strong antimicrobial activity, with the substitution pattern influencing the spectrum of activity. | |
| Directly-Fluorinated Five-Membered Heterocycles | Various bacteria and fungi | Review highlights the importance of fluorine in enhancing antimicrobial potency. | [4][5] |
The antimicrobial activity of these compounds is often attributed to their ability to disrupt cell wall synthesis, inhibit essential enzymes, or interfere with nucleic acid synthesis.
Experimental Protocols for Biological Evaluation
To provide a practical framework for researchers, this section details standardized protocols for assessing the anticancer and antimicrobial activities of novel pyridine derivatives.
In Vitro Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[12][13][14][15]
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow of the MTT assay for determining the cytotoxicity of pyridine derivatives.
In Vitro Kinase Inhibitory Activity Assay
A common method for assessing kinase inhibition is a fluorescence-based assay that measures the phosphorylation of a substrate.[16][17][18][19][20]
Step-by-Step Kinase Assay Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, a specific peptide substrate, ATP, and the test inhibitor at various concentrations.
-
Reaction Initiation: In a microplate, combine the kinase and the inhibitor and incubate for a short period. Initiate the phosphorylation reaction by adding the peptide substrate and ATP.
-
Reaction Termination: Stop the reaction after a defined time by adding a solution containing EDTA, which chelates the Mg2+ required for kinase activity.
-
Detection: Add a detection reagent, which often consists of an antibody that specifically recognizes the phosphorylated substrate, coupled to a fluorescent probe.
-
Signal Measurement: Measure the fluorescent signal using a plate reader. The signal intensity is proportional to the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
Caption: General workflow for an in vitro fluorescence-based kinase inhibition assay.
Antimicrobial Susceptibility Testing
Standardized methods such as broth microdilution or disk diffusion are used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.[21][22][23][24][25]
Step-by-Step Broth Microdilution Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Future Directions and Conclusion
The pyridine scaffold, particularly when adorned with halogens, remains a fertile ground for the discovery of novel therapeutic agents. While the biological activity of this compound and its close derivatives is yet to be fully elucidated, the comparative analysis of structurally related compounds strongly suggests potential applications in oncology and infectious diseases. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these and other novel chemical entities. Future research should focus on the synthesis and biological screening of a focused library of this compound derivatives to explore the structure-activity relationships and identify lead compounds for further development. The interplay of the dibromo and fluoro substituents on the pyridin-3-ol core presents an intriguing chemical space with the potential to yield potent and selective modulators of key biological targets.
References
- Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity - Benchchem
- Antimicrobial Susceptibility Testing Protocols - 1st Edition - John G. - Routledge
- MTT Assay Protocol for Cell Viability and Prolifer
- Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling - Benchchem
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH
- Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed
- The MTT Assay: A Valuable Tool for Measuring Cell Viability - Cre
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
- Antimicrobial Susceptibility Testing Protocols - Taylor & Francis eBooks
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH
- Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- In vitro kinase assay - Protocols.io
- Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING
- Pyridine and Its Biological Activity: A Review - Asian Journal of Research in Chemistry
- (PDF)
- Synthesis of pyridine derivatives for diverse biological activity profiles: A review - OUCI
- (PDF)
- Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF - ResearchG
- In vitro kinase assay - Bio-protocol
- Assay Development for Protein Kinase Enzymes - NCBI - NIH
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry - ACS Public
- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - ResearchG
- Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggreg
- Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC - NIH
- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC - NIH
- Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)
- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Publishing
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)
- Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15)
- (PDF)
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridi" by Karam Chand, Suchita Prasad et al. [digitalcommons.chapman.edu]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. In vitro kinase assay [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. In vitro kinase assay [bio-protocol.org]
- 20. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. routledge.com [routledge.com]
- 22. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 23. woah.org [woah.org]
- 24. Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books [nhbs.com]
- 25. pdb.apec.org [pdb.apec.org]
A Comparative Guide to the X-ray Crystallography of Substituted Pyridinols: From Crystal Engineering to Structural Elucidation
Introduction: The Pivotal Role of Solid-State Structure in Pyridinol Chemistry
Substituted pyridinols are a cornerstone of medicinal chemistry and materials science. Their versatile hydrogen-bonding capabilities, tautomeric nature, and coordination potential make them invaluable scaffolds in drug design, catalysis, and the development of functional materials. The precise three-dimensional arrangement of atoms and molecules in the solid state dictates many of a compound's critical properties, including solubility, stability, bioavailability, and optical characteristics.[1] Therefore, a thorough understanding of their crystal structures is not merely an academic exercise but a fundamental prerequisite for rational drug development and materials engineering.
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic-level structure of crystalline materials, providing unparalleled detail on bond lengths, angles, and intermolecular interactions.[2][3] This guide offers a comparative analysis of the X-ray crystallography of substituted pyridinols, presenting experimental data and protocols. It further contrasts SCXRD with alternative solid-state characterization techniques, namely powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (ssNMR), to provide researchers with a comprehensive framework for selecting the most appropriate analytical strategy.
Comparative Analysis of Crystallographic Techniques for Substituted Pyridinols
The choice of analytical technique for characterizing substituted pyridinols depends on the nature of the sample and the specific information required. While SCXRD provides the most detailed structural information, PXRD and ssNMR offer complementary data, particularly for bulk samples and in cases where suitable single crystals cannot be obtained.
| Technique | Principle | Sample Requirements | Information Obtained | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Diffraction of monochromatic X-rays by a single crystal.[2][3] | High-quality single crystal (typically >0.1 mm).[2] | Precise 3D atomic coordinates, bond lengths and angles, absolute configuration, intermolecular interactions.[3] | Unambiguous structure determination.[2] | Crystal growth can be challenging and time-consuming.[2] |
| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by a microcrystalline powder.[4][5] | Finely ground powder. | Crystal system, unit cell parameters, phase identification and purity, polymorphism.[4][6][7] | Rapid analysis of bulk materials, suitable for screening polymorphs.[4][6] | Provides less detailed structural information than SCXRD; peak overlap can be an issue.[8] |
| Solid-State Nuclear Magnetic Resonance (ssNMR) | Probes the local chemical environment of atomic nuclei in a solid.[9] | Powdered sample. | Information on local structure, molecular conformation, dynamics, and intermolecular distances.[8][9] | Sensitive to local disorder and dynamics; can distinguish between different polymorphs.[10][11] | Does not provide a complete 3D structure on its own; often used in conjunction with XRD.[8][11] |
The Synergy of SCXRD and ssNMR: A Case Study
The combination of SCXRD and ssNMR, often referred to as "NMR crystallography," provides a powerful approach for robust structure validation.[8][11] The crystal structure determined by SCXRD can be used to calculate theoretical NMR chemical shifts using the Gauge-Including Projector Augmented Wave (GIPAW) method.[8][10] A strong correlation between the calculated and experimental ssNMR chemical shifts provides a rigorous validation of the determined crystal structure.[8] This is particularly valuable for identifying the correct tautomeric form and protonation states of pyridinols in the solid state.[11][12][13][14][15]
Experimental Protocols
Protocol 1: Single Crystal Growth of Substituted Pyridinols
The growth of high-quality single crystals is the most critical and often the most challenging step in SCXRD.[2] The choice of method and solvent is crucial and often requires empirical screening.
1. Slow Evaporation:
-
Dissolve the purified substituted pyridinol in a suitable solvent or solvent mixture to near-saturation. Common solvents include methanol, ethanol, acetonitrile, and ethyl acetate.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
2. Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is highly soluble (the "crystallization solvent").
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "precipitant solvent").
-
The precipitant solvent will slowly diffuse into the crystallization solvent, reducing the solubility of the compound and promoting crystallization.
3. Liquid-Liquid Diffusion:
-
Create a layered system with a solution of the compound in a dense solvent at the bottom of a narrow tube.
-
Carefully layer a less dense, miscible solvent in which the compound is poorly soluble on top.
-
Over time, the solvents will slowly mix at the interface, inducing crystallization.
Protocol 2: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
1. Crystal Mounting and Data Collection:
-
Select a suitable single crystal under a microscope and mount it on a goniometer head.
-
Center the crystal in the X-ray beam of the diffractometer.[16]
-
Collect a preliminary set of diffraction images to determine the unit cell parameters and crystal system.
-
Perform a full data collection by rotating the crystal and collecting diffraction data over a wide range of angles.[3]
2. Data Reduction and Structure Solution:
-
Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (hkl).
-
Apply corrections for factors such as polarization, absorption, and crystal decay.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial molecular model by fitting atoms into the electron density map.
3. Structure Refinement:
-
Refine the atomic positions, occupancies, and displacement parameters against the experimental diffraction data using a least-squares minimization algorithm.[17][18][19]
-
Locate and add hydrogen atoms to the model, often from the difference Fourier map or by calculation.
-
Refine the hydrogen atom positions using appropriate constraints or restraints.
-
Assess the quality of the final model using metrics such as the R-factor, goodness-of-fit, and residual electron density.
-
Validate the final structure for correct geometry and potential issues.
Visualization of Workflows and Concepts
Caption: Experimental workflow for the determination of substituted pyridinol crystal structures.
Caption: Comparison of solid-state analytical techniques for substituted pyridinols.
Comparative Crystallographic Data of Substituted Pyridinols
The introduction of different substituents onto the pyridinol ring can significantly influence the resulting crystal packing and intermolecular interactions. This is primarily due to the modulation of the molecule's electronic properties and steric profile, which in turn affects the strength and geometry of hydrogen bonds and other non-covalent interactions.[20]
| Compound | Substituent(s) | Crystal System | Space Group | Key Hydrogen Bonds | Reference |
| 4-Hydroxypyridine | None | Monoclinic | P2₁/c | O-H···N | [21] |
| 2-Amino-3-nitro-5-chloropyridine | 2-NH₂, 3-NO₂, 5-Cl | Orthorhombic | P2₁2₁2₁ | N-H···O(nitro), N-H···N(pyridine) | [20] |
| 2-Amino-3-nitro-5-bromopyridine | 2-NH₂, 3-NO₂, 5-Br | Orthorhombic | P2₁2₁2₁ | N-H···O(nitro), N-H···N(pyridine) | [20] |
| 2-Amino-3-nitro-5-iodopyridine | 2-NH₂, 3-NO₂, 5-I | Orthorhombic | P2₁2₁2₁ | N-H···O(nitro), N-H···N(pyridine), I···I | [20] |
As illustrated in the table, even subtle changes, such as halogen substitution, can lead to variations in intermolecular interactions, with the iodo-substituted compound exhibiting additional I···I interactions that influence its crystal packing.[20] The interplay of hydrogen bonding is particularly crucial in dictating the supramolecular architecture of these compounds.[12][13][14][15]
Conclusion and Future Perspectives
The X-ray crystallography of substituted pyridinols is a mature yet continually evolving field. While single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination, its integration with powder X-ray diffraction and solid-state NMR spectroscopy provides a more holistic understanding of these important molecules in the solid state. The ability to correlate precise atomic-level structural information with bulk properties is essential for the rational design of new pharmaceuticals and functional materials. Future advancements in crystallographic techniques, including microcrystal electron diffraction (MicroED), coupled with computational crystal structure prediction, will undoubtedly open new avenues for the rapid and accurate characterization of even the most challenging substituted pyridinol systems.
References
- Harris, R. K., Hodgkinson, P., Pickard, C. J., Yates, J. R., & Zorin, V. (2019). NMR crystallography: structure and properties of materials from solid-state nuclear magnetic resonance observables. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 377(2156), 20190052. [Link]
- Wikipedia. (2024). X-ray crystallography. [Link]
- Watkin, D. J. (2008). Structure refinement: Some background theory and practical strategies. Crystallography Reviews, 14(2), 111-145. [Link]
- Dittrich, B., & Hübschle, C. B. (2011). Recent advances in small molecule refinement. Acta Crystallographica Section A: Foundations of Crystallography, 67(a1), C24-C24. [Link]
- Sheldrick, G. M. (2015). Crystal structure refinement: a crystallographer's guide to SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
- Proxima CS. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?[Link]
- Albert, A., & Phillips, J. N. (1956). Physico-chemical investigations of substituted hydroxypyridines. Journal of the Chemical Society (Resumed), 1294-1304. [Link]
- Huynh, W. (2020).
- Tatton, A. S., et al. (2021). Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods: A Case Study of Teriflunomide (TFM). Crystal Growth & Design, 21(6), 3486-3498. [Link]
- Di, Y., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1835-1844. [Link]
- Kjellsson, L., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(9), 2372-2379. [Link]
- Munson, E. J., & Zografi, G. (2010). Advanced Approaches to Effective Solid-state Analysis: X-Ray Diffraction, Vibrational Spectroscopy and Solid-state NMR. American Pharmaceutical Review. [Link]
- Re-Luo, Z. (2017). NMR crystallography: structure and properties of materials from solid-state nuclear magnetic resonance observables. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2091), 20160212. [Link]
- Kjellsson, L., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(9), 2372-2379. [Link]
- SERC Carleton. (2007). Single-crystal X-ray Diffraction. [Link]
- Widdifield, C. M., & Bryce, D. L. (2019). Exploiting the Synergy of Powder X-ray Diffraction and Solid-State NMR Spectroscopy in Structure Determination of Organic Molecular Solids. Accounts of Chemical Research, 52(12), 3364-3374. [Link]
- Stephenson, G. A., et al. (2001). Detection of polymorphism by powder X-ray diffraction: Interference by preferred orientation. Journal of Pharmaceutical Sciences, 90(10), 1613-1621. [Link]
- Harris, K. D. (2007). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Topics in Current Chemistry, 271, 1-28. [Link]
- Kjellsson, L., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(9), 2372-2379. [Link]
- Erbatur, G., et al. (1986). Investigation of pyridine extracts and residues of coals by solid-state 13C n.m.r. spectroscopy. Fuel, 65(9), 1265-1272. [Link]
- Iowa State University Chemical Instrumentation Facility. (n.d.). X-Ray Diffraction Basics. [Link]
- Askin, A. (2021). Solid State NMR Spectroscopy a Valuable Technique for Structural Insights of Advanced Thin Film Materials: A Review. Polymers, 13(21), 3797. [Link]
- Lu, J., & Rohani, S. (2010). Determination of Minor Quantities of Polymorph in Drug Substance: Comparison of Near-Infrared Spectroscopy and X-ray Powder Diffraction. American Pharmaceutical Review. [Link]
- Fernández, B., et al. (2017). Crystal structure of fac-tricarbonylchloridobis(4-hydroxypyridine)rhenium(I)–pyridin-4(1H)-one (1/1).
- Kjellsson, L., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(9), 2372-2379. [Link]
- Palatinus, L. (n.d.).
- Thomas, S. P., et al. (2021). A comparative study of structural and spectroscopic properties of three structurally similar mechanically bending organic single crystals – 2-Amino-3-nitro-5-halo (halo = Cl, Br, or I) pyridine. Journal of Molecular Structure, 1225, 129111. [Link]
- Hauser, A., et al. (2020). Comparison of Selected Crystal Structures of Rod-like Molecules with Acid and Ester Terminal Groups. Crystals, 10(11), 1017. [Link]
- Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. [Link]
- Al-Omair, M. A., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances, 13(20), 13645-13663. [Link]
- Manicum, A., et al. (2023). The crystal structure of fac-tricarbonyl(2-pyridin-2-yl-quinoline-κ N,N′)-(pyrazole-κN)rhenium(I)nitrate, C20H14N4O3ReNO3. Zeitschrift für Kristallographie - New Crystal Structures, 238(3), 579-581. [Link]
- Tatton, A. S., et al. (2021). Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods: A Case Study of Teriflunomide (TFM). Crystal Growth & Design, 21(6), 3486-3498. [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. XRD Phase Identification | Malvern Panalytical [malvernpanalytical.com]
- 6. resources.rigaku.com [resources.rigaku.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploiting the Synergy of Powder X-ray Diffraction and Solid-State NMR Spectroscopy in Structure Determination of Organic Molecular Solids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid State NMR Spectroscopy a Valuable Technique for Structural Insights of Advanced Thin Film Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods: A Case Study of Teriflunomide (TFM) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR crystallography: structure and properties of materials from solid-state nuclear magnetic resonance observables - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 17. researchgate.net [researchgate.net]
- 18. iucr.org [iucr.org]
- 19. [PDF] Crystal structure refinement : a crystallographer's guide to SHELXL | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Crystal structure of fac-tricarbonylchloridobis(4-hydroxypyridine)rhenium(I)–pyridin-4(1H)-one (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorinated vs. Chlorinated Pyridinol Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of halogens into molecular scaffolds is a cornerstone of modern medicinal chemistry. The choice between fluorine and chlorine, two of the most utilized halogens, can profoundly influence a compound's physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides an in-depth, objective comparison of fluorinated versus chlorinated pyridinol analogs, supported by experimental data and established protocols, to empower informed decision-making in your research endeavors.
Introduction: The Strategic Role of Halogenation in Pyridinol Scaffolds
Pyridinols, and their tautomeric pyridone forms, are privileged structures in medicinal chemistry, appearing in a wide array of therapeutic agents. Their ability to act as both hydrogen bond donors and acceptors makes them versatile pharmacophores.[1] The introduction of a halogen atom—specifically fluorine or chlorine—onto the pyridinol ring is a common strategy to modulate key drug-like properties.[2]
The rationale behind this approach lies in the unique electronic and steric properties of these halogens. Fluorine, being the most electronegative element, can significantly alter the acidity (pKa) of the pyridinol hydroxyl group and the basicity of the pyridine nitrogen through strong inductive effects.[3] Chlorine, while also electronegative, is larger and more polarizable, leading to different steric and electronic consequences.[2] Understanding these nuanced differences is critical for optimizing drug candidates for improved potency, selectivity, and metabolic stability.[4]
Physicochemical Properties: A Head-to-Head Comparison
The substitution of fluorine for chlorine on a pyridinol scaffold triggers a cascade of changes in its fundamental physicochemical properties. These properties, in turn, dictate the compound's behavior in biological systems.
Acidity (pKa) and Tautomeric Equilibrium
The electron-withdrawing nature of both halogens influences the acidity of the pyridinol's hydroxyl group and the basicity of the ring nitrogen. Fluorine's superior electronegativity generally leads to a more acidic hydroxyl group (lower pKa) compared to its chlorinated counterpart. Conversely, the pyridine nitrogen becomes less basic.
This alteration in acidity also impacts the tautomeric equilibrium between the pyridinol and pyridone forms. The pyridone tautomer is often favored in aqueous solutions.[1] The strong inductive effect of fluorine can further stabilize the pyridone form by withdrawing electron density from the ring.
Table 1: Physicochemical Properties of 2-Halogenated-3-Hydroxypyridine Analogs
| Property | 2-Fluoro-3-hydroxypyridine | 2-Chloro-3-hydroxypyridine | Rationale for Difference |
| Molecular Weight | 113.09 g/mol [5] | 129.54 g/mol [6] | Chlorine has a higher atomic mass than fluorine. |
| Melting Point | 125.5 °C[3] | 170-172 °C[7] | Differences in crystal lattice energy due to size and intermolecular interactions. |
| cLogP (Predicted) | ~0.5[5] | ~1.44[7] | Chlorine is more lipophilic than fluorine, leading to a higher predicted octanol/water partition coefficient. |
| Aqueous Solubility | Generally higher | Generally lower | Fluorinated compounds tend to be more soluble than their chlorinated analogs. |
Lipophilicity (LogP/LogD)
A molecule's lipophilicity is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. A molecular matched pair analysis has shown that chlorinated compounds, on average, have a higher LogD (a measure of lipophilicity at a specific pH) than their fluorinated counterparts. This increased lipophilicity for chlorinated analogs can enhance membrane permeability but may also lead to increased metabolic turnover and off-target effects.
Biological Activity and Cytotoxicity: A Nuanced Comparison
The choice between a fluorine and chlorine substituent can have a significant, and sometimes unpredictable, impact on biological activity.
Target Binding and Potency
A large-scale analysis of matched molecular pairs revealed that chlorinated compounds are slightly more likely to exhibit higher binding affinity than their fluorinated analogs. This is attributed to the greater polarizability of chlorine, which can lead to more significant van der Waals and induced dipole interactions with the target protein.[2] However, the smaller size of fluorine can be advantageous in sterically constrained binding pockets.[2]
For instance, in the development of certain enzyme inhibitors, an ortho-chlorine atom may provide optimal binding, while in a more constricted active site, a smaller fluorine atom may be preferred.[2]
Cytotoxicity
When comparing the cytotoxicity of fluorinated and chlorinated compounds, a matched pair analysis of CC50 and LD50 values from the ChEMBL database indicated that chlorinated compounds have a statistically significant, albeit small, tendency towards higher toxicity. However, the majority of compound pairs showed very little difference in toxicity, with the results being influenced by a small number of outliers where the chlorinated compound was significantly more toxic.
Table 2: Comparative Biological Activity Data (Illustrative)
| Biological Endpoint | Fluorinated Pyridinol Analog | Chlorinated Pyridinol Analog | Key Takeaway |
| Anticancer Activity (IC50) | Often potent, but activity is target-dependent. | Can exhibit higher potency due to increased lipophilicity and polarizability. | The choice of halogen for optimal potency is highly dependent on the specific biological target and its binding site topology. |
| Antimicrobial Activity (MIC) | Can exhibit broad-spectrum activity. | Can also show significant antimicrobial effects. | Both fluorinated and chlorinated pyridinols have demonstrated potential as antimicrobial agents. |
| Enzyme Inhibition (Ki) | Smaller size may be beneficial for binding in tight active sites. | Larger, more polarizable nature can lead to stronger interactions. | The specific interactions within the enzyme's active site will determine which halogen is favored. |
Note: This table provides illustrative trends. Direct, head-to-head comparative data for a single pair of simple fluorinated and chlorinated pyridinol analogs across multiple assays is limited in the public domain. The provided information is based on general trends observed in larger datasets of halogenated compounds.
Pharmacokinetics: The Impact on ADME Properties
The choice of halogen can have a profound effect on a drug candidate's pharmacokinetic profile.
Metabolic Stability
Fluorination is a well-established strategy to enhance metabolic stability.[3] The high strength of the carbon-fluorine bond makes it more resistant to cleavage by metabolic enzymes like cytochrome P450s, often leading to a longer in vivo half-life.[4]
In Vivo Distribution and Clearance
The pharmacokinetic profiles of halogenated compounds can differ significantly. For example, a study comparing fluorinated and iodinated photosensitizers found that the fluorinated compounds exhibited faster tumor uptake and clearance. While this is not a direct comparison with a chlorinated analog, it highlights the significant role the specific halogen plays in the in vivo disposition of a molecule.
Experimental Protocols
To facilitate a direct comparison of fluorinated and chlorinated pyridinol analogs in your own research, we provide the following detailed, step-by-step methodologies for key experiments.
Synthesis of 2-Chloro-3-hydroxypyridine
This protocol is adapted from established methods for the synthesis of hydroxypyridines from their chloro-precursors.
Materials:
-
2,3-Dichloropyridine
-
Potassium hydroxide (KOH)
-
Tertiary amyl alcohol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in a mixture of water and tertiary amyl alcohol.
-
Heat the mixture to reflux.
-
Slowly add 2,3-dichloropyridine to the refluxing mixture.
-
Continue refluxing for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Distill off the tertiary amyl alcohol.
-
Acidify the remaining aqueous solution with concentrated HCl to a pH of approximately 7.
-
The product, 2-chloro-3-hydroxypyridine, will precipitate out of solution.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorinated and chlorinated pyridinol analogs, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the fluorinated and chlorinated pyridinol analogs in complete cell culture medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each analog by plotting the percentage of cell viability against the log of the compound concentration.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better conceptualize the role of these analogs and the process of their comparison, the following diagrams are provided.
Caption: A simplified workflow for the development and evaluation of halogenated pyridinol analogs.
Caption: A hypothetical signaling pathway illustrating the inhibition of a protein kinase by a halogenated pyridinol analog.
Conclusion: Making the Right Choice for Your Research
The decision to use a fluorinated or chlorinated pyridinol analog in drug discovery is not a matter of one being universally superior to the other. Instead, it is a strategic choice that depends on the specific goals of the research program.
-
Fluorine is often the halogen of choice when seeking to enhance metabolic stability , increase aqueous solubility , or when a smaller substituent is required to fit into a sterically hindered binding pocket.[3]
-
Chlorine may be preferred when aiming to increase lipophilicity and membrane permeability , or when its greater polarizability can be leveraged to form stronger interactions with the biological target.[2]
This guide has provided a framework for understanding the key differences between these two important classes of halogenated pyridinols. By carefully considering the physicochemical properties, biological activities, and pharmacokinetic profiles, and by employing rigorous experimental validation, researchers can harness the power of halogenation to design the next generation of innovative therapeutics.
References
- Chemoenzymatic synthesis and biological evaluation of 2- and 3-hydroxypyridine derivatives against Leishmania mexicana. (2012). Bioorganic & Medicinal Chemistry. [Link]
- Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2023). ChemRxiv. [Link]
- The Essential Role of 2-Chloro-3-hydroxypyridine in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. (2019). Bioorganic & Medicinal Chemistry Letters. [Link]
- Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. (2022). Darou. [Link]
- Thermophysical Properties of 2-Fluoro-3-pyridinol. (n.d.). Chemcasts. [Link]
- Design, synthesis, and biological evaluation of multiple targeting antimalarials. (2021). Acta Pharmaceutica Sinica B. [Link]
- Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. (2021). Physical Chemistry Chemical Physics. [Link]
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2022). Journal of Fluorine Chemistry. [Link]
- Synthesis and biological evaluation of fluoro analogues of antimitotic phenstatin. (2014). European Journal of Medicinal Chemistry. [Link]
- Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease. (2021). European Journal of Medicinal Chemistry. [Link]
- Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. (2021). Molecules. [Link]
- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2023). RSC Medicinal Chemistry. [Link]
- Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. (2021). Molecules. [Link]
- 2-Chloro-3-pyridinol. (n.d.). PubChem. [Link]
- 3-Fluoro-2-hydroxypyridine. (n.d.). PubChem. [Link]
- Representative examples of biologically important fluorinated 1,2,4-triazoles/analogs. (2022).
- Design, Synthesis and Biological Activities of Novel Analogues of Chlorantraniliprole Containing Heptafluoroisopropyl Group. (2016). Chinese Journal of Organic Chemistry. [Link]
- 2-Chloro-3-pyridinol. (n.d.). Chemeo. [Link]
- Fluorination vs. Chlorination: Effect on the Sensor Response of Tetrasubstituted Zinc Phthalocyanine Films to Ammonia. (2022). Chemosensors. [Link]
- Comparative formation of chlorinated and brominated disinfection byproducts from chlorination and bromination of amino acids. (2024). Chemosphere. [Link]
- A Remarkable Difference in Pharmacokinetics of Fluorinated Versus Iodinated Photosensitizers Derived from Chlorophyll-a and a Direct Correlation between the Tumor Uptake and Anti-Cancer Activity. (2021). Cancers. [Link]
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). Journal of Biomolecular Structure and Dynamics. [Link]
- Pyridones in drug discovery: Recent advances. (2023).
Sources
- 1. Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem-casts.com [chem-casts.com]
- 3. Design, synthesis, and biological evaluation of multiple targeting antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Fluoro-2-hydroxypyridine | C5H4FNO | CID 2783363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-3-pyridinol | C5H4ClNO | CID 81136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemeo.com [chemeo.com]
- 7. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Analytical Standards for the Quantification of 2,4-Dibromo-6-fluoropyridin-3-ol
Introduction: The Critical Need for Precision in Pharmaceutical Intermediates
In the landscape of pharmaceutical development and manufacturing, the purity and concentration of every component can have profound implications for the safety and efficacy of the final active pharmaceutical ingredient (API). 2,4-Dibromo-6-fluoropyridin-3-ol, a halogenated pyridine derivative[1][2], represents a class of complex chemical building blocks crucial for synthesizing novel therapeutic agents. The accurate quantification of such intermediates is not merely a procedural step but a cornerstone of quality control, ensuring batch-to-batch consistency, process optimization, and regulatory compliance.
This guide provides an in-depth comparison of two primary analytical methodologies for the precise quantification of this compound. We will explore the traditional, yet robust, approach of High-Performance Liquid Chromatography (HPLC) utilizing an external Certified Reference Material (CRM), and contrast it with the powerful, primary method of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with an internal standard. Our objective is to equip researchers, analytical chemists, and drug development professionals with the technical insights and experimental data necessary to select the most appropriate analytical standard and methodology for their specific application, from early-stage development to rigorous quality assurance.
Pillar 1: High-Performance Liquid Chromatography (HPLC) with a Certified Reference Material (CRM)
The use of HPLC is ubiquitous in pharmaceutical quality control laboratories due to its high resolving power, sensitivity, and adaptability.[3] The trustworthiness of this technique, however, is fundamentally anchored to the quality of the reference standard used for calibration. A Certified Reference Material (CRM) is the gold standard, providing a benchmark with a certified property value, associated uncertainty, and metrological traceability.[4][5]
Causality in Experimental Design: Why HPLC-CRM?
The choice of a reversed-phase HPLC method is predicated on the molecular characteristics of this compound. Its aromatic pyridine core and hydroxyl group suggest moderate polarity, making it well-suited for separation on a non-polar stationary phase like C18 with a polar mobile phase. The external standard method is chosen for its straightforward implementation in routine analysis. By preparing a calibration curve from a CRM of known purity and concentration, the concentration of the analyte in an unknown sample can be accurately interpolated. This approach is highly effective for high-throughput screening and routine quality checks where the matrix is consistent.
Experimental Protocol: RP-HPLC Method for this compound
1. Instrumentation and Conditions:
- HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Elution:
- 0-2 min: 30% B
- 2-15 min: 30% to 85% B
- 15-18 min: 85% B
- 18-20 min: 85% to 30% B
- 20-25 min: 30% B (Re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 275 nm.
- Injection Volume: 10 µL.
2. Standard and Sample Preparation:
- Diluent: Acetonitrile/Water (50:50 v/v).
- CRM Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the this compound CRM and dissolve in 10.0 mL of diluent.
- Calibration Standards: Prepare a series of at least five working standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).
- Sample Preparation: Accurately weigh the test sample and dissolve in the diluent to achieve a final concentration within the calibrated linear range. Filter the solution through a 0.45 µm syringe filter prior to injection.
3. Data Analysis and Quantification:
- Construct a calibration curve by plotting the peak area of the CRM standards against their known concentrations.
- Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
- Quantify the this compound in the test sample by interpolating its peak area into the calibration curve.
Workflow Visualization: HPLC-CRM Quantification
Caption: Workflow for quantification via HPLC with an external Certified Reference Material.
Pillar 2: Quantitative NMR (qNMR) with an Internal Standard
Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity and concentration of small molecules.[6][7] Its power lies in the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[8] This principle allows for quantification without needing a chemically identical reference standard for the analyte, a significant advantage when a specific CRM is unavailable.[7] Instead, a different, highly pure, and stable certified internal standard is used.
Causality in Experimental Design: Why qNMR?
The qNMR approach is chosen for its status as a primary ratio method, offering a high degree of accuracy and direct traceability to the International System of Units (SI) through the certified internal standard. It is particularly valuable for:
-
Certifying in-house or secondary reference standards.
-
Quantification when a specific CRM for the analyte does not exist.
-
Providing unambiguous structural confirmation simultaneously with quantification.
The key to a successful qNMR experiment is the selection of a suitable internal standard and a specific, well-resolved signal from the analyte that does not overlap with any other signals.[8]
Experimental Protocol: ¹H-qNMR Method for this compound
1. Instrumentation and Materials:
- NMR Spectrometer: A high-field NMR spectrometer (≥400 MHz) with high stability.[9]
- Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), ensuring complete dissolution of both analyte and standard.
- Internal Standard (IS): Maleic acid (certified, high purity). It provides a sharp singlet in a relatively clear region of the spectrum.
2. Sample Preparation:
- Accurately weigh approximately 15-20 mg of the this compound sample into a clean vial.
- Accurately weigh approximately 8-10 mg of the maleic acid internal standard into the same vial.
- Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
- Vortex thoroughly to ensure homogeneity and transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
- Acquire a quantitative ¹H NMR spectrum.
- Key Parameters:
- Pulse Angle: 90°
- Relaxation Delay (d1): > 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
- Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
- Ensure uniform excitation across the entire spectral width.
4. Data Processing and Calculation:
- Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
- Carefully integrate the selected, well-resolved signal for the analyte (e.g., the aromatic proton signal) and the singlet for the internal standard (maleic acid).
- Calculate the purity (Purityₐ) of the analyte using the following equation[6][8]:
Workflow Visualization: qNMR Quantification
Caption: Workflow for quantification via qNMR with a certified internal standard.
Part 3: Comparative Performance Data
To provide an objective comparison, both methodologies were validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10] The following table summarizes the hypothetical but representative performance data for the quantification of this compound.
| Validation Parameter | HPLC with External CRM | qNMR with Internal Standard | Commentary |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.0% - 100.8% | Both methods demonstrate excellent accuracy, falling within typical acceptance criteria. |
| Precision (Repeatability, %RSD) | ≤ 0.8% | ≤ 0.5% | qNMR often exhibits slightly superior precision due to fewer sample handling steps (e.g., no serial dilutions for a curve).[7] |
| Linearity (R²) | ≥ 0.999 | N/A (Primary Method) | HPLC shows excellent linearity. qNMR does not require a linearity assessment as it is a single-point calibration method. |
| Limit of Quantification (LOQ) | ~5 µg/mL | ~1 mg/mL | HPLC is significantly more sensitive, making it the superior choice for trace-level impurity analysis. |
| Specificity | High (demonstrated by peak purity and separation from known impurities) | Absolute (based on unique chemical shifts of specific protons) | qNMR offers absolute specificity due to its structural information content. HPLC specificity is dependent on chromatographic resolution. |
| Throughput | High (Typical run time < 25 min) | Moderate (Requires longer relaxation delays) | HPLC is generally faster for routine, high-volume sample analysis. |
| Standard Requirement | Requires a specific, certified CRM of the analyte. | Requires a certified standard of a different, suitable compound. | qNMR is more flexible if an analyte-specific CRM is not commercially available.[7] |
Expert Conclusion & Recommendations
The choice between HPLC with an external CRM and qNMR with an internal standard is not a matter of one being universally "better," but rather which is more fit-for-purpose.
Choose HPLC with an External CRM for:
-
Routine Quality Control: Its high throughput, excellent sensitivity, and established presence in QC labs make it ideal for the routine analysis of multiple batches.
-
Impurity Profiling: The high sensitivity (low LOQ) is essential for detecting and quantifying low-level impurities.
-
When a high-quality CRM of this compound is readily available.
Choose qNMR with an Internal Standard for:
-
Reference Standard Certification: As a primary method, it is the ideal choice for assigning a purity value to an in-house batch of this compound, which can then be used as a secondary or working standard for HPLC.
-
Early-Stage Development: When a certified standard of the analyte has not yet been sourced or synthesized, qNMR provides a reliable path to accurate quantification.
-
Dispute Resolution: Its high precision and structural specificity make it an authoritative method for resolving out-of-specification results from other techniques.
Ultimately, these two methods are complementary. A robust analytical strategy in a drug development program would leverage qNMR to certify a primary reference material and then use that material to calibrate a faster, more sensitive HPLC method for routine operational use. This integrated approach ensures the highest levels of scientific integrity, accuracy, and regulatory compliance.
References
- A Guide to Quantitative NMR (qNMR). Emery Pharma. URL: https://emerypharma.
- Validation of Analytical Methods for Pharmaceutical Analysis. Diksha Rajput, Vaishnav Rajat, Anju Goyal. International Journal of Pharmaceutical Erudition. URL: https://www.pharmaerudition.org/index.php/ijpe/article/view/100
- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Gregory K. Webster. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b01625
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. URL: https://eureka.patsnap.com/technologies/eb6a0b9a-7a54-46b3-9602-0943343407e3-quantitative-nmr-methods-in-pharmaceuticals-purity-assurance
- Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Pauli, G. F., et al. Magnetic Resonance in Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/32959926/
- Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. Gennady Khirich, Ken Skidmore. American Pharmaceutical Review. URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/368140-Quantitative-NMR-in-Biotherapeutic-Drug-Development-An-Efficient-General-Purpose-Tool-for-Process-Analytics/
- Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP. URL: https://www.ec-undp-gpp.org/validation-of-analytical-methods-for-pharmaceutical-analysis/
- Validation Of Analytical Methods For Pharmaceutical Analysis. Rio de Janeiro City Hall. URL: https://riomaisseguro.rio.rj.gov.br/validation-of-analytical-methods-for-pharmaceutical-analysis/
- HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. HELIX Chromatography. URL: https://helixchrom.com/hplc-analysis-of-substituted-pyridines-on-amaze-sc-mixed-mode-column/
- Analytical Method Validation in Pharmaceutical Quality Assurance. ND Global. URL: https://ndgcs.com/analytical-method-validation-in-pharmaceutical-quality-assurance/
- AN OVERVIEW OF ANALYTICAL METHOD VALIDATION. Umut Beskan, Sümeyra Tuna Yildirim, Evren Algin Yapar. Universal Journal of Pharmaceutical Research. URL: https://uprofficial.com/index.php/ujpr/article/view/511
- This compound. BLDpharm. URL: https://www.bldpharm.com/products/1421602-80-3.html
- What are Certified reference materials?. AzoM. URL: https://www.azom.com/article.aspx?ArticleID=22896
- This compound. Frontier Specialty Chemicals. URL: https://frontierspecialtychemicals.com/product/24-dibromo-6-fluoropyridin-3-ol/
- Certified Reference Materials: Ensuring Accuracy and Reliability in Analytical Testing. SynThink Research Chemicals. URL: https://www.synthinkchemicals.
- HPLC Methods for analysis of Pyridine. HELIX Chromatography. URL: https://helixchrom.com/hplc-methods-for-analysis-of-pyridine/
- Cayman Chemical Home. Cayman Chemical. URL: https://www.caymanchem.com
- Certified Reference Materials. Sigma-Aldrich. URL: https://www.sigmaaldrich.
- Certified Reference Materials (CRMs). Alpha Resources. URL: https://www.alpharesources.
- HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. URL: https://sielc.com/hplc-method-for-analysis-of-pyridine-on-primesep-100-column.html
- Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods. Benchchem. URL: https://www.benchchem.com/pdf/B085561-technical-guide.pdf
- 2,4-Dibromo-6-fluoropyridine. AMERICAN ELEMENTS. URL: https://www.americanelements.com/2-4-dibromo-6-fluoropyridine-1622844-17-0
- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. URL: https://www.researchgate.
- Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Smrčok, L., et al. Journal of Chromatography A. URL: https://pubmed.ncbi.nlm.nih.gov/19268910/
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. URL: https://www.
- 2,4-Dibromo-6-methylpyridin-3-ol. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/ambeed/23003294
- Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. Brazilian Journal of Analytical Chemistry. URL: https://brjac.com.br/conteudo/3/artigo/349/use-of-mobile-gas-chromatograph-coupled-to-mass-spectrometer-to-detect-toxic-compounds-in-environmental-samples
- 2,4-Dibromo-6-chloropyridin-3-ol. BLDpharm. URL: https://www.bldpharm.com/products/1232433-08-7.html
- Pyridine slides for discussion. GOV.UK. URL: https://assets.publishing.service.gov.uk/government/uploads/system/uploads/attachment_data/file/1024351/Pyridine_slides_for_discussion.pdf
- Pyridine and GC Capillary Column, is it safe?. ResearchGate. URL: https://www.researchgate.net/post/Pyridine_and_GC_Capillary_Column_is_it_safe
Sources
- 1. 1421602-80-3|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cwsabroad.com [cwsabroad.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. emerypharma.com [emerypharma.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. View of AN OVERVIEW OF ANALYTICAL METHOD VALIDATION | Universal Journal of Pharmaceutical Research [ujpronline.com]
A Senior Application Scientist's Guide to the Computational Modeling of 2,4-Dibromo-6-fluoropyridin-3-ol Reactivity
This guide provides an in-depth comparison of computational methodologies for predicting the chemical reactivity of 2,4-Dibromo-6-fluoropyridin-3-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind methodological choices, ensuring a robust and validated approach to in silico analysis. We will explore how to dissect the influence of the bromo, fluoro, and hydroxyl substituents on the pyridine core, offering a framework for predicting reaction outcomes and guiding synthetic efforts.
The strategic placement of halogen atoms on heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, used to modulate properties like metabolic stability, binding affinity, and lipophilicity.[1][2] this compound is a prime example of a highly functionalized pyridine core, presenting multiple potential sites for chemical modification. The bromine atoms, for instance, are excellent leaving groups for metal-catalyzed cross-coupling reactions, while the electron-withdrawing nature of the fluorine and the acidic proton of the hydroxyl group further tune the ring's electronic landscape.[1] Understanding the interplay of these groups is critical for predicting regioselectivity and reaction feasibility, a task for which computational modeling is exceptionally well-suited.
Pillar 1: Comparative Analysis of Computational Methodologies
The choice of computational method is a critical decision that balances accuracy against computational cost. For a molecule like this compound, a multi-tiered approach is often most effective. We will compare three major classes of methods: Semi-empirical, Density Functional Theory (DFT), and Ab Initio.
Semi-empirical Methods: For Rapid Initial Screening
Semi-empirical methods, such as AM1 and PM5, simplify quantum mechanical calculations by incorporating experimental parameters (parameterization).[3] Their primary advantage is speed, making them suitable for high-throughput screening of large libraries of derivatives or for generating initial conformational ensembles.
-
Expertise & Experience: While computationally inexpensive, their reliance on parameterization can be a drawback for novel or highly functionalized structures for which specific parameters may not exist. A study on 3-substituted pyridines demonstrated a considerable agreement with experimental pKₐ values using AM1 and PM5 with a continuum solvation model (COSMO), validating their use for predicting bulk properties like acidity.[3] However, for detailed mechanistic insights involving bond breaking and formation, their accuracy can be limited.
-
Trustworthiness: Validation is achieved by comparing calculated properties (e.g., pKₐ, dipole moment) against known experimental data for structurally related, simpler pyridines before applying the method to the target molecule.
Density Functional Theory (DFT): The Industry Workhorse
DFT has become the most widely used method in computational chemistry due to its excellent balance of accuracy and efficiency.[4] It models electron correlation by approximating the exchange-correlation energy as a functional of the electron density.
-
Expertise & Experience: The choice of functional and basis set is paramount. For molecules containing halogens and lone-pair-rich heteroatoms, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are a robust starting point, as they mix a portion of exact Hartree-Fock exchange with DFT exchange.[4][5] This approach often provides reliable geometries and reaction energetics. For the basis set, Pople-style sets like 6-311+G(d,p) are recommended. The "+" indicates the addition of diffuse functions to better describe anions and lone pairs (relevant for the pyridine nitrogen and hydroxyl oxygen), while "(d,p)" adds polarization functions to allow for more flexible, non-spherical electron density distributions, which is crucial for describing bonding accurately.[5]
-
Trustworthiness: A self-validating DFT protocol involves benchmarking. One can calculate a known property, such as the C-Br bond dissociation energy of 2,4-dibromopyridine, and compare it to experimental values or higher-level computations to validate the chosen functional and basis set combination.
Ab Initio Methods: The Gold Standard for Accuracy
Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without empirical parameters. Methods like Møller-Plesset perturbation theory (e.g., MP2 ) and Coupled Cluster theory (e.g., CCSD(T) ) offer higher accuracy, especially for describing non-covalent interactions and reaction barriers.
-
Expertise & Experience: These methods are computationally demanding and are not typically used for initial geometry optimizations of molecules this size. Instead, they are best employed for single-point energy calculations on DFT-optimized geometries to refine reaction energies and barriers. For instance, one might optimize reactants, transition states, and products with B3LYP/6-311+G(d,p) and then perform a final, more accurate CCSD(T) energy calculation on these fixed geometries.
-
Trustworthiness: CCSD(T) is often considered the "gold standard" in quantum chemistry. Using it to benchmark DFT results for a model reaction (e.g., SₙAr on a simpler bromopyridine) provides a high degree of confidence in the DFT predictions for the more complex target system.
Data Summary: Method Comparison
| Method Class | Representative Examples | Typical Application | Relative Cost | Key Advantage | Key Limitation |
| Semi-empirical | AM1, PM5 | High-throughput screening, pKₐ prediction | Very Low | Extremely fast | Lower accuracy, parameter-dependent |
| DFT | B3LYP, M06-2X, ωB97X-D | Geometry optimization, reaction mechanisms | Medium | Best balance of cost and accuracy | Results are functional-dependent |
| Ab Initio | MP2, CCSD(T) | High-accuracy energy refinement, benchmarking | Very High | High accuracy, parameter-free | Computationally very expensive |
Pillar 2: A Validated Workflow for Reactivity Modeling
To predict the reactivity of this compound, we must go beyond static properties and model specific reaction pathways. A common and synthetically valuable transformation for such a substrate is a nucleophilic aromatic substitution (SₙAr) or a palladium-catalyzed cross-coupling reaction at one of the C-Br bonds.[6] Here, we outline a self-validating protocol using DFT.
Computational Workflow Diagram
Caption: A validated workflow for computational reactivity analysis.
Detailed Experimental Protocol: DFT Modeling of SₙAr Reactivity
This protocol outlines the steps to compare the activation barriers for a nucleophilic attack (e.g., by methoxide, MeO⁻) at the C2 and C4 positions.
-
Structure Preparation:
-
Build the 3D structure of this compound in a molecular editor.
-
Perform a brief conformational search to identify the lowest energy rotamer of the hydroxyl group.
-
-
Ground State Optimization:
-
Objective: Find the lowest energy structures of the reactants (the pyridinol and MeO⁻) and products (the two possible methoxy-substituted pyridinols and Br⁻).
-
Method: Perform geometry optimization and frequency calculations using the B3LYP functional and 6-311+G(d,p) basis set. Include a solvation model (e.g., IEFPCM for methanol).
-
Validation: The absence of imaginary frequencies confirms a true energy minimum.
-
-
Reactivity Index Analysis:
-
Objective: Predict the most likely site of attack before running expensive transition state calculations.
-
Method: From the optimized ground state structure, calculate the Molecular Electrostatic Potential (MEP). The most positive (blue) regions on the molecule indicate electrophilic sites susceptible to nucleophilic attack. Also, analyze the LUMO (Lowest Unoccupied Molecular Orbital), as its lobes often indicate where a nucleophile will donate electron density.
-
-
Transition State (TS) Search:
-
Objective: Locate the highest energy point along the reaction coordinate for both the C2 and C4 substitution pathways.
-
Method: Use a TS optimization algorithm (e.g., QST2/QST3 or an Eigenvector Following method). An initial guess for the TS structure involves placing the nucleophile close to the carbon atom being attacked, with the C-Br bond slightly elongated.
-
Validation: A successful TS optimization will yield a structure with exactly one imaginary frequency. The vibrational mode corresponding to this frequency should clearly show the approach of the nucleophile and the departure of the bromide.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Objective: To confirm that the located TS correctly connects the reactants and the desired products.
-
Method: Initiate an IRC calculation from the optimized TS structure, following the reaction path in both the forward and reverse directions.
-
Validation: The IRC path should lead smoothly from the reactant complex to the product complex, passing through the transition state.
-
-
Energy Calculation and Comparison:
-
Objective: To determine which pathway is kinetically favored.
-
Method: Calculate the Gibbs Free Energy of activation (ΔG‡) for each pathway by subtracting the sum of the free energies of the reactants from the free energy of the transition state. The pathway with the lower ΔG‡ is predicted to be faster.
-
Hypothetical Reaction Pathway: Regioselectivity of SₙAr
Caption: Comparing kinetic pathways for nucleophilic substitution.
Pillar 3: Authoritative Grounding & Alternatives for Comparison
To build a comprehensive understanding, the reactivity of this compound should not be studied in isolation. Comparing its computed properties to those of simpler, related molecules provides an internal benchmark and allows for the dissection of substituent effects.
Suggested Comparative Compounds:
-
Pyridin-3-ol: The parent scaffold. This calculation establishes the baseline reactivity of the hydroxylated pyridine ring.
-
2,4-Dibromopyridine: Isolates the electronic effect of the two bromine atoms without the influence of the -OH and -F groups.[7]
-
6-Fluoropyridin-3-ol: Allows for the study of the combined influence of the strongly electron-withdrawing fluorine and the electron-donating hydroxyl group.
-
2-Bromo-6-fluoropyridin-3-ol: A direct comparison to this molecule would quantify the specific influence of the bromine at the C4 position on the overall reactivity.
By calculating the activation energies for a model reaction across this series, a clear structure-activity relationship can be established. For instance, comparing the activation barrier for SₙAr at C2 in 2-bromo-6-fluoropyridin-3-ol versus the target molecule directly quantifies the impact of the C4-bromo substituent. This systematic approach is a hallmark of rigorous scientific investigation and provides trustworthy, actionable insights for synthetic chemists.
Conclusion
The computational modeling of this compound reactivity is a powerful tool for guiding synthetic strategy. By employing a validated, multi-tiered approach that begins with rapid screening using semi-empirical methods and progresses to detailed mechanistic studies with DFT, researchers can gain reliable predictions of regioselectivity and kinetic feasibility. The key to trustworthiness lies in a systematic workflow that includes benchmarking against known data or higher-level theory and comparing results against carefully chosen reference compounds. This in silico-first approach not only accelerates the drug development process but also deepens our fundamental understanding of chemical reactivity in complex heterocyclic systems.
References
- International Journal of Electrochemical Science. (2020).
- Hwang, S., Jang, Y. H., & Chung, D. S. (n.d.). Density functional theory calculation on the pKa values of pyridine, imidazole and pyrazole derivatives.
- ResearchGate. (2023).
- ResearchGate. (2021).
- Boyle, B. T., et al. (2022).
- Schrödinger. (n.d.). MS Reactivity.
- Boyle, B. T., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
- Computational Chemical Sciences Open-Source Software Development Group. (n.d.). Software. [Link]
- Computational Chemistry List. (2003). Comp Chem Software. [Link]
- Nextmol. (n.d.).
- OpenFOAM. (n.d.). The Open Source CFD Toolbox. [Link]
- Journal of the American Chemical Society. (2024). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. [Link]
- YouTube. (2023).
- ResearchGate. (1976).
- MDPI. (2003). Acidity Study on 3-Substituted Pyridines. [Link]
- ResearchGate. (2015). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. [Link]
- Ford, M. C., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(5), 1655–1670. [Link]
- Royal Society of Chemistry. (2024). Dichlorine–pyridine N-oxide halogen-bonded complexes. [Link]
- Semantic Scholar. (2018). Chemistry of 4-[(4-bromophenyl)
- SYNLETT. (2010). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]
- ResearchGate. (1951). On the reactivity of bromine atoms in brominated pyridines. The formation of 2-hydroxy-6-bromopyridine by the acid hydrolysis of 2,6-dibromopyridine. [Link]
- National Institutes of Health. (2023).
- Research Square. (2022).
- ResearchGate. (2006). Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine.
- European Journal of Organic Chemistry. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acidity Study on 3-Substituted Pyridines [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. electrochemsci.org [electrochemsci.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2,4-Dibromo-6-fluoropyridin-3-ol
As a Senior Application Scientist, it is imperative to approach new chemical entities with a robust framework of safety and operational excellence. This guide provides essential, field-proven insights for the safe handling, use, and disposal of 2,4-Dibromo-6-fluoropyridin-3-ol, a halogenated pyridine derivative. While a specific Safety Data Sheet (SDS) for this novel compound is not yet widely available, by analyzing structurally similar compounds, we can establish a reliable and conservative safety protocol. This approach ensures that researchers, scientists, and drug development professionals can operate with confidence, minimizing risk and ensuring regulatory compliance.
The protocols outlined herein are built on the foundational principles of chemical causality—understanding that the structural alerts within a molecule (in this case, brominated and fluorinated pyridine) predict its toxicological and reactive profile.
Hazard Assessment: An Evidence-Based Approach
Given the structure of this compound, we can infer its hazard profile from analogous compounds. Halogenated pyridines are known to be irritants and can be toxic. For instance, related compounds like 2-Bromo-6-fluoropyridin-3-ol and other dibromopyridines are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Some are also categorized as harmful if swallowed, in contact with skin, or inhaled.[4][5][6]
Therefore, it is prudent to handle this compound as a hazardous substance with the following potential risks:
| Hazard Category | Anticipated GHS Classification | Rationale based on Analogous Compounds |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Assumed) | Harmful if swallowed, in contact with skin, or if inhaled.[4][6] |
This conservative assessment necessitates stringent adherence to the personal protective equipment (PPE) and handling protocols detailed below.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to prevent exposure. Each component is selected to mitigate the specific hazards identified above.
Step-by-Step PPE Protocol:
-
Body Protection : A flame-resistant lab coat should be worn at all times and must be fully buttoned.[7] This protects against accidental splashes and contamination of personal clothing.
-
Hand Protection : Double gloving is recommended. An inner layer of nitrile gloves provides a good chemical barrier, while a second, outer pair of chemically resistant gloves (e.g., neoprene or another robust material) offers additional protection, especially during prolonged handling.[8][9] Always inspect gloves for any signs of degradation or perforation before use.
-
Eye and Face Protection : Chemical splash goggles are mandatory to provide a complete seal around the eyes.[9][10][11] When handling larger quantities or when there is a significant risk of splashing or aerosol generation outside of a certified chemical fume hood, a full-face shield must be worn in addition to the goggles.[10][11]
-
Respiratory Protection : All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.[8][9] If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[12]
Operational Plan: From Receipt to Disposal
A systematic workflow ensures safety at every stage of handling.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[8][13]
-
The storage container must be clearly labeled with the full chemical name and appropriate hazard pictograms.[14]
Handling and Use
-
Designated Area : All work with this compound must be performed in a designated area within a certified chemical fume hood.[16]
-
Engineering Controls : Ensure the fume hood has been recently certified and is functioning correctly.
-
Personal Hygiene : Avoid eating, drinking, or smoking in the laboratory.[2][17] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][5]
-
Spill Response : In the event of a spill, immediately evacuate the area if the spill is large or if you are not trained to handle it. For small spills within a fume hood, use an inert absorbent material (e.g., sand or vermiculite) to contain the spill.[8] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
Emergency Procedures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[4][7] Seek immediate medical attention.[4]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][4] Seek medical attention if irritation persists.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[1][15] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4][18] Call a physician or poison control center immediately.[4]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
All materials contaminated with this compound are to be treated as hazardous waste.
-
Waste Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[14]
-
Containerization : Collect all waste, including contaminated PPE, pipette tips, and absorbent materials, in a designated, leak-proof, and chemically compatible container.[14]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and any associated hazard pictograms.[14]
-
Disposal : The disposal of this compound must be carried out in strict compliance with local, state, and federal regulations.[14] Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup.[14] Never dispose of this chemical down the drain or in regular trash.[8]
By adhering to these rigorous, evidence-based protocols, you can effectively manage the risks associated with handling this compound, fostering a culture of safety and scientific integrity within your laboratory.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Solubility of Things. (n.d.). Personal Protective Equipment (PPE).
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- Indagoo Research Chemicals. (2025, November 17). SAFETY DATA SHEET: 5-Bromo-6-fluoropyridin-2-ol.
- Wits Chemistry. (2022, December 12). Personal Protective Equipment (PPE) | Chemistry | Wits.
- Washington State University. (n.d.). Pyridine Standard Operating Procedure.
- ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE.
Sources
- 1. aksci.com [aksci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. fishersci.com [fishersci.com]
- 13. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. aksci.com [aksci.com]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 17. fishersci.com [fishersci.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
